Product packaging for 4-(4-Hydroxyphenyl)butanoic acid(Cat. No.:CAS No. 7021-11-6)

4-(4-Hydroxyphenyl)butanoic acid

Cat. No.: B1296285
CAS No.: 7021-11-6
M. Wt: 180.2 g/mol
InChI Key: WTDBNDAYNLGKGW-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
  • Packaging may vary depending on the PRODUCTION BATCH.

Description

4-(4-Hydroxyphenyl)butanoic acid is a useful research compound. Its molecular formula is C10H12O3 and its molecular weight is 180.2 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 131303. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C10H12O3 B1296285 4-(4-Hydroxyphenyl)butanoic acid CAS No. 7021-11-6

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

4-(4-hydroxyphenyl)butanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H12O3/c11-9-6-4-8(5-7-9)2-1-3-10(12)13/h4-7,11H,1-3H2,(H,12,13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WTDBNDAYNLGKGW-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1CCCC(=O)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H12O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20299550
Record name 4-(4-HYDROXYPHENYL)BUTANOIC ACID
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20299550
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

180.20 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

7021-11-6
Record name 4-Hydroxybenzenebutanoic acid
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=7021-11-6
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name NSC 131303
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0007021116
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 7021-11-6
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=131303
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name 4-(4-HYDROXYPHENYL)BUTANOIC ACID
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20299550
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

Synthesis of 4-(4-Hydroxyphenyl)butanoic Acid: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the primary synthesis methods for 4-(4-hydroxyphenyl)butanoic acid, a valuable intermediate in pharmaceutical and organic synthesis. The following sections detail various synthetic routes, complete with experimental protocols and quantitative data to facilitate replication and comparison.

Core Synthesis Methodologies

Several synthetic strategies have been established for the preparation of this compound. The most prominent methods include multi-step synthesis involving Friedel-Crafts acylation followed by reduction and demethylation, as well as a more direct demethylation of a methoxy precursor.

Method 1: Multi-Step Synthesis from 2-Chlorobenzyl Ether and Succinic Anhydride

This pathway involves a three-step process commencing with a Friedel-Crafts acylation, followed by catalytic hydrogenation and concluding with demethylation to yield the final product.[1]

Quantitative Data Summary

StepReactionReactantsCatalyst/ReagentSolventYield
1Friedel-Crafts Acylation2-Chlorobenzyl ether, Succinic anhydrideAlCl₃CH₂Cl₂, Nitromethane93%
2Catalytic Hydrogenation4-(3-Chloro-4-methoxyphenyl)-4-oxobutanoic acid3% Pd/C, H₂THF, Water76%
3Demethylation4-(4-Methoxyphenyl)butanoic acidBBr₃CH₂Cl₂80%

Experimental Protocols

Step 1: Synthesis of 4-(3-Chloro-4-methoxyphenyl)-4-oxobutanoic acid [1]

  • A solution of aluminum chloride (7.78g, 57.4mmol) in dichloromethane (47mL) is cooled to 0°C.

  • A solution of 2-chlorobenzyl ether (5.00g, 35.0mmol) in nitromethane (3.2mL) is added dropwise over 15 minutes.

  • The mixture is warmed to room temperature, and succinic anhydride (2.34g, 23.3mmol) is added in portions over 30 minutes.

  • The reaction mixture is refluxed for 8 hours.

  • After cooling to room temperature, the reaction is quenched by pouring it into a rapidly stirred mixture of ice (25g), 2N H₃PO₄ (250mL), and dichloromethane (250mL).

  • The resulting precipitate is dissolved by stirring the suspension for 6 hours.

  • The aqueous mixture is extracted with dichloromethane. The organic extracts are washed with water and brine, dried over MgSO₄, filtered, and concentrated under reduced pressure.

  • Purification by column chromatography on SiO₂ (1:19, MeOH:CH₂Cl₂) yields 5.27g (93%) of the product as a white solid.

Step 2: Synthesis of 4-(4-Methoxyphenyl)butanoic acid [1]

  • A suspension of 3% Pd/C (983mg, 0.278mmol) is prepared in a mixture of THF (5mL) and water (5mL) in a hydrogenation vessel.

  • 4-(3-Chloro-4-methoxyphenyl)-4-oxobutanoic acid (5.27g, 22mmol) is added to the suspension.

  • The vessel is evacuated and filled with hydrogen gas twice, then pressurized to 40 p.s.i. with H₂ and shaken for 24 hours.

  • The reaction mixture is filtered through a silica gel plug and diluted with ethyl acetate (50mL).

  • The solution is washed with water and brine, dried over Na₂SO₄, filtered, and concentrated under reduced pressure.

  • Purification via column chromatography on SiO₂ (1:19, MeOH:CH₂Cl₂) affords 3.20g (76%) of the product.

Step 3: Synthesis of this compound [1]

  • A solution of 4-(4-methoxyphenyl)butanoic acid (2.55g, 13.1mmol) in dichloromethane (187mL) is cooled to -78°C.

  • A 1.0M solution of BBr₃ is added dropwise over 10 minutes.

  • The reaction mixture is stirred at -78°C for 3 hours and then at room temperature for 2 hours.

  • The reaction is quenched by pouring it into an ice and saturated NH₄Cl mixture and stirred for 30 minutes.

  • The mixture is extracted twice with dichloromethane. The combined organic extracts are washed with brine, dried over MgSO₄, filtered, and concentrated.

  • Purification by column chromatography on SiO₂ (1:3, hexane:EtOAc) yields 1.89g (80%) of the final product as a white solid.

Synthesis Pathway Diagram

G cluster_0 Method 1: Multi-Step Synthesis 2-Chlorobenzyl ether 2-Chlorobenzyl ether Intermediate_1 4-(3-Chloro-4-methoxyphenyl) -4-oxobutanoic acid 2-Chlorobenzyl ether->Intermediate_1 + Succinic anhydride (AlCl3) Intermediate_2 4-(4-Methoxyphenyl)butanoic acid Intermediate_1->Intermediate_2 + H2 (Pd/C) Final_Product This compound Intermediate_2->Final_Product + BBr3 G cluster_1 Method 2: Direct Demethylation Methoxy_Precursor 4-(4-Methoxyphenyl)butanoic acid Final_Product_2 This compound Methoxy_Precursor->Final_Product_2 + 48% HBr, AcOH G cluster_2 Alternative Synthesis Logic Phenol Phenol Raspberry_Ketone 4-(4-hydroxyphenyl)butan-2-one Phenol->Raspberry_Ketone + 4-Hydroxybutan-2-one (Solid Acid Catalyst) Target_Acid This compound Raspberry_Ketone->Target_Acid Oxidation (Hypothetical) Unsaturated_Ketone 4-(4-hydroxyphenyl)-3-buten-2-one Unsaturated_Ketone->Raspberry_Ketone + H2 (Catalyst)

References

For Researchers, Scientists, and Drug Development Professionals

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide to the Physicochemical Properties of 4-(4-Hydroxyphenyl)butanoic Acid

This technical guide provides a comprehensive overview of the core physicochemical properties of this compound, a compound of interest in various scientific domains, including pharmaceutical research. This document outlines key identifiers, quantitative properties, detailed experimental protocols for their determination, and a summary of its synthesis.

Compound Identification

  • IUPAC Name: this compound

  • CAS Number: 7021-11-6

  • Molecular Formula: C₁₀H₁₂O₃[1]

  • Synonyms: 4-(p-Hydroxyphenyl)butyric acid, Benzenebutanoic acid, 4-hydroxy-

Physicochemical Properties

The following table summarizes the key physicochemical properties of this compound.

PropertyValueReference
Molecular Weight 180.20 g/mol
Melting Point 110-111 °C[2]
Boiling Point 364.3 °C at 760 mmHg[3][4]
Water Solubility Sparingly soluble in water. Slightly soluble in chloroform and DMSO.[1]
pKa (Predicted) 4.78 ± 0.10[1]
LogP 1.68[4]

Experimental Protocols

The following sections detail the standard experimental methodologies for determining the physicochemical properties listed above.

Melting Point Determination

The melting point of a solid is the temperature at which it changes state from solid to liquid. For a pure crystalline solid, this transition occurs over a narrow temperature range.

Methodology: Capillary Method

  • Sample Preparation: A small amount of the finely powdered, dry sample of this compound is packed into a thin-walled capillary tube, sealed at one end, to a height of 1-2 cm.[5]

  • Apparatus Setup: The capillary tube is attached to a thermometer, ensuring the sample is level with the thermometer bulb. This assembly is then placed in a heating bath apparatus, such as a Thiele tube filled with a high-boiling point liquid (e.g., mineral oil or silicone oil) or a metal block heating apparatus (e.g., Mel-Temp).

  • Heating: The heating bath is heated slowly and steadily, with a temperature increase of about 2°C per minute as the expected melting point is approached.

  • Observation: The temperature at which the first drop of liquid appears (T1) and the temperature at which the entire sample becomes a clear liquid (T2) are recorded. The melting point is reported as the range T1-T2.[5]

Boiling Point Determination

The boiling point is the temperature at which the vapor pressure of a liquid equals the pressure surrounding the liquid, and the liquid changes into a vapor.

Methodology: Thiele Tube Method

  • Sample Preparation: A small volume of this compound is placed in a small test tube (fusion tube). A capillary tube, sealed at one end, is inverted and placed within the fusion tube.[1][3]

  • Apparatus Setup: The fusion tube assembly is attached to a thermometer and placed in a Thiele tube containing a heating liquid. The thermometer bulb should be level with the sample.[1]

  • Heating: The Thiele tube is heated gently. As the temperature rises, air trapped in the capillary tube will expand and bubble out.[3]

  • Observation: Heating is continued until a rapid and continuous stream of bubbles emerges from the capillary tube. The heat source is then removed. The temperature at which the liquid just begins to enter the capillary tube is recorded as the boiling point.[1]

Water Solubility Determination

Water solubility is the maximum concentration of a substance that can dissolve in water at a given temperature.

Methodology: Shake-Flask Method

  • Equilibration: An excess amount of this compound is added to a known volume of distilled water in a flask. The flask is then sealed and agitated at a constant temperature for a prolonged period (e.g., 24-48 hours) to ensure equilibrium is reached.[6]

  • Phase Separation: The undissolved solid is separated from the aqueous solution by centrifugation or filtration. Care must be taken to avoid temperature changes during this step.[6]

  • Quantification: The concentration of this compound in the clear aqueous phase is determined using a suitable analytical technique, such as UV-Vis spectrophotometry or High-Performance Liquid Chromatography (HPLC).

pKa Determination

The pKa is a measure of the strength of an acid in solution.

Methodology: Potentiometric Titration

  • Sample Preparation: A known concentration of this compound is dissolved in a suitable solvent, typically a water-cosolvent mixture.

  • Titration: The solution is titrated with a standardized solution of a strong base (e.g., NaOH) of known concentration. The pH of the solution is monitored throughout the titration using a calibrated pH meter.[7]

  • Data Analysis: A titration curve is generated by plotting the pH of the solution against the volume of titrant added. The pKa is the pH at the half-equivalence point, which is the point where half of the acid has been neutralized by the base. This corresponds to the inflection point of the titration curve.[7][8]

LogP (Octanol-Water Partition Coefficient) Determination

LogP is a measure of the lipophilicity of a compound, defined as the ratio of its concentration in an octanol phase to its concentration in an aqueous phase at equilibrium.

Methodology: Shake-Flask Method

  • Phase Preparation: Equal volumes of n-octanol and water (or a suitable buffer) are pre-saturated with each other by vigorous mixing followed by separation.

  • Partitioning: A known amount of this compound is dissolved in one of the phases (typically the one in which it is more soluble). This solution is then mixed with an equal volume of the other pre-saturated phase in a separatory funnel. The funnel is shaken for a sufficient time to allow for equilibrium to be established.[9]

  • Phase Separation: The mixture is allowed to stand until the two phases have completely separated.

  • Quantification: The concentration of the compound in each phase is determined using an appropriate analytical method (e.g., HPLC, UV-Vis spectrophotometry).[9]

  • Calculation: The partition coefficient (P) is calculated as the ratio of the concentration in the octanol phase to the concentration in the aqueous phase. LogP is the base-10 logarithm of P.[9]

Synthesis Workflow

A common laboratory synthesis of this compound involves the demethylation of its methoxy precursor.

Synthesis_Workflow cluster_start Starting Material cluster_reaction Reaction cluster_reagents Reagents cluster_conditions Conditions cluster_workup Workup cluster_product Final Product 4_methoxy 4-(4-Methoxyphenyl)butyric acid demethylation Demethylation 4_methoxy->demethylation conditions Heat (150°C) Overnight demethylation->conditions requires reagents 48% HBr Acetic Acid reagents->demethylation workup Concentration in vacuo Dissolution in EtOAc Aqueous Wash Drying (MgSO4) Concentration conditions->workup followed by product This compound workup->product

Caption: Synthesis workflow for this compound.

Structure-Property Relationship

The physicochemical properties of this compound are directly influenced by its molecular structure, which features a phenyl ring, a hydroxyl group, and a carboxylic acid group.

Structure_Property_Relationship cluster_structure Structural Features cluster_properties Physicochemical Properties compound This compound phenyl_ring Phenyl Ring compound->phenyl_ring hydroxyl_group Hydroxyl Group (-OH) compound->hydroxyl_group carboxylic_acid Carboxylic Acid (-COOH) compound->carboxylic_acid logp LogP phenyl_ring->logp Increases (lipophilic) melting_boiling Melting/Boiling Point phenyl_ring->melting_boiling Increases (pi-stacking) solubility Water Solubility hydroxyl_group->solubility Increases (hydrophilic) hydroxyl_group->melting_boiling Increases (H-bonding) carboxylic_acid->solubility Increases (hydrophilic, ionizable) pka pKa carboxylic_acid->pka Determines acidity carboxylic_acid->melting_boiling Increases (H-bonding dimer)

Caption: Influence of structural features on physicochemical properties.

References

The Biological Activity of 4-(4-Hydroxyphenyl)butanoic Acid: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the known and potential biological activities of 4-(4-hydroxyphenyl)butanoic acid. Direct experimental data on this compound is limited in the current scientific literature. Therefore, this document synthesizes available information on structurally analogous compounds, primarily 3-(4-hydroxyphenyl)propionic acid and 4-phenylbutyrate, to infer the likely bioactivities and mechanisms of action of this compound. The primary anticipated activities include histone deacetylase (HDAC) inhibition, with additional potential for antioxidant, anticancer, and antimicrobial effects. This guide presents quantitative data from related compounds, detailed experimental protocols for assessing these activities, and diagrams of relevant signaling pathways to facilitate further research and drug development efforts.

Introduction

This compound is a phenolic compound with a butanoic acid side chain. Its structural similarity to known bioactive molecules, such as polyphenol metabolites and short-chain fatty acids, suggests its potential for therapeutic applications. Notably, the structurally related compound 4-phenylbutyrate is a known histone deacetylase (HDAC) inhibitor used in clinical settings. Furthermore, another close analog, 3-(4-hydroxyphenyl)propionic acid, has demonstrated HDAC inhibitory activity. This guide will explore the inferred biological activities of this compound based on the activities of these and other related molecules.

Potential Biological Activities and Mechanisms of Action

Based on the activities of structurally similar compounds, this compound is predicted to exhibit several key biological activities.

Histone Deacetylase (HDAC) Inhibition

The most probable biological activity of this compound is the inhibition of histone deacetylases. This is strongly suggested by the known HDAC inhibitory effects of 4-phenylbutyrate and 3-(4-hydroxyphenyl)propionic acid. HDACs are a class of enzymes that remove acetyl groups from lysine residues on histones, leading to a more condensed chromatin structure and transcriptional repression. Inhibition of HDACs results in histone hyperacetylation, a more relaxed chromatin state, and the re-expression of silenced genes, including tumor suppressor genes.

A study on various polyphenol metabolites found that 3-(4-OH-phenyl)-propionate is an effective HDAC inhibitor[1][2]. Given the structural similarity, it is highly probable that this compound also functions as an HDAC inhibitor.

Anticancer Activity

HDAC inhibitors are a well-established class of anticancer agents. By promoting the expression of tumor suppressor genes, they can induce cell cycle arrest, differentiation, and apoptosis in cancer cells. The potential HDAC inhibitory activity of this compound therefore suggests it may possess anticancer properties. Studies on derivatives of 3-((4-hydroxyphenyl)amino)propanoic acid have demonstrated structure-dependent anticancer activity against non-small cell lung cancer cells[3].

Antioxidant Activity

Phenolic compounds are well-known for their antioxidant properties due to their ability to scavenge free radicals. The 4-hydroxyphenyl moiety in the subject compound suggests it may exhibit antioxidant activity. Research on 3-((4-hydroxyphenyl)amino)propanoic acid derivatives has shown promising antioxidant properties in various assays[3].

Antimicrobial Activity

Derivatives of 3-((4-hydroxyphenyl)amino)propanoic acid have been synthesized and shown to exhibit structure-dependent antimicrobial activity against a range of bacterial and fungal pathogens. This suggests that this compound and its derivatives could serve as a scaffold for the development of new antimicrobial agents.

Modulation of Endoplasmic Reticulum (ER) Stress

4-Phenylbutyrate is known to act as a chemical chaperone that can alleviate endoplasmic reticulum (ER) stress[4]. ER stress is implicated in a variety of diseases, including neurodegenerative disorders and metabolic diseases. The structural similarity of this compound to 4-phenylbutyrate suggests it may also modulate ER stress signaling pathways.

Quantitative Data from Structurally Related Compounds

CompoundBiological ActivityAssayQuantitative ValueReference
3-(4-Hydroxyphenyl)propionic acid HDAC InhibitionHDAC activity in nuclear extracts from HT-29 cellsIC50 = 0.62 mM[1][2]
p-Coumaric acid HDAC InhibitionHDAC activity in nuclear extracts from HT-29 cellsIC50 = 0.19 mM[1][2]
Caffeic acid HDAC InhibitionHDAC activity in nuclear extracts from HT-29 cellsIC50 = 0.85 mM[1][2]
Butyrate HDAC InhibitionHDAC activity in nuclear extracts from HT-29 cellsIC50 = 0.09 mM[1][2]
BG45 HDAC3 Inhibitionin vitro enzymatic assayIC50 = 0.289 µM[5]
Sodium butyrate HDAC Inhibitionin vitro enzymatic assay-[6][7]
Valproic acid HDAC Inhibitionin vitro enzymatic assayIC50 = 0.5-2 mM[7]
Trichostatin A HDAC Inhibitionin vitro enzymatic assayIC50 ≈ 20 nM[7]
Tubacin HDAC6 Inhibitionin vitro enzymatic assayIC50 = 4 nM[7]
AR-42 HDAC Inhibitionin vitro enzymatic assayIC50 = 30 nM[6]
SB939 (Pracinostat) HDAC Inhibitionin vitro HDAC1 activity assayIC50 = 77 nM[7]

Experimental Protocols

The following are detailed methodologies for key experiments that can be used to evaluate the biological activity of this compound.

Histone Deacetylase (HDAC) Inhibition Assay

This protocol is adapted from commercially available colorimetric HDAC assay kits and published methodologies[8].

  • Principle: The assay measures the activity of HDAC enzymes on a synthetic substrate. Inhibition of the enzyme by a test compound results in a decreased signal.

  • Materials:

    • HDAC assay buffer

    • Acetylated histone substrate (e.g., Boc-Lys(Ac)-AMC)

    • HDAC enzyme (e.g., recombinant human HDAC1)

    • Developer solution (e.g., Trypsin)

    • Stop solution (e.g., Trichostatin A)

    • 96-well microplate

    • Microplate reader

  • Procedure:

    • Prepare serial dilutions of this compound in HDAC assay buffer.

    • In a 96-well plate, add the HDAC enzyme to each well.

    • Add the test compound dilutions to the respective wells. Include a positive control (known HDAC inhibitor) and a negative control (vehicle).

    • Incubate the plate at 37°C for a specified time (e.g., 30 minutes).

    • Add the acetylated histone substrate to all wells and incubate at 37°C for 30-60 minutes.

    • Add the developer solution to each well and incubate at room temperature for 15-30 minutes.

    • Add the stop solution to terminate the reaction.

    • Measure the fluorescence or absorbance at the appropriate wavelength using a microplate reader.

    • Calculate the percentage of HDAC inhibition for each concentration of the test compound and determine the IC50 value.

DPPH Radical Scavenging Assay (Antioxidant Activity)

This protocol is based on standard DPPH assay methodologies[9][10].

  • Principle: The DPPH (2,2-diphenyl-1-picrylhydrazyl) radical is a stable free radical that has a deep violet color. In the presence of an antioxidant, the DPPH radical is reduced, and the color changes to a pale yellow. The degree of discoloration is proportional to the antioxidant activity.

  • Materials:

    • DPPH solution in methanol

    • Methanol

    • Test compound (this compound)

    • Positive control (e.g., Ascorbic acid or Trolox)

    • 96-well microplate

    • Microplate reader

  • Procedure:

    • Prepare serial dilutions of the test compound and positive control in methanol.

    • In a 96-well plate, add a fixed volume of the DPPH solution to each well.

    • Add the test compound dilutions and controls to the respective wells.

    • Incubate the plate in the dark at room temperature for 30 minutes.

    • Measure the absorbance at 517 nm using a microplate reader.

    • Calculate the percentage of radical scavenging activity for each concentration and determine the IC50 value.

MTT Cell Viability Assay (Anticancer Activity)

This protocol is a standard method for assessing cell viability and cytotoxicity[11][12].

  • Principle: The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay that measures the metabolic activity of cells. Viable cells with active mitochondria reduce the yellow MTT to a purple formazan product. The amount of formazan produced is proportional to the number of viable cells.

  • Materials:

    • Cancer cell line (e.g., A549, HCT116)

    • Cell culture medium

    • Fetal bovine serum (FBS)

    • Penicillin-Streptomycin

    • MTT solution (5 mg/mL in PBS)

    • Solubilization solution (e.g., DMSO or acidified isopropanol)

    • 96-well cell culture plate

    • CO2 incubator

    • Microplate reader

  • Procedure:

    • Seed the cancer cells in a 96-well plate at a predetermined density and allow them to adhere overnight in a CO2 incubator.

    • Prepare serial dilutions of this compound in cell culture medium.

    • Remove the old medium from the cells and add the medium containing the test compound dilutions. Include a vehicle control.

    • Incubate the plate for a specified period (e.g., 24, 48, or 72 hours) in a CO2 incubator.

    • Add MTT solution to each well and incubate for 2-4 hours.

    • Remove the MTT-containing medium and add the solubilization solution to dissolve the formazan crystals.

    • Measure the absorbance at 570 nm using a microplate reader.

    • Calculate the percentage of cell viability for each concentration and determine the IC50 value.

Minimum Inhibitory Concentration (MIC) Assay (Antimicrobial Activity)

This protocol outlines the broth microdilution method for determining the MIC of a compound against a specific microorganism[13].

  • Principle: The MIC is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism after overnight incubation.

  • Materials:

    • Microorganism strain (e.g., Staphylococcus aureus, Escherichia coli)

    • Bacterial growth medium (e.g., Mueller-Hinton Broth)

    • Test compound (this compound)

    • Positive control (known antibiotic)

    • Sterile 96-well microplate

    • Incubator

  • Procedure:

    • Prepare a standardized inoculum of the microorganism.

    • Prepare serial two-fold dilutions of the test compound and positive control in the growth medium in a 96-well plate.

    • Add the microbial inoculum to each well. Include a growth control (no compound) and a sterility control (no inoculum).

    • Incubate the plate at the optimal temperature for the microorganism (e.g., 37°C) for 18-24 hours.

    • Visually inspect the wells for turbidity. The MIC is the lowest concentration of the compound at which there is no visible growth.

Signaling Pathways

The following diagrams illustrate the key signaling pathways likely to be modulated by this compound, based on the known mechanisms of its structural analogs.

HDAC Inhibition and Transcriptional Activation

HDAC_Inhibition This compound This compound HDAC Histone Deacetylase (HDAC) This compound->HDAC Inhibits Histones Histones HDAC->Histones Deacetylates Acetyl_Histones Acetylated Histones Histones->Acetyl_Histones Chromatin Condensed Chromatin Histones->Chromatin Open_Chromatin Open Chromatin Acetyl_Histones->Open_Chromatin Transcription Gene Transcription Open_Chromatin->Transcription Tumor_Suppressor Tumor Suppressor Genes Transcription->Tumor_Suppressor Activates

Caption: HDAC Inhibition Pathway.

Modulation of Endoplasmic Reticulum (ER) Stress

ER_Stress_Modulation cluster_ER Endoplasmic Reticulum Unfolded Proteins Unfolded Proteins BiP BiP Unfolded Proteins->BiP Sequesters PERK PERK CHOP CHOP PERK->CHOP IRE1 IRE1 IRE1->CHOP ATF6 ATF6 ATF6->CHOP BiP->PERK Dissociates from BiP->IRE1 Dissociates from BiP->ATF6 Dissociates from This compound This compound Protein Folding Improved Protein Folding This compound->Protein Folding Protein Folding->Unfolded Proteins Reduces Apoptosis Apoptosis CHOP->Apoptosis

Caption: ER Stress Modulation Pathway.

Conclusion and Future Directions

While direct evidence for the biological activity of this compound is currently sparse, the available data on its structural analogs strongly suggest a promising profile as a multi-target bioactive compound. The most compelling potential activity is histone deacetylase inhibition, which warrants immediate investigation. Furthermore, its potential as an antioxidant, anticancer, and antimicrobial agent should be systematically evaluated.

Future research should focus on:

  • Direct enzymatic and cellular assays to confirm and quantify the HDAC inhibitory activity of this compound.

  • Broad-spectrum screening to validate its potential anticancer, antioxidant, and antimicrobial properties.

  • In vivo studies in relevant animal models to assess its efficacy, pharmacokinetics, and safety profile.

  • Structure-activity relationship (SAR) studies to optimize its biological activities through chemical modification.

This technical guide provides a foundational framework to stimulate and guide these future research endeavors, with the ultimate goal of unlocking the full therapeutic potential of this compound.

References

The Enigmatic Presence of 4-(4-Hydroxyphenyl)butanoic Acid in Nature: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

Abstract

4-(4-Hydroxyphenyl)butanoic acid, a phenolic compound with potential bioactivity, is cataloged as a naturally occurring substance. However, extensive documentation detailing its specific origins in the plant and animal kingdoms remains elusive. In contrast, compelling evidence points to the microbial world, particularly fungi and bacteria, as a promising source of this and structurally related molecules. This technical guide synthesizes the current, albeit limited, direct evidence of its natural occurrence and provides a comprehensive overview based on closely related, well-documented analogs. We present putative biosynthetic pathways, detailed experimental protocols for extraction and quantification adapted from similar compounds, and quantitative data to serve as a foundational resource for researchers, scientists, and drug development professionals.

Introduction

This compound (4-HPBA) is a carboxylic acid derivative of phenol, a structural motif common to many secondary metabolites with diverse biological activities. While its synthetic routes are well-established, its natural provenance is a subject of scientific inquiry. The presence of structurally similar compounds, such as 4-hydroxyphenylacetic acid and various phenylalkanoic acids in microorganisms, suggests a potential for 4-HPBA to be a product of microbial metabolism. This guide aims to collate the available data and provide a framework for the exploration and isolation of 4-HPBA from natural sources.

Natural Occurrence: A Landscape of Related Compounds

Direct and quantified evidence for the natural occurrence of this compound is sparse in currently available scientific literature. However, the presence of a significant number of structurally and biosynthetically related compounds in various organisms strongly suggests potential natural sources for 4-HPBA.

Microbial Sources

The microbial kingdom stands out as the most probable source of naturally occurring 4-HPBA. Several studies have identified similar phenylalkanoic acids from fungi and bacteria.

  • Fungi: The marine-derived fungus Emericellopsis maritima has been shown to produce 4-hydroxyphenylacetic acid, a lower homolog of 4-HPBA.

  • Bacteria: The soil bacterium Streptomyces koyangensis is known to produce 4-phenyl-3-butenoic acid, a structurally related unsaturated analog.

These findings suggest that microbial pathways for the synthesis of phenylalkanoic acids are extant and that screening of other microbial species, particularly from diverse environments, may lead to the discovery of 4-HPBA.

Plant and Animal Sources

To date, there are no definitive reports identifying this compound in plant or animal tissues. The related and well-known compound, 4-(4-hydroxyphenyl)-2-butanone (raspberry ketone), is a prominent natural constituent of raspberries (Rubus idaeus). While metabolic pathways for the degradation of raspberry ketone in mammals have been studied, the natural presence of 4-HPBA as a metabolite has not been confirmed.

Quantitative Data on Related Phenylalkanoic Acids

To provide a reference for researchers, the following table summarizes quantitative data for compounds structurally related to 4-HPBA that have been isolated from natural sources. This information can be valuable for estimating potential yields and developing quantification methods.

Compound NameNatural SourceConcentration/YieldAnalytical Method
4-Hydroxyphenylacetic acidFermentation broth of Emericellopsis maritimaNot specified in available abstractsChromatography, Spectroscopic analysis
4-Phenyl-3-butenoic acidCulture broth of Streptomyces koyangensisNot specified in available abstractsChromatography, NMR, Mass Spectrometry
4-(4-Hydroxyphenyl)-2-butanone (Raspberry Ketone)Red Raspberries (Rubus idaeus)1-4 mg/kgGas Chromatography-Mass Spectrometry (GC-MS)

Experimental Protocols

The following sections detail experimental methodologies for the extraction, isolation, and quantification of phenylalkanoic acids from natural sources. These protocols, while not specific to 4-HPBA, provide a robust starting point for its discovery and analysis.

Extraction and Isolation from Microbial Cultures

This protocol is a generalized procedure for the extraction of moderately polar organic acids from a fermentation broth.

  • Cultivation: Grow the microbial strain (e.g., a Streptomyces or fungal species) in a suitable liquid medium until secondary metabolite production is optimal.

  • Harvesting: Separate the mycelium from the culture broth by centrifugation or filtration.

  • Solvent Extraction:

    • Acidify the culture supernatant to pH 2-3 with a suitable acid (e.g., HCl).

    • Extract the acidified broth multiple times with an organic solvent such as ethyl acetate or dichloromethane.

    • Combine the organic extracts.

  • Drying and Concentration: Dry the pooled organic extract over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain a crude extract.

  • Chromatographic Purification:

    • Subject the crude extract to column chromatography on silica gel.

    • Elute with a gradient of increasing polarity, for example, a hexane-ethyl acetate or chloroform-methanol solvent system.

    • Monitor the fractions by thin-layer chromatography (TLC) and pool those containing the compound of interest.

    • Further purify the pooled fractions using preparative high-performance liquid chromatography (HPLC) on a C18 column.

Quantification by High-Performance Liquid Chromatography (HPLC)

This method can be adapted for the quantification of 4-HPBA in extracts.

  • Instrumentation: A standard HPLC system equipped with a UV detector and a C18 reversed-phase column (e.g., 4.6 x 250 mm, 5 µm).

  • Mobile Phase: A gradient elution is often effective. For example, a mixture of acidified water (e.g., with 0.1% formic acid) and acetonitrile or methanol.

  • Detection: Monitor the eluent at the wavelength of maximum absorbance for the phenolic chromophore, typically around 275-280 nm.

  • Quantification: Prepare a calibration curve using an authentic standard of this compound of known concentrations. The concentration in the sample can be determined by comparing its peak area to the calibration curve.

Biosynthetic Pathways

While the specific biosynthetic pathway to this compound has not been elucidated, a putative pathway can be proposed based on known biosynthetic routes to similar molecules like 4-hydroxyphenylacetic acid and other phenylpropanoids.

Putative Biosynthesis of this compound

The proposed pathway initiates from the shikimate pathway, a central metabolic route for the biosynthesis of aromatic amino acids in plants and microorganisms.

G Putative Biosynthetic Pathway of this compound cluster_elongation Chain Elongation (e.g., Malonyl-CoA) Chorismate Chorismate Prephenate Prephenate Chorismate->Prephenate Chorismate mutase p_Hydroxyphenylpyruvate p-Hydroxyphenylpyruvate Prephenate->p_Hydroxyphenylpyruvate Prephenate dehydrogenase p_Hydroxyphenylacetaldehyde p-Hydroxyphenylacetaldehyde p_Hydroxyphenylpyruvate->p_Hydroxyphenylacetaldehyde Pyruvate decarboxylase p_Hydroxyphenylethanol p-Hydroxyphenylethanol p_Hydroxyphenylacetaldehyde->p_Hydroxyphenylethanol Aldehyde reductase HPBA This compound p_Hydroxyphenylethanol->HPBA Multiple Steps (Decarboxylation, Reduction, etc.) G Workflow for Isolation and Identification cluster_screening Screening & Cultivation cluster_extraction Extraction & Analysis cluster_purification Purification & Characterization Microbial_Source Microbial Source (e.g., Soil, Marine Sediment) Isolation Isolation & Pure Culture Microbial_Source->Isolation Fermentation Small-Scale Fermentation Isolation->Fermentation Extraction Solvent Extraction of Culture Broth Fermentation->Extraction HPLC_Screen HPLC-UV Screening (Comparison with Standard) Extraction->HPLC_Screen LCMS LC-MS Analysis (Mass Confirmation) HPLC_Screen->LCMS Large_Scale Large-Scale Fermentation LCMS->Large_Scale Positive Hit Purification Chromatographic Purification Large_Scale->Purification Structure_Elucidation Structure Elucidation (NMR, HR-MS) Purification->Structure_Elucidation

Unraveling the Functional Profile of 4-(4-Hydroxyphenyl)butanoic Acid: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

Disclaimer: This document provides a comprehensive overview of the known and hypothesized mechanisms of action for 4-(4-hydroxyphenyl)butanoic acid. It is intended for researchers, scientists, and drug development professionals. As of late 2025, dedicated studies on the specific intrinsic biological mechanisms of this compound are limited. Much of the understanding of its potential biological activities is inferred from its structural analogs and its application in specific biochemical contexts.

Executive Summary

This compound is a molecule of interest in the chemical biology and drug discovery landscape. While its primary documented role is that of a chemical linker, particularly in the architecture of Proteolysis Targeting Chimeras (PROTACs), its structural features—a phenyl ring, a hydroxyl group, and a butanoic acid chain—suggest potential intrinsic biological activities. This guide synthesizes the current, albeit limited, knowledge and presents informed hypotheses on its mechanism of action, drawing parallels with structurally related compounds. The two principal hypothesized mechanisms are Histone Deacetylase (HDAC) inhibition and antioxidant activity. This document will detail these potential activities, alongside its established role as a PROTAC linker, providing available quantitative data and relevant experimental protocols.

Established Role: A Linker in PROTAC Technology

The most clearly defined function of this compound in the scientific literature is as a component of PROTACs. PROTACs are heterobifunctional molecules designed to co-opt the cell's ubiquitin-proteasome system to induce the degradation of specific target proteins.[1]

A PROTAC molecule consists of three key components: a ligand for the target protein of interest (POI), a ligand for an E3 ubiquitin ligase, and a chemical linker that connects the two.[1][2] The linker is not merely a passive spacer but plays a critical role in the efficacy of the PROTAC by influencing the formation and stability of the ternary complex (POI-PROTAC-E3 ligase), as well as the overall physicochemical properties of the molecule.[][4]

The butanoic acid moiety of this compound can be readily functionalized, for instance, by forming an amide bond, to connect to the other components of the PROTAC. The length and composition of the linker, which can be built upon the this compound scaffold, are crucial for optimizing the distance and orientation between the target protein and the E3 ligase to facilitate efficient ubiquitination and subsequent degradation.[][5]

PROTAC_Mechanism cluster_0 PROTAC-mediated Protein Degradation PROTAC PROTAC (this compound as linker component) POI Protein of Interest (POI) PROTAC->POI binds E3_Ligase E3 Ubiquitin Ligase PROTAC->E3_Ligase recruits Ternary_Complex Ternary Complex (POI-PROTAC-E3) POI->Ternary_Complex E3_Ligase->Ternary_Complex Ubiquitination Ubiquitination of POI Ternary_Complex->Ubiquitination facilitates Proteasome Proteasome Ubiquitination->Proteasome targets for Degradation POI Degradation Proteasome->Degradation mediates

Figure 1: General workflow of PROTAC-mediated protein degradation.

Hypothesized Mechanisms of Action

Based on the chemical structure of this compound, two primary intrinsic biological activities can be hypothesized: HDAC inhibition and antioxidant activity.

Histone Deacetylase (HDAC) Inhibition

The structural similarity of this compound to 4-phenylbutyric acid, a known HDAC inhibitor, provides a strong basis for hypothesizing a similar mechanism of action.[6] HDACs are enzymes that remove acetyl groups from histones, leading to chromatin condensation and transcriptional repression.[7] Inhibitors of HDACs have therapeutic applications, particularly in oncology.[8] Phenolic compounds, in general, have been investigated as HDAC inhibitors.[9][10][11] The mechanism of inhibition often involves the carboxylic acid moiety of the inhibitor interacting with a zinc ion in the active site of the HDAC enzyme.[7]

Quantitative Data for Structurally Related HDAC Inhibitors

While specific IC50 values for this compound are not available, the following table presents data for related compounds to provide context.

CompoundTargetIC50Reference
4-PhenylbutyrateHDAC (in nuclear extracts)0.62 mM[12]
Sodium ButyrateHDAC (in HeLa cells)~1 mM[10]
Trichostatin A (TSA)Pan-HDACLow nM range[13]
SAHA (Vorinostat)Pan-HDACLow nM range[7]

Experimental Protocol: In Vitro Fluorometric HDAC Inhibition Assay

This protocol describes a common method to assess the HDAC inhibitory activity of a test compound.[7][13]

  • Reagent Preparation:

    • Prepare a stock solution of the test compound (e.g., this compound) in a suitable solvent like DMSO.

    • Prepare serial dilutions of the test compound in HDAC assay buffer.

    • Prepare a solution of a fluorogenic HDAC substrate (e.g., Boc-Lys(Ac)-AMC) in the assay buffer.

    • Prepare a solution of a recombinant human HDAC enzyme (e.g., HDAC1) in the assay buffer.

    • Prepare a developer solution containing a protease (e.g., trypsin) and a known HDAC inhibitor (e.g., Trichostatin A) to stop the reaction.

  • Assay Procedure (96-well plate format):

    • To each well, add the test compound at various concentrations. Include a vehicle control (DMSO) and a positive control (a known HDAC inhibitor like SAHA).

    • Add the diluted HDAC enzyme to all wells except for a "no enzyme" control.

    • Pre-incubate the plate at 37°C for 15 minutes.

    • Initiate the reaction by adding the fluorogenic HDAC substrate to all wells.

    • Incubate the plate at 37°C for a defined period (e.g., 60 minutes), protected from light.

    • Stop the reaction and develop the signal by adding the developer solution to each well.

    • Incubate at room temperature for 15-30 minutes, protected from light.

    • Measure the fluorescence using a microplate reader (e.g., excitation at 360 nm and emission at 460 nm for AMC-based substrates).

  • Data Analysis:

    • Subtract the background fluorescence from the "no enzyme" control wells.

    • Calculate the percentage of HDAC inhibition for each concentration of the test compound relative to the vehicle control.

    • Plot the percent inhibition against the logarithm of the compound concentration and determine the IC50 value using a sigmoidal dose-response curve.

HDAC_Inhibition_Pathway cluster_0 HDAC Inhibition and Downstream Effects Compound This compound (Hypothesized) HDAC Histone Deacetylase (HDAC) Compound->HDAC inhibits Deacetylation Histone Deacetylation HDAC->Deacetylation catalyzes Cell_Cycle_Arrest Cell Cycle Arrest HDAC->Cell_Cycle_Arrest leads to Apoptosis Apoptosis HDAC->Apoptosis leads to Histones Acetylated Histones Deacetylation->Histones Chromatin Condensed Chromatin Deacetylation->Chromatin Gene_Repression Transcriptional Repression Chromatin->Gene_Repression

Figure 2: Hypothesized signaling pathway of HDAC inhibition.
Antioxidant Activity

The presence of a phenolic hydroxyl group on the phenyl ring suggests that this compound may possess antioxidant properties. Phenolic compounds can act as antioxidants by donating a hydrogen atom from their hydroxyl group to neutralize free radicals, thereby terminating radical chain reactions.[14][15] The antioxidant capacity of phenolic acids is influenced by the number and position of hydroxyl groups on the aromatic ring.[16][17]

Quantitative Data for Structurally Related Antioxidants

The antioxidant activity of a compound is often expressed as its IC50 value in a specific assay, such as the DPPH radical scavenging assay. While data for this compound is not available, the following table provides context with related phenolic acids.

CompoundAssayIC50 (µg/mL)Reference
Caffeic AcidDPPH~5[14]
Ferulic AcidDPPH~12[14]
p-Coumaric AcidDPPH>100[14]
Ascorbic Acid (Standard)DPPH~5-10[18]

Experimental Protocol: DPPH Radical Scavenging Assay

This protocol outlines a widely used spectrophotometric method to evaluate the antioxidant capacity of a compound.[18][19]

  • Reagent Preparation:

    • Prepare a stock solution of the test compound (e.g., this compound) in a suitable solvent (e.g., methanol or ethanol).

    • Prepare serial dilutions of the test compound.

    • Prepare a stock solution of a standard antioxidant (e.g., ascorbic acid or Trolox).

    • Prepare a working solution of 2,2-diphenyl-1-picrylhydrazyl (DPPH) in methanol or ethanol (e.g., 0.1 mM). This solution should be freshly prepared and protected from light.

  • Assay Procedure (96-well plate format):

    • To each well, add a specific volume of the different concentrations of the test compound or the standard.

    • Add the DPPH working solution to all wells.

    • Include a blank control containing only the solvent and the DPPH solution.

    • Mix gently and incubate the plate in the dark at room temperature for a defined period (e.g., 30 minutes).

    • Measure the absorbance of each well at approximately 517 nm using a microplate reader.

  • Data Analysis:

    • Calculate the percentage of DPPH radical scavenging activity using the formula: % Scavenging Activity = [ (A_control - A_sample) / A_control ] x 100 where A_control is the absorbance of the blank control and A_sample is the absorbance of the test sample.

    • Plot the percentage of scavenging activity against the logarithm of the compound concentration and determine the IC50 value.

Antioxidant_Mechanism cluster_0 Antioxidant Mechanism (Radical Scavenging) Compound This compound (Ar-OH) Free_Radical Free Radical (R•) Compound->Free_Radical donates H• Compound_Radical Compound Radical (Ar-O•) (Stabilized) Compound->Compound_Radical Cellular_Damage Oxidative Cellular Damage Compound->Cellular_Damage prevents Neutralized_Radical Neutralized Molecule (RH) Free_Radical->Neutralized_Radical Free_Radical->Cellular_Damage causes

Figure 3: Hypothesized antioxidant mechanism of action.

Conclusion and Future Directions

This compound is a molecule with a defined role in the development of PROTACs, where it serves as a versatile linker component. While its intrinsic biological activity is not yet well-characterized, its chemical structure strongly suggests potential as both an HDAC inhibitor and an antioxidant. The information presented in this guide, based on the activities of structurally related compounds, provides a solid foundation for future research into the specific mechanism of action of this compound.

Further studies are warranted to directly assess the biological activities of this compound. In vitro enzymatic and cell-based assays for HDAC inhibition and antioxidant capacity would provide valuable quantitative data. Such research would not only elucidate the fundamental biology of this compound but could also inform its application in drug design, either as a pharmacologically active entity itself or as a linker with advantageous secondary properties.

References

Spectroscopic Profile of 4-(4-Hydroxyphenyl)butanoic Acid: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic data for 4-(4-Hydroxyphenyl)butanoic acid (CAS No. 7021-11-6), a compound of interest in various research fields, including pharmaceuticals for its potential antioxidant and anti-inflammatory properties.[1] This document details the Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data, along with the experimental protocols for their acquisition.

Spectroscopic Data Summary

Table 1: ¹H NMR Spectroscopic Data (Predicted)
Chemical Shift (δ) ppmMultiplicityIntegrationAssignment
~7.05Doublet2HAr-H (ortho to -OH)
~6.75Doublet2HAr-H (meta to -OH)
~2.55Triplet2H-CH₂- (adjacent to Ar)
~2.30Triplet2H-CH₂- (adjacent to COOH)
~1.85Multiplet2H-CH₂- (aliphatic chain)
~9.50 (broad)Singlet1HAr-OH
~12.0 (broad)Singlet1H-COOH

Solvent: DMSO-d₆

Table 2: ¹³C NMR Spectroscopic Data (Predicted)
Chemical Shift (δ) ppmAssignment
~174.5-COOH
~155.8Ar-C (para to alkyl chain)
~132.5Ar-C (ipso to alkyl chain)
~129.5Ar-CH (meta to -OH)
~115.0Ar-CH (ortho to -OH)
~34.0-CH₂- (adjacent to COOH)
~33.5-CH₂- (adjacent to Ar)
~26.0-CH₂- (aliphatic chain)

Solvent: DMSO-d₆

Table 3: IR Spectroscopic Data (Predicted)
Wavenumber (cm⁻¹)IntensityAssignment
3500-3200Strong, BroadO-H stretch (Phenol)
3300-2500Strong, BroadO-H stretch (Carboxylic Acid)
~3030MediumC-H stretch (Aromatic)
2950-2850MediumC-H stretch (Aliphatic)
~1710StrongC=O stretch (Carboxylic Acid)
~1600, ~1500MediumC=C stretch (Aromatic ring)
~1250StrongC-O stretch (Phenol)
~920Medium, BroadO-H bend (Carboxylic Acid dimer)
860-680StrongC-H bend (Aromatic, out-of-plane)
Table 4: Mass Spectrometry Data (Predicted)
m/zRelative Intensity (%)Assignment
180.08100[M]⁺ (Molecular Ion)
162.07~40[M - H₂O]⁺
135.08~30[M - COOH]⁺
107.05~80[C₇H₇O]⁺ (hydroxytropylium ion)
94.05~60[C₆H₆O]⁺ (phenol radical cation)
77.04~25[C₆H₅]⁺ (phenyl cation)

Experimental Protocols

The following are detailed methodologies for the acquisition of spectroscopic data for a solid organic compound such as this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy
  • Sample Preparation:

    • Accurately weigh 5-25 mg of the solid this compound for ¹H NMR, and 20-50 mg for ¹³C NMR.

    • Dissolve the sample in approximately 0.6-0.7 mL of a suitable deuterated solvent (e.g., DMSO-d₆, CDCl₃) in a clean, dry vial.

    • To ensure a homogeneous solution, gently vortex or sonicate the mixture.

    • Filter the solution through a pipette with a small cotton or glass wool plug directly into a clean 5 mm NMR tube to remove any particulate matter.

    • The final solution height in the NMR tube should be approximately 4-5 cm.

    • Cap the NMR tube and label it clearly.

  • Data Acquisition:

    • Insert the NMR tube into the spectrometer's spinner turbine and adjust the depth using a gauge.

    • Place the sample into the NMR magnet.

    • Lock the spectrometer onto the deuterium signal of the solvent.

    • Shim the magnetic field to optimize its homogeneity, which maximizes spectral resolution. This can be done manually or automatically.

    • Tune and match the probe to the desired nucleus (¹H or ¹³C).

    • Set the appropriate acquisition parameters (e.g., number of scans, spectral width, relaxation delay) and acquire the spectrum.

    • Process the raw data by applying Fourier transformation, phase correction, and baseline correction.

    • Reference the spectrum using the residual solvent peak or an internal standard (e.g., TMS).

Infrared (IR) Spectroscopy
  • Sample Preparation (KBr Pellet Method):

    • Thoroughly grind 1-2 mg of the solid this compound with approximately 100-200 mg of dry potassium bromide (KBr) powder using an agate mortar and pestle until a fine, homogeneous powder is obtained.

    • Transfer the mixture to a pellet-pressing die.

    • Apply pressure using a hydraulic press to form a thin, transparent or translucent pellet.

  • Data Acquisition:

    • Place the KBr pellet into the sample holder of the FT-IR spectrometer.

    • Acquire a background spectrum of the empty sample compartment.

    • Acquire the sample spectrum. The instrument software will automatically ratio the sample spectrum against the background to generate the final absorbance or transmittance spectrum.

Mass Spectrometry (MS)
  • Sample Preparation (for Electrospray Ionization - ESI):

    • Prepare a stock solution of this compound at a concentration of approximately 1 mg/mL in a suitable solvent (e.g., methanol, acetonitrile, or a mixture with water).

    • Dilute the stock solution to a final concentration of 1-10 µg/mL with the same solvent system, often with the addition of a small amount of formic acid or ammonium hydroxide to promote ionization.

    • Filter the final solution to remove any particulates.

  • Data Acquisition:

    • The sample solution is introduced into the mass spectrometer's ion source via direct infusion or through a liquid chromatography (LC) system.

    • In the ion source, the sample is ionized (e.g., by electrospray ionization).

    • The resulting ions are guided into the mass analyzer, where they are separated based on their mass-to-charge ratio (m/z).

    • The detector records the abundance of ions at each m/z value, generating the mass spectrum.

Visualization of Spectroscopic Analysis Workflow

The following diagram illustrates the general workflow for the spectroscopic analysis of a chemical compound.

Spectroscopic_Analysis_Workflow cluster_sample_prep Sample Preparation cluster_analysis Spectroscopic Analysis cluster_data Data Processing & Interpretation Sample Solid Compound (this compound) Dissolution Dissolution in Deuterated Solvent Sample->Dissolution for NMR Grinding Grinding with KBr Sample->Grinding for IR Dilution Dilution in Volatile Solvent Sample->Dilution for MS NMR NMR Spectrometer Dissolution->NMR IR FT-IR Spectrometer Grinding->IR MS Mass Spectrometer Dilution->MS NMR_Data NMR Spectrum (Structure Elucidation) NMR->NMR_Data IR_Data IR Spectrum (Functional Group ID) IR->IR_Data MS_Data Mass Spectrum (Molecular Weight & Formula) MS->MS_Data Final_Structure Final Structure Confirmation NMR_Data->Final_Structure IR_Data->Final_Structure MS_Data->Final_Structure

Caption: General workflow for the spectroscopic characterization of a solid organic compound.

References

A Comprehensive Technical Guide to the Solubility of 4-(4-Hydroxyphenyl)butanoic Acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth analysis of the solubility characteristics of 4-(4-hydroxyphenyl)butanoic acid, a compound of interest in various research and development fields, including pharmaceuticals. Due to the limited availability of direct quantitative solubility data for this compound, this document presents a compilation of qualitative information and quantitative data for structurally analogous compounds. This approach offers valuable insights into its expected solubility behavior across a range of common laboratory solvents. Furthermore, this guide furnishes detailed experimental protocols for determining solubility, ensuring that researchers can produce reliable and reproducible data.

Core Concepts in Solubility

Solubility is a critical physicochemical parameter in drug discovery and development, influencing a compound's absorption, distribution, metabolism, and excretion (ADME) profile. A thorough understanding of a compound's solubility in various media is paramount for formulation development, toxicity studies, and ensuring bioavailability. This compound, possessing both a hydrophilic hydroxyl group and a carboxylic acid function, alongside a hydrophobic phenylbutanoic acid backbone, is expected to exhibit varied solubility depending on the polarity of the solvent.

Solubility Profile of this compound

To provide a more comprehensive understanding, the following tables summarize quantitative solubility data for two structurally similar compounds: p-hydroxyphenylacetic acid and 4-phenylbutyric acid. These compounds share key structural motifs with this compound and can serve as valuable surrogates for predicting its solubility behavior.

Table 1: Quantitative Solubility of p-Hydroxyphenylacetic Acid at 20°C [1][2]

SolventSolubility (g/kg of solvent)
Water15.8[2]
Methanol2915[2]
Ethanol2064[2]
2-Propanol1382[2]
Acetone1720[2]
4-Methyl-2-pentanone803.5[2]
Ethyl acetate825.4[2]
Chloroform637.1[2]
Toluene377.9[2]

Table 2: Quantitative Solubility of 4-Phenylbutyric Acid

SolventSolubilityTemperature
Water5.3 g/L[3][4][5]40°C[3][4][5]
Water18 mg/mL[6]Not Specified
ChloroformSlightly Soluble[3][4]Not Specified
MethanolSlightly Soluble[3][4]Not Specified
Toluene3.670 MNot Specified[5]
Diethyl ether4.130 MNot Specified[5]
Chloroform4.040 MNot Specified[5]
1-Hexanol0.500 MNot Specified[5]

Experimental Protocols for Solubility Determination

Accurate and reproducible determination of solubility is crucial. The following are detailed methodologies for two widely accepted experimental techniques.

Shake-Flask Method (for Thermodynamic Solubility)

The shake-flask method is a gold-standard technique for determining the thermodynamic equilibrium solubility of a compound.[7][8][9]

Methodology:

  • Preparation of Supersaturated Solution: Add an excess amount of solid this compound to a known volume of the selected solvent in a glass flask or vial with a screw cap. The excess solid should be visually apparent.

  • Equilibration: Seal the flask and place it in a constant temperature shaker or orbital incubator. Agitate the mixture for a predetermined period (typically 24 to 72 hours) to ensure equilibrium is reached. The temperature should be precisely controlled and recorded.

  • Phase Separation: After equilibration, cease agitation and allow the suspension to settle for a sufficient period. To separate the undissolved solid from the saturated solution, either centrifuge the sample at a high speed or filter it using a syringe filter with a pore size of 0.45 µm or smaller. It is critical to avoid any temperature changes during this step.

  • Quantification: Carefully withdraw an aliquot of the clear, saturated supernatant. Dilute the aliquot with a suitable solvent to a concentration within the linear range of the analytical method.

  • Analysis: Analyze the concentration of this compound in the diluted sample using a validated analytical technique, such as High-Performance Liquid Chromatography (HPLC) with UV detection or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Calculation: Calculate the solubility of the compound in the chosen solvent, expressed in units such as mg/mL or mol/L, taking into account the dilution factor.

Potentiometric Titration (for pH-Dependent Solubility of Ionizable Compounds)

For ionizable compounds like this compound, which possesses a carboxylic acid group, potentiometric titration is a powerful method to determine its intrinsic solubility and pKa.[10][11][12][13]

Methodology:

  • Instrument Setup: Calibrate a pH meter with standard buffer solutions (e.g., pH 4.00, 7.00, and 10.00) at a constant temperature.

  • Sample Preparation: Prepare a suspension of this compound in deionized water or a suitable aqueous buffer. Ensure that excess solid is present.

  • Titration: While continuously stirring the suspension, add small, precise volumes of a standardized titrant (e.g., 0.1 M NaOH) and record the pH after each addition.

  • Data Acquisition: Collect data points of pH versus the volume of titrant added. More data points should be collected near the equivalence point where the pH changes rapidly.

  • Data Analysis: Plot the titration curve (pH vs. volume of titrant). The equivalence point can be determined from the inflection point of the curve or by analyzing the first or second derivative of the curve.

  • Calculation of pKa and Intrinsic Solubility: The pKa can be determined from the pH at the half-equivalence point. The intrinsic solubility (the solubility of the unionized form of the acid) can be calculated from the pH, pKa, and the total concentration of the dissolved species at equilibrium.

Visualizing Experimental and Logical Workflows

To aid in the conceptualization of the solubility determination process, the following diagrams illustrate the logical workflow for assessing compound solubility and the experimental workflow for the shake-flask method.

Solubility_Assessment_Workflow cluster_0 Preliminary Assessment cluster_1 Qualitative Solubility Testing cluster_2 Quantitative Solubility Determination cluster_3 Data Analysis and Reporting A Compound of Interest (this compound) B Review Literature for Existing Solubility Data A->B C Select a Range of Solvents (Polar, Nonpolar, Bipolar) B->C If data is unavailable D Observe Dissolution at Room Temperature C->D E Choose Appropriate Method (e.g., Shake-Flask, Potentiometric Titration) D->E For quantitative analysis F Perform Experiment under Controlled Conditions (e.g., Temperature) E->F G Analyze Saturated Solution (e.g., HPLC, LC-MS) F->G H Calculate Solubility (e.g., mg/mL, mol/L) G->H I Document Experimental Conditions and Results H->I Shake_Flask_Workflow A Add Excess Solid Compound to Solvent B Equilibrate at Constant Temperature with Agitation (24-72h) A->B C Separate Solid and Liquid Phases (Centrifugation or Filtration) B->C D Withdraw Aliquot of Saturated Supernatant C->D E Dilute Aliquot with Appropriate Solvent D->E F Analyze by HPLC or LC-MS E->F G Calculate Solubility F->G

References

A Technical Guide to the Thermal Stability of 4-(4-Hydroxyphenyl)butanoic Acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the thermal stability of 4-(4-Hydroxyphenyl)butanoic acid. Due to the limited availability of specific experimental data in publicly accessible literature, this document focuses on established methodologies for assessing thermal stability, providing detailed protocols for thermogravimetric analysis (TGA) and differential scanning calorimetry (DSC). These techniques are fundamental in determining the thermal properties of chemical compounds, which is critical for drug development, formulation, and ensuring product stability and safety.

Physicochemical Properties

Table 1: Physicochemical Properties of this compound

PropertyValueSource
Molecular Formula C₁₀H₁₂O₃PubChem[1]
Molecular Weight 180.20 g/mol PubChem[1]
Boiling Point 364.3 °C at 760 mmHgNot explicitly cited
Appearance Solid (form not specified)Not explicitly cited
CAS Number 7021-11-6PubChem[1]

Experimental Protocols for Thermal Analysis

To determine the thermal stability of this compound, Thermogravimetric Analysis (TGA) and Differential Scanning Calorimetry (DSC) are the primary recommended techniques.[2][3]

Thermogravimetric Analysis (TGA)

TGA measures the change in mass of a sample as a function of temperature or time in a controlled atmosphere. This analysis provides information on thermal stability, decomposition temperatures, and the composition of the material.[2]

Objective: To determine the temperatures at which this compound decomposes and the corresponding mass loss.

Methodology:

  • Sample Preparation: A small amount of the this compound sample (typically 5-10 mg) is accurately weighed into a TGA crucible (pan), commonly made of platinum or alumina.[4]

  • Instrument Setup: The crucible is placed on a sensitive microbalance within the TGA instrument.

  • Atmosphere: The analysis is typically conducted under an inert atmosphere, such as nitrogen or argon, to prevent oxidative degradation. A purge gas flow rate of 20-50 mL/min is common.[4]

  • Temperature Program: The sample is heated at a constant rate, for example, 10 °C/min, over a temperature range that is expected to encompass the decomposition of the compound (e.g., from ambient temperature to 600 °C).[4]

  • Data Acquisition: The instrument records the sample's mass as a function of temperature. The resulting data is plotted as a thermogram (mass vs. temperature) and its first derivative (DTG curve), which shows the rate of mass loss.

Differential Scanning Calorimetry (DSC)

DSC measures the difference in heat flow between a sample and a reference as a function of temperature. It is used to determine thermal transitions such as melting point, glass transition temperature, and enthalpy of fusion.[3]

Objective: To determine the melting point and enthalpy of fusion of this compound.

Methodology:

  • Sample Preparation: A small, accurately weighed sample (typically 2-10 mg) of this compound is placed in a DSC pan, which is then hermetically sealed.[3] An empty, sealed pan is used as a reference.

  • Instrument Setup: The sample and reference pans are placed in the DSC cell.

  • Atmosphere: Similar to TGA, an inert atmosphere (e.g., nitrogen) is maintained with a purge gas flow.

  • Temperature Program: The sample is subjected to a controlled temperature program. A common procedure involves a heat-cool-heat cycle to erase the thermal history of the sample. For example, heating from ambient temperature to a temperature above the expected melting point at a rate of 10 °C/min.[3]

  • Data Acquisition: The instrument records the differential heat flow between the sample and the reference. The resulting DSC thermogram plots heat flow versus temperature. Endothermic events like melting appear as peaks. The onset temperature of the peak is typically taken as the melting point, and the area under the peak corresponds to the enthalpy of fusion.

Visualizations

Experimental Workflow

The following diagram illustrates a general workflow for assessing the thermal stability of a chemical compound like this compound.

G cluster_prep Sample Preparation cluster_analysis Thermal Analysis cluster_data Data Acquisition & Interpretation cluster_report Reporting Sample This compound Sample Weighing Accurate Weighing (5-10 mg for TGA, 2-10 mg for DSC) Sample->Weighing Encapsulation Encapsulation in TGA/DSC Pans Weighing->Encapsulation TGA Thermogravimetric Analysis (TGA) Encapsulation->TGA DSC Differential Scanning Calorimetry (DSC) Encapsulation->DSC TGA_Data TGA Thermogram (Mass vs. Temp) DTG Curve (Rate of Mass Loss) TGA->TGA_Data DSC_Data DSC Thermogram (Heat Flow vs. Temp) DSC->DSC_Data Decomposition_Temp Determine Decomposition Temperature(s) TGA_Data->Decomposition_Temp Melting_Point Determine Melting Point & Enthalpy of Fusion DSC_Data->Melting_Point Report Comprehensive Thermal Stability Report Decomposition_Temp->Report Melting_Point->Report

Caption: Workflow for Thermal Stability Assessment.

Plausible Thermal Decomposition Pathway

While the specific thermal decomposition mechanism for this compound is not documented, carboxylic acids can undergo decarboxylation upon heating. The following diagram illustrates a plausible, simplified decomposition pathway.

G reactant This compound transition Heat (Δ) reactant->transition product1 4-Propylphenol transition->product1 product2 Carbon Dioxide (CO₂) transition->product2

Caption: Plausible Decarboxylation Pathway.

Conclusion

The thermal stability of this compound is a critical parameter for its application in research and drug development. Although specific TGA and DSC data are not currently available in the public domain, this guide provides the necessary framework and detailed experimental protocols for researchers to conduct these analyses. The provided workflows and diagrams offer a clear visual representation of the experimental process and potential chemical transformations. It is recommended that researchers perform the described TGA and DSC experiments to obtain precise data on the melting point, decomposition temperature, and overall thermal behavior of this compound to ensure its safe and effective use.

References

Unveiling the Solid State: A Technical Guide to the Crystal Structure of 4-(4-Hydroxyphenyl)butanoic Acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the structural and physicochemical properties of 4-(4-hydroxyphenyl)butanoic acid, a compound of interest in medicinal chemistry and materials science. While a definitive, publicly available crystal structure for this compound has not been reported in crystallographic databases, this document outlines the necessary experimental protocols for its synthesis, crystallization, and subsequent structure determination by single-crystal X-ray diffraction. Furthermore, potential biological activities are discussed based on structurally related molecules.

Physicochemical Properties

A summary of the key physicochemical properties of this compound is presented below, compiled from various chemical databases.

PropertyValue
Molecular Formula C₁₀H₁₂O₃
Molecular Weight 180.20 g/mol
IUPAC Name This compound
CAS Number 7021-11-6
Physical Form Solid
Boiling Point 364.3 °C at 760 mmHg

Experimental Protocols

Synthesis of this compound

A plausible synthetic route to this compound involves the demethylation of its methoxy-protected precursor, 4-(4-methoxyphenyl)butanoic acid.

Materials:

  • 4-(4-Methoxyphenyl)butanoic acid

  • 48% Hydrobromic acid (HBr)

  • Acetic acid (AcOH)

  • Ethyl acetate (EtOAc)

  • Water

  • Magnesium sulfate (MgSO₄) or Sodium sulfate (Na₂SO₄)

Procedure:

  • Dissolve 4-(4-methoxyphenyl)butanoic acid in a mixture of 48% hydrobromic acid and acetic acid.

  • Heat the resulting solution at reflux (approximately 150 °C) overnight.

  • After cooling to room temperature, concentrate the mixture under vacuum to remove the acids.

  • Dissolve the residue in ethyl acetate.

  • Wash the organic solution with water to remove any remaining inorganic impurities.

  • Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate.

  • Filter the drying agent and concentrate the filtrate under reduced pressure to yield crude this compound.

  • The crude product can be further purified by column chromatography on silica gel.

Crystallization for Single-Crystal X-ray Diffraction

Obtaining high-quality single crystals is paramount for successful X-ray crystal structure determination. The following are established methods suitable for organic carboxylic acids like this compound.

1. Slow Evaporation Method:

  • Principle: This is the simplest and often most effective method. A saturated or near-saturated solution of the compound is prepared in a suitable solvent, and the solvent is allowed to evaporate slowly over time, leading to the gradual formation of crystals.

  • Protocol:

    • Select a solvent or solvent mixture in which this compound is moderately soluble. Good starting points for aromatic carboxylic acids include toluene, ethanol, or mixtures like ethanol/water.

    • Prepare a nearly saturated solution by dissolving the compound in the chosen solvent, with gentle warming if necessary.

    • Filter the solution to remove any particulate matter.

    • Transfer the clear solution to a clean vial or small beaker.

    • Cover the container with a lid or parafilm with a few small perforations to allow for slow solvent evaporation.

    • Place the container in a vibration-free environment and allow it to stand undisturbed for several days to weeks.

2. Vapor Diffusion Method:

  • Principle: This technique is particularly useful for small quantities of material. A solution of the compound is exposed to the vapor of a more volatile "anti-solvent" in which the compound is insoluble. The gradual diffusion of the anti-solvent vapor into the solution reduces the compound's solubility, inducing crystallization.

  • Protocol:

    • Dissolve the compound in a small amount of a "good" solvent (e.g., methanol, ethanol).

    • Place this solution in a small, open vial.

    • Place the small vial inside a larger, sealed container (e.g., a beaker or jar) that contains a small amount of a volatile "anti-solvent" (e.g., hexane, diethyl ether).

    • Seal the outer container and leave it undisturbed. The anti-solvent vapor will slowly diffuse into the solution, promoting crystal growth.

3. Slow Cooling Method:

  • Principle: This method relies on the decrease in solubility of the compound with decreasing temperature. A saturated solution is prepared at an elevated temperature and then slowly cooled.

  • Protocol:

    • Prepare a saturated solution of the compound in a suitable solvent at or near its boiling point.

    • Filter the hot solution to remove any insoluble impurities.

    • Place the container in an insulated vessel (e.g., a Dewar flask filled with hot water) to ensure a slow cooling rate to room temperature.

    • Alternatively, a programmable heating/cooling block can be used for precise temperature control.

Logical Workflow for Structural Analysis

The following diagram illustrates the logical workflow from the synthesis of this compound to its structural elucidation.

workflow cluster_synthesis Synthesis & Purification cluster_crystallization Crystallization cluster_analysis Structural Analysis start Starting Materials (4-(4-Methoxyphenyl)butanoic acid, HBr, AcOH) synthesis Demethylation Reaction start->synthesis workup Workup & Extraction synthesis->workup purification Column Chromatography workup->purification product Pure this compound purification->product crystallization_method Crystal Growth (Slow Evaporation / Vapor Diffusion) product->crystallization_method single_crystal Single Crystal Selection crystallization_method->single_crystal xray Single-Crystal X-ray Diffraction single_crystal->xray data_processing Data Collection & Processing xray->data_processing structure_solution Structure Solution & Refinement data_processing->structure_solution final_structure Crystal Structure (Unit Cell, Space Group, Atomic Coordinates) structure_solution->final_structure

Workflow for Synthesis and Structural Analysis

Potential Biological Significance

While the specific biological targets of this compound are not extensively characterized, its structural similarity to other known bioactive molecules suggests potential areas for investigation.

  • Histone Deacetylase (HDAC) Inhibition: The structurally related compound, 4-phenylbutanoic acid, is a known histone deacetylase inhibitor.[1] HDACs are enzymes that play a crucial role in the epigenetic regulation of gene expression, and their inhibitors are being investigated as anti-cancer agents.[2] The presence of the phenylbutanoic acid scaffold in this compound makes it a candidate for investigation as an HDAC inhibitor.

  • Peroxisome Proliferator-Activated Receptor (PPAR) Agonism: 4-Phenylbutanoic acid also affects the activation of peroxisome proliferator-activated receptors (PPARs).[1] PPARs are a group of nuclear receptor proteins that function as transcription factors regulating the expression of genes involved in lipid and glucose metabolism.[3] PPAR agonists are used in the treatment of metabolic disorders like dyslipidemia and type 2 diabetes.[3] The structural similarity suggests that this compound could also modulate PPAR activity.

Further research is required to elucidate the specific biological activities and potential therapeutic applications of this compound. The determination of its crystal structure would be a critical step in understanding its structure-activity relationships and in the rational design of new therapeutic agents.

References

The Therapeutic Potential of 4-(4-Hydroxyphenyl)butanoic Acid: A Scaffolding Approach for Drug Discovery

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

4-(4-Hydroxyphenyl)butanoic acid, a phenolic compound, is emerging as a significant scaffold in medicinal chemistry. While direct therapeutic applications of the core molecule are not extensively documented, its structural framework serves as a crucial starting point for the synthesis of derivatives with promising pharmacological activities. This technical guide explores the therapeutic landscape of this compound, focusing on the preclinical evidence for its derivatives in oncology, inflammation, and oxidative stress. We will delve into the mechanistic insights, present key quantitative data from preclinical studies, and provide detailed experimental protocols for the synthesis and evaluation of these novel compounds.

Introduction

This compound is a chemical intermediate that has garnered interest for its potential role in the development of new therapeutic agents.[1] Its structure, featuring a phenyl ring with a hydroxyl group and a butanoic acid side chain, provides a versatile backbone for chemical modification. While the parent compound is noted as a potential antioxidant and anti-inflammatory agent, the majority of current research focuses on the biological activities of its derivatives.[1] This guide will primarily focus on these derivatives, highlighting their potential in anticancer and antioxidant applications.

Therapeutic Applications of this compound Derivatives

The modification of the this compound core has led to the development of derivatives with significant therapeutic potential, particularly in the fields of oncology and as antioxidants.

Anticancer Activity

Recent studies have highlighted the potential of 3-((4-hydroxyphenyl)amino)propanoic acid derivatives as novel anticancer agents. These compounds have demonstrated cytotoxic effects against various cancer cell lines.

A series of 3-((4-hydroxyphenyl)amino)propanoic acid derivatives were evaluated for their in vitro cytotoxicity against A549 non-small cell lung cancer cells. The results, summarized in the table below, indicate a structure-dependent anticancer activity.

Compound IDDerivative StructureCell LineAssayResultCitation
12 3-((4-hydroxyphenyl)amino)propanoic acid derivative with 1-naphthyl substituentA549MTT AssayReduced cell viability to 42.1%[2]
20 3,3'-((4-hydroxyphenyl)azanediyl)bis(N'-(furan-2-ylmethylene)propanehydrazide)A549MTT Assay~50% reduction in cell viability[2][3]
21 3-((4-hydroxyphenyl)amino)propanoic acid derivativeA549MTT Assay~50% reduction in cell viability[2][3]
22 3-((4-hydroxyphenyl)amino)propanoic acid derivativeA549MTT Assay~50% reduction in cell viability[2][3]
29 3-((4-hydroxyphenyl)amino)propanoic acid derivativeA549MTT Assay~50% reduction in cell viability[2][3]

Table 1: In vitro anticancer activity of 3-((4-hydroxyphenyl)amino)propanoic acid derivatives.

The following protocol outlines the methodology used to assess the cytotoxicity of the derivatives against A549 cancer cells.[2][3]

  • Cell Culture: A549 cells are cultured in appropriate media supplemented with fetal bovine serum and antibiotics and maintained in a humidified incubator at 37°C with 5% CO2.

  • Cell Seeding: Cells are seeded into 96-well plates at a density of 1 x 10^4 cells per well and allowed to adhere overnight.

  • Compound Treatment: The following day, the cells are treated with various concentrations of the synthesized derivatives (or doxorubicin/cisplatin as positive controls) and incubated for 24 hours.

  • MTT Addition: After the incubation period, MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution is added to each well and incubated for another 4 hours.

  • Formazan Solubilization: The medium is then removed, and dimethyl sulfoxide (DMSO) is added to dissolve the formazan crystals.

  • Absorbance Measurement: The absorbance is measured at a wavelength of 570 nm using a microplate reader.

  • Data Analysis: Cell viability is calculated as a percentage of the untreated control cells.

Antioxidant Activity

The phenolic hydroxyl group in the this compound scaffold is a key contributor to the antioxidant properties of its derivatives. These compounds have demonstrated the ability to scavenge free radicals in various in vitro assays.

The antioxidant potential of a series of 3-((4-hydroxyphenyl)amino)propanoic acid derivatives was assessed using DPPH radical scavenging, ferric ion transformation, and ferric reducing antioxidant power (FRAP) assays.

Compound IDAssayResultCitation
20 DPPH Radical Scavenging AssayPotent antioxidant properties[2][3]
1-36 Ferric Ion Transformation AssayPromising antioxidant activity[2][3]
1-36 Ferric Reducing Antioxidant Power (FRAP) AssayPromising antioxidant activity[2][3]

Table 2: In vitro antioxidant activity of 3-((4-hydroxyphenyl)amino)propanoic acid derivatives.

This protocol details the procedure for evaluating the free radical scavenging activity of the derivatives.[2]

  • Reagent Preparation: A solution of 2,2-diphenyl-1-picrylhydrazyl (DPPH) in methanol is prepared.

  • Reaction Mixture: The synthesized compounds are mixed with the DPPH solution in a 96-well plate.

  • Incubation: The plate is incubated in the dark at room temperature for 30 minutes.

  • Absorbance Measurement: The absorbance of the solution is measured at 517 nm.

  • Calculation: The percentage of DPPH radical scavenging activity is calculated by comparing the absorbance of the sample to that of a control (DPPH solution without the compound). Ascorbic acid or butylated hydroxytoluene (BHT) can be used as positive controls.

Mechanism of Action: Insights from Related Compounds

While the precise mechanisms of action for many this compound derivatives are still under investigation, insights can be drawn from structurally related compounds, such as 4-phenylbutyric acid (4-PBA). 4-PBA is a known histone deacetylase (HDAC) inhibitor.[1][4] HDAC inhibitors are a class of compounds that interfere with the function of HDACs, enzymes that play a critical role in the epigenetic regulation of gene expression.[5] By inhibiting HDACs, these compounds can lead to the hyperacetylation of histones, resulting in a more open chromatin structure and the transcription of genes that can suppress tumor growth and promote apoptosis.[5] It is plausible that some derivatives of this compound may exert their anticancer effects through a similar mechanism.

Signaling Pathway: Histone Deacetylase Inhibition

The following diagram illustrates the general mechanism of HDAC inhibition.

HDAC_Inhibition cluster_0 Normal Cellular Process cluster_1 Effect of HDAC Inhibitor HDACi HDAC Inhibitor (e.g., 4-PBA) HDAC Histone Deacetylase (HDAC) HDACi->HDAC Inhibits Chromatin Condensed Chromatin (Gene Silencing) HDAC->Chromatin leads to OpenChromatin Open Chromatin (Gene Expression) HDAC->OpenChromatin inhibition leads to Histone Histone Protein Acetyl Acetyl Group Histone->Acetyl Acetylation (HATs) Acetyl->HDAC Deacetylation Synthesis_Workflow Start This compound Step1 Functional Group Modification (e.g., Esterification) Start->Step1 Step2 Coupling Reaction (e.g., Amide Bond Formation) Step1->Step2 Step3 Further Derivatization Step2->Step3 Product Therapeutically Active Derivative Step3->Product

References

In Vitro and In Vivo Metabolism of 4-(4-Hydroxyphenyl)butanoic Acid: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the anticipated in vitro and in vivo metabolism of 4-(4-hydroxyphenyl)butanoic acid. Due to the limited direct experimental data on this specific compound, this guide synthesizes information from structurally related molecules, including 4-(4-hydroxyphenyl)-2-butanone (raspberry ketone) and 4-phenylbutanoic acid, to predict its metabolic fate. The guide outlines expected metabolic pathways, including Phase I oxidation and Phase II conjugation reactions, and details the experimental protocols necessary to investigate these transformations. Furthermore, potential interactions with key signaling pathways are discussed based on the known biological activities of its structural analogs.

Introduction

This compound is a phenolic compound with a phenylbutanoic acid structure. Understanding the metabolism of novel chemical entities is a critical component of drug discovery and development, influencing their pharmacokinetic profile, efficacy, and potential for toxicity. This document serves as a resource for researchers by providing a predictive metabolic map and detailed experimental methodologies for studying the biotransformation of this compound.

Predicted Metabolic Pathways

The metabolism of this compound is expected to proceed through two main phases: Phase I functionalization reactions and Phase II conjugation reactions.

Phase I Metabolism: Oxidation

Phase I metabolism will likely involve oxidation of the aromatic ring and the aliphatic side chain, primarily mediated by cytochrome P450 (CYP) enzymes in the liver.

  • Aromatic Hydroxylation: The phenyl ring is susceptible to hydroxylation, potentially at the ortho-position relative to the existing hydroxyl group, to form a catechol derivative.

  • Side-Chain Oxidation: The butanoic acid side chain may undergo oxidation at various positions, although this is generally a less favored pathway for this type of structure.

Phase II Metabolism: Conjugation

The primary routes of Phase II metabolism for this compound and its Phase I metabolites are predicted to be glucuronidation and sulfation, which increase water solubility and facilitate excretion.

  • Glucuronidation: The phenolic hydroxyl group is a prime site for conjugation with glucuronic acid, a reaction catalyzed by UDP-glucuronosyltransferases (UGTs). The carboxylic acid group could also potentially form an acyl glucuronide.

  • Sulfation: The phenolic hydroxyl group can also be conjugated with a sulfonate group, mediated by sulfotransferases (SULTs).

metabolic_pathway cluster_phase1 Phase I Metabolism (CYP450) cluster_phase2 Phase II Metabolism (UGTs, SULTs) parent This compound hydroxylated Aromatic Hydroxylation (Catechol Metabolite) parent->hydroxylated Oxidation glucuronide Glucuronide Conjugate parent->glucuronide Glucuronidation (UGT) sulfate Sulfate Conjugate parent->sulfate Sulfation (SULT) acyl_glucuronide Acyl Glucuronide parent->acyl_glucuronide Glucuronidation (UGT) hydroxylated->glucuronide Glucuronidation (UGT) hydroxylated->sulfate Sulfation (SULT)

Figure 1: Predicted Metabolic Pathway of this compound.

Quantitative Data on Predicted Metabolites

Direct quantitative data for the metabolism of this compound is not currently available in the public domain. The following table provides a template for the types of quantitative data that should be collected from in vitro and in vivo studies. For comparison, data from a structurally related compound, 4-(4-hydroxyphenyl)-2-butanone (raspberry ketone), is included where applicable[1].

Parameter Predicted for this compound Reference Data: 4-(4-Hydroxyphenyl)-2-butanone (in rats) [1]
Major Metabolites Glucuronide conjugate, Sulfate conjugateRaspberry ketone glucuronide, Raspberry ketone sulfate, Carbinol metabolite and its conjugates
Urinary Excretion (% of dose) To be determined~90% within 24 hours
Enzyme Kinetics (Km, Vmax) To be determined for specific CYP, UGT, and SULT isoformsNot available
In Vitro Intrinsic Clearance (CLint) To be determined in hepatocytes and liver microsomesNot available

Potential Signaling Pathway Interactions

While direct evidence is lacking for this compound, its close structural analog, 4-phenylbutanoic acid (4-PBA), is known to modulate several key signaling pathways. It is plausible that this compound may exhibit similar activities.

  • Endoplasmic Reticulum (ER) Stress and the Unfolded Protein Response (UPR): 4-PBA is a well-characterized chemical chaperone that alleviates ER stress.[2][3] It is thought to stabilize protein conformation and support the UPR.

  • MAPK and NF-κB Signaling: 4-PBA has been shown to inhibit the phosphorylation of MAPKs (ERK1/2, JNK, p38) and the activation of NF-κB in inflammatory conditions.[3]

  • Histone Deacetylase (HDAC) Inhibition: 4-PBA is a known HDAC inhibitor, which can lead to changes in gene expression.[4]

  • PPARα Activation: Some studies suggest that 4-PBA can activate Peroxisome Proliferator-Activated Receptor alpha (PPARα), a key regulator of lipid metabolism.[5]

signaling_pathway cluster_cellular Cellular Processes cluster_pathways Signaling Pathways compound This compound (Predicted activity based on 4-PBA) upr UPR compound->upr Alleviates mapk MAPK Pathway compound->mapk Inhibits nfkb NF-κB Pathway compound->nfkb Inhibits hdac HDACs compound->hdac Inhibits ppara PPARα compound->ppara Activates er_stress ER Stress inflammation Inflammation gene_expression Gene Expression lipid_metabolism Lipid Metabolism upr->er_stress mapk->inflammation nfkb->inflammation hdac->gene_expression ppara->lipid_metabolism

Figure 2: Potential Signaling Pathways Modulated by this compound.

Experimental Protocols

The following sections provide detailed methodologies for key in vitro and in vivo experiments to characterize the metabolism of this compound.

In Vitro Metabolism using Human Liver Microsomes

This protocol is designed to identify Phase I metabolites and determine the kinetics of their formation.

Materials:

  • Pooled human liver microsomes (HLMs)

  • This compound

  • NADPH regenerating system (e.g., G6P, G6PD, NADP+)

  • Phosphate buffer (pH 7.4)

  • Acetonitrile (ACN) with an internal standard

  • Incubator/shaking water bath (37°C)

  • LC-MS/MS system

Procedure:

  • Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO, methanol).

  • In a microcentrifuge tube, pre-incubate HLMs (final concentration 0.5-1 mg/mL) in phosphate buffer at 37°C for 5 minutes.

  • Initiate the reaction by adding the substrate (final concentration range, e.g., 1-100 µM) and the NADPH regenerating system.

  • Incubate at 37°C with gentle shaking for various time points (e.g., 0, 5, 15, 30, 60 minutes).

  • Terminate the reaction by adding 2 volumes of ice-cold ACN containing an internal standard.

  • Vortex and centrifuge to precipitate proteins.

  • Analyze the supernatant by LC-MS/MS to identify and quantify the parent compound and its metabolites.

in_vitro_microsomes start Prepare Reagents pre_incubate Pre-incubate HLMs (37°C, 5 min) start->pre_incubate initiate Add Substrate & NADPH System pre_incubate->initiate incubate Incubate at 37°C (Time course) initiate->incubate terminate Terminate with Acetonitrile + IS incubate->terminate centrifuge Centrifuge terminate->centrifuge analyze LC-MS/MS Analysis centrifuge->analyze

Figure 3: Workflow for In Vitro Metabolism Study using Liver Microsomes.
In Vitro Metabolism using Human Hepatocytes

This protocol allows for the investigation of both Phase I and Phase II metabolism in a more physiologically relevant system.

Materials:

  • Cryopreserved or fresh human hepatocytes

  • Hepatocyte culture medium (e.g., Williams' E Medium)

  • Collagen-coated plates

  • This compound

  • Incubator (37°C, 5% CO2)

  • LC-MS/MS system

Procedure:

  • Thaw and plate hepatocytes on collagen-coated plates according to the supplier's protocol. Allow cells to attach and form a monolayer.

  • Prepare a stock solution of this compound and dilute it in culture medium to the desired final concentrations.

  • Remove the plating medium and add the medium containing the test compound.

  • Incubate the plates at 37°C in a humidified incubator.

  • Collect aliquots of the medium and/or cell lysates at various time points (e.g., 0, 1, 4, 24 hours).

  • Process the samples (e.g., protein precipitation with ACN) for LC-MS/MS analysis.

in_vitro_hepatocytes start Thaw & Plate Hepatocytes attach Cell Attachment (Monolayer Formation) start->attach treat Add Compound in Culture Medium attach->treat incubate Incubate at 37°C treat->incubate sample Collect Medium/ Cell Lysates incubate->sample process Sample Processing (Protein Precipitation) sample->process analyze LC-MS/MS Analysis process->analyze

Figure 4: Workflow for In Vitro Metabolism Study using Hepatocytes.
In Vivo Metabolism and Pharmacokinetics in Rodents

This protocol outlines a basic study to determine the pharmacokinetic profile and identify major metabolites in vivo.

Animals:

  • Male Sprague-Dawley rats (or other appropriate rodent model)

Materials:

  • This compound

  • Vehicle for dosing (e.g., saline, PEG400)

  • Metabolic cages for urine and feces collection

  • Blood collection supplies (e.g., EDTA tubes)

  • LC-MS/MS system

Procedure:

  • Acclimate animals to the housing conditions.

  • Administer a single dose of this compound via the desired route (e.g., oral gavage or intravenous injection).

  • Collect blood samples at predetermined time points (e.g., 0.25, 0.5, 1, 2, 4, 8, 24 hours post-dose).

  • Process blood to obtain plasma and store at -80°C until analysis.

  • House animals in metabolic cages to collect urine and feces for up to 72 hours.

  • Analyze plasma, urine, and fecal homogenates using LC-MS/MS to quantify the parent compound and identify metabolites.

  • Calculate pharmacokinetic parameters (e.g., Cmax, Tmax, AUC, half-life).

in_vivo_rodent start Acclimate Animals dose Administer Compound (PO or IV) start->dose collect_blood Blood Collection (Time Course) dose->collect_blood collect_excreta Urine & Feces Collection dose->collect_excreta process_samples Sample Processing (Plasma, Homogenates) collect_blood->process_samples collect_excreta->process_samples analyze LC-MS/MS Analysis process_samples->analyze pk_analysis Pharmacokinetic Analysis analyze->pk_analysis

Figure 5: Workflow for In Vivo Metabolism Study in Rodents.

Conclusion

While direct metabolic data for this compound is scarce, a robust predictive framework can be established based on its chemical structure and the known metabolic pathways of similar compounds. The primary routes of metabolism are anticipated to be aromatic hydroxylation followed by extensive glucuronidation and sulfation of the phenolic hydroxyl group. The provided experimental protocols offer a comprehensive approach to definitively characterize the in vitro and in vivo metabolic fate of this compound. Furthermore, based on the activities of its analog 4-phenylbutanoic acid, investigations into its effects on ER stress, MAPK/NF-κB signaling, and HDAC inhibition are warranted to fully understand its pharmacological profile. This guide provides a foundational roadmap for researchers and drug development professionals to efficiently advance the study of this compound.

References

An In-depth Technical Guide to the Biosynthesis of 4-(4-Hydroxyphenyl)butanoic Acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed overview of the biosynthetic pathway of 4-(4-hydroxyphenyl)butanoic acid, also known as phloretic acid. It covers the core enzymatic steps, presents available quantitative data, details relevant experimental protocols, and provides visualizations of the key pathways and workflows.

Introduction to this compound

This compound is a phenolic acid, a class of organic compounds characterized by a phenol ring and a carboxylic acid function. Its proper IUPAC name is this compound, though it is commonly referred to as phloretic acid. It is structurally similar to the amino acid tyrosine, lacking only the alpha-amino group. This compound is found in various natural sources, including olives and the rumen of sheep, and it is a metabolite of tyrosine in rats.[1] It also arises from the metabolism of flavonoids by human intestinal bacteria like Clostridium orbiscindens.[1] The interest in this molecule extends to its use as a building block in the synthesis of polymers and pharmaceuticals, such as the beta-blocker Esmolol.[1]

The Biosynthetic Pathway

The primary route for the biosynthesis of this compound in many organisms originates from the phenylpropanoid pathway, a major route of secondary metabolism that begins with the aromatic amino acids L-phenylalanine or L-tyrosine. The key precursor for phloretic acid is p-coumaric acid.[1][2][3]

The pathway can be summarized in three principal stages:

  • Formation of p-Coumaric Acid: L-tyrosine is directly converted to p-coumaric acid by the enzyme Tyrosine Ammonia Lyase (TAL) . Alternatively, L-phenylalanine can be converted to cinnamic acid by Phenylalanine Ammonia Lyase (PAL), which is then hydroxylated to form p-coumaric acid by Cinnamate-4-Hydroxylase (C4H).[4] The direct conversion from L-tyrosine via TAL is a more direct route.

  • Activation to p-Coumaroyl-CoA: The p-coumaric acid is then activated by esterification with Coenzyme A. This reaction is catalyzed by 4-Coumarate:CoA Ligase (4CL) , which plays a pivotal role in directing intermediates into various branches of phenylpropanoid metabolism.[4][5][6]

  • Reduction to Phloretic Acid: The final step involves the reduction of the double bond in the side chain of p-coumaroyl-CoA. This can occur via an intermediate, p-dihydrocoumaroyl-CoA, catalyzed by an enoyl-CoA reductase . In engineered yeast, the endogenous enzyme Tsc13 has been shown to perform this reduction.[7] In bacteria such as Lactobacillus plantarum, a dedicated hydroxycinnamate reductase (Hcr) system has been identified that reduces p-coumaric acid to phloretic acid.[8]

The following diagram illustrates this core biosynthetic pathway.

Biosynthesis of this compound cluster_main Biosynthesis Pathway Tyrosine L-Tyrosine pCoumaric p-Coumaric Acid Tyrosine->pCoumaric TAL pCoumaroylCoA p-Coumaroyl-CoA pCoumaric->pCoumaroylCoA 4CL Phloretic 4-(4-Hydroxyphenyl)butanoic Acid (Phloretic Acid) pCoumaroylCoA->Phloretic Reductase (e.g., Tsc13/Hcr) TAL Tyrosine Ammonia Lyase CL4 4-Coumarate:CoA Ligase Reductase Enoyl-CoA Reductase / Hydroxycinnamate Reductase Analytical Workflow cluster_workflow Quantitative Analysis Workflow Sample Sample Collection (e.g., Culture Supernatant) Preparation Sample Preparation (Centrifugation, Filtration) Sample->Preparation HPLC HPLC-UV Analysis Preparation->HPLC Data Data Acquisition (Chromatogram) HPLC->Data Standard Standard Curve Generation Quant Quantification (Peak Area vs. Standard Curve) Standard->Quant Data->Quant Result Final Concentration Report Quant->Result

References

Methodological & Application

Application Notes and Protocols for the Quantification of 4-(4-Hydroxyphenyl)butanoic Acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and protocols for the quantitative analysis of 4-(4-Hydroxyphenyl)butanoic acid in various matrices. The methods described herein are based on established analytical techniques and can be adapted to specific research needs.

Introduction

This compound is a compound of interest in various fields, including pharmacology and metabolomics. Accurate and reliable quantification of this analyte is crucial for understanding its pharmacokinetic profile, metabolic fate, and potential physiological roles. This document outlines protocols for three common analytical techniques: High-Performance Liquid Chromatography with UV detection (HPLC-UV), Liquid Chromatography with Tandem Mass Spectrometry (LC-MS/MS), and Gas Chromatography-Mass Spectrometry (GC-MS), along with a basic approach for UV-Vis Spectrophotometry.

Analytical Methods Overview

The choice of analytical method depends on factors such as the required sensitivity, selectivity, sample matrix complexity, and available instrumentation. Below is a summary of the key performance characteristics of the described methods for the analysis of phenolic acids like this compound.

Table 1: Comparison of Analytical Methods
ParameterHPLC-UVLC-MS/MSGC-MS (with Derivatization)
Principle Separation by chromatography, detection by UV absorbance of the phenyl group.Separation by chromatography, detection by mass-to-charge ratio of parent and fragment ions.Separation of volatile derivatives by chromatography, detection by mass-to-charge ratio.
Selectivity ModerateHigh to Very HighHigh
Sensitivity (Typical LOQ) 0.1 - 1 µg/mL0.01 - 10 ng/mL0.1 - 20 ng/mL
Linear Range (Typical) 0.5 - 100 µg/mL0.05 - 500 ng/mL0.5 - 500 ng/mL
Accuracy (% Recovery) 85 - 115%90 - 110%85 - 115%
Precision (%RSD) < 15%< 10%< 15%
Sample Throughput ModerateHighModerate
Instrumentation Cost Low to ModerateHighModerate to High
Derivatization Required NoNoYes

Experimental Protocols

Protocol 1: High-Performance Liquid Chromatography with UV Detection (HPLC-UV)

This method is suitable for the quantification of this compound in relatively simple matrices or at moderate concentrations.

1. Sample Preparation (Liquid-Liquid Extraction)

  • To 1 mL of sample (e.g., plasma, urine), add an appropriate internal standard.

  • Acidify the sample to pH < 2 with a suitable acid (e.g., 1M HCl) to protonate the carboxylic acid group.

  • Add 3 mL of a water-immiscible organic solvent (e.g., ethyl acetate or diethyl ether).

  • Vortex vigorously for 2 minutes.

  • Centrifuge at 3000 x g for 10 minutes to separate the layers.

  • Transfer the organic (upper) layer to a clean tube.

  • Repeat the extraction (steps 3-6) on the aqueous layer and combine the organic extracts.

  • Evaporate the pooled organic extract to dryness under a gentle stream of nitrogen at 40°C.

  • Reconstitute the residue in 100 µL of the mobile phase.

2. HPLC-UV Operating Conditions

  • Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm particle size)

  • Mobile Phase: Isocratic or gradient elution with a mixture of an aqueous buffer (e.g., 0.1% formic acid in water) and an organic solvent (e.g., acetonitrile or methanol). A typical starting condition could be 70:30 (v/v) aqueous:organic.

  • Flow Rate: 1.0 mL/min

  • Injection Volume: 10 µL

  • Column Temperature: 30°C

  • UV Detection Wavelength: Approximately 220 nm or 275 nm (based on the UV spectrum of the compound).

3. Calibration and Quantification

Prepare a series of calibration standards of this compound in a blank matrix and process them alongside the samples. Construct a calibration curve by plotting the peak area ratio of the analyte to the internal standard against the concentration.

Figure 1: General workflow for HPLC-UV analysis.
Protocol 2: Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)

This method offers high sensitivity and selectivity, making it ideal for complex biological matrices and low concentrations.

1. Sample Preparation (Solid-Phase Extraction)

  • Condition a suitable SPE cartridge (e.g., a mixed-mode or polymer-based sorbent) with methanol followed by water.

  • Load the pre-treated sample (e.g., diluted plasma or urine) onto the cartridge.

  • Wash the cartridge with a weak organic solvent to remove interferences.

  • Elute the analyte with an appropriate elution solvent (e.g., methanol or acetonitrile, possibly with a modifier like formic acid).

  • Evaporate the eluate to dryness and reconstitute in the initial mobile phase.

2. LC-MS/MS Operating Conditions

  • LC System: UHPLC system for fast and efficient separation.

  • Column: C18 or similar reverse-phase column (e.g., 2.1 x 50 mm, 1.7 µm particle size).

  • Mobile Phase: Gradient elution with 0.1% formic acid in water (A) and 0.1% formic acid in acetonitrile (B).

  • Flow Rate: 0.4 mL/min.

  • Mass Spectrometer: Triple quadrupole mass spectrometer.

  • Ionization Mode: Electrospray Ionization (ESI), likely in negative ion mode for the carboxylic acid.

  • Scan Type: Multiple Reaction Monitoring (MRM).

  • MRM Transitions: To be determined by infusing a standard solution of this compound. A likely transition would be the deprotonated molecule [M-H]⁻ to a characteristic fragment ion.

3. Data Analysis

Quantification is performed using a calibration curve constructed from the peak area ratios of the analyte to a stable isotope-labeled internal standard.

Protocol 3: Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS requires derivatization to increase the volatility of the analyte.

1. Sample Preparation and Derivatization

  • Perform an extraction as described in the HPLC-UV protocol (Liquid-Liquid Extraction).

  • Ensure the extract is completely dry.

  • Step 1: Oximation (for potential keto-metabolites, optional but recommended for broad metabolite profiling): Add a solution of methoxyamine hydrochloride in pyridine, and incubate to protect any ketone groups.

  • Step 2: Silylation: Add a silylating agent such as N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% Trimethylchlorosilane (TMCS). Incubate at 60-80°C for 30-60 minutes to derivatize the hydroxyl and carboxyl groups.

Derivatization cluster_reagents Derivatization Reagents Analyte This compound (with -OH and -COOH groups) Derivatized_Analyte Volatile TMS-derivative Analyte->Derivatized_Analyte Silylation (replaces active H with TMS) BSTFA BSTFA + 1% TMCS BSTFA->Derivatized_Analyte

Figure 2: Silylation derivatization for GC-MS analysis.

2. GC-MS Operating Conditions

  • GC Column: A non-polar or medium-polarity column (e.g., DB-5ms, 30 m x 0.25 mm, 0.25 µm film thickness).

  • Carrier Gas: Helium at a constant flow rate.

  • Injection Mode: Splitless.

  • Oven Temperature Program: Start at a low temperature (e.g., 80°C), ramp up to a high temperature (e.g., 280°C) to elute the derivatized analyte.

  • Mass Spectrometer:

    • Ionization Mode: Electron Ionization (EI) at 70 eV.

    • Scan Mode: Full scan for identification or Selected Ion Monitoring (SIM) for quantification, monitoring characteristic ions of the derivatized analyte.

Protocol 4: UV-Vis Spectrophotometry

This method is suitable for the quantification of pure this compound in simple solutions and for applications where high sensitivity is not required.

1. Procedure

  • Prepare a stock solution of this compound in a suitable solvent (e.g., methanol or ethanol).

  • Determine the wavelength of maximum absorbance (λmax) by scanning the solution across the UV range (typically 200-400 nm). The phenolic chromophore is expected to have a λmax around 220 nm and a weaker band around 275 nm.

  • Prepare a series of standard solutions of known concentrations from the stock solution.

  • Measure the absorbance of each standard solution at the λmax.

  • Construct a calibration curve by plotting absorbance versus concentration.

  • Measure the absorbance of the unknown sample (diluted to fall within the linear range of the calibration curve) and determine its concentration from the curve.

Hypothetical Metabolic Pathway

The metabolism of this compound in biological systems is not extensively documented. However, based on the metabolism of structurally similar compounds like raspberry ketone (4-(4-hydroxyphenyl)butan-2-one), a plausible metabolic pathway can be proposed.[1] This may involve conjugation reactions (glucuronidation and sulfation) of the phenolic hydroxyl group, and potential oxidation of the aliphatic side chain.

Metabolism A This compound B Glucuronide Conjugate A->B UDP-glucuronosyltransferase C Sulfate Conjugate A->C Sulfotransferase D Side-chain Oxidation Products A->D Oxidation

Figure 3: A hypothetical metabolic pathway.

Disclaimer

The protocols provided are intended as a starting point and may require optimization for specific applications and matrices. Method validation should be performed according to the relevant regulatory guidelines (e.g., FDA, ICH) to ensure the reliability of the results. This includes assessing parameters such as specificity, linearity, accuracy, precision, limit of detection (LOD), and limit of quantification (LOQ).

References

For Researchers, Scientists, and Drug Development Professionals

Author: BenchChem Technical Support Team. Date: December 2025

An Application Note and Protocol for the Analysis of 4-(4-Hydroxyphenyl)butanoic Acid by High-Performance Liquid Chromatography (HPLC)

This document outlines a comprehensive High-Performance Liquid Chromatography (HPLC) method for the quantitative analysis of this compound. The protocol is designed for accuracy, precision, and robustness, making it suitable for research, quality control, and drug development applications.

Introduction

This compound is a phenolic acid with potential applications in various fields, including pharmaceuticals and metabolomics. Accurate and reliable quantification is crucial for its study and application. This application note provides a detailed reversed-phase HPLC (RP-HPLC) method for its analysis. The method is based on established principles for the analysis of similar phenolic compounds.

Experimental

Instrumentation and Materials
  • HPLC System: A standard HPLC system equipped with a pump, autosampler, column oven, and a UV-Vis detector is suitable.

  • Column: A C18 reversed-phase column is recommended for the separation.

  • Chemicals and Reagents:

    • This compound reference standard (purity ≥98%)[1]

    • Acetonitrile (HPLC grade)

    • Water (HPLC grade or purified to 18.2 MΩ·cm)

    • Phosphoric acid or Formic acid (analytical grade)

    • Methanol (HPLC grade)

Chromatographic Conditions

A reversed-phase HPLC method with simple isocratic conditions is proposed.[2][3] The mobile phase consists of a mixture of acetonitrile and an aqueous acidic solution. The acidic modifier (phosphoric acid or formic acid) is used to ensure the analyte is in its protonated form, leading to better peak shape and retention on the C18 column. For applications requiring mass spectrometry (MS) compatibility, formic acid is the preferred modifier.[2][3]

Table 1: Proposed HPLC Method Parameters

ParameterRecommended Condition
Stationary Phase C18 Column (e.g., 250 mm x 4.6 mm, 5 µm particle size)
Mobile Phase Acetonitrile : Water (with 0.1% Phosphoric Acid or 0.1% Formic Acid) (e.g., 40:60 v/v)
Flow Rate 1.0 mL/min
Column Temperature 30 °C
Detection UV at 220 nm or 275 nm
Injection Volume 10 µL
Run Time Approximately 10 minutes
Preparation of Solutions
  • Mobile Phase Preparation: To prepare 1 L of the mobile phase (40:60 Acetonitrile:Water with 0.1% Phosphoric Acid), mix 400 mL of acetonitrile with 600 mL of HPLC grade water. Add 1 mL of phosphoric acid and mix thoroughly. Filter the mobile phase through a 0.45 µm membrane filter before use to remove any particulate matter and to degas the solution.[4]

  • Standard Stock Solution (1000 µg/mL): Accurately weigh 10 mg of this compound reference standard and dissolve it in 10 mL of methanol in a volumetric flask.

  • Working Standard Solutions: Prepare a series of working standard solutions by diluting the stock solution with the mobile phase to achieve concentrations ranging from 1 µg/mL to 100 µg/mL. These will be used to construct the calibration curve.

Sample Preparation

The appropriate sample preparation technique will depend on the sample matrix.

  • For Simple Matrices (e.g., drug substance): A "dilute-and-shoot" approach is often sufficient.[5] Dissolve a known amount of the sample in the mobile phase to achieve a concentration within the calibration range. Filter the sample solution through a 0.45 µm syringe filter before injection to prevent clogging of the HPLC system.[4][5]

  • For Complex Matrices (e.g., biological fluids, plant extracts): More extensive sample preparation may be necessary to remove interfering substances.[6][7]

    • Liquid-Liquid Extraction (LLE): This technique partitions the analyte between two immiscible liquids to separate it from matrix components.[6]

    • Solid-Phase Extraction (SPE): SPE can be used to isolate the analyte of interest from a complex sample matrix, providing a cleaner extract for analysis.[7]

    • Protein Precipitation: For biological samples, proteins can be precipitated using an organic solvent (e.g., acetonitrile) or an acid, followed by centrifugation to remove the precipitated proteins.[7]

Method Validation

For regulated environments, the analytical method should be validated according to ICH guidelines (Q2(R1)).[8] Key validation parameters include:

  • Specificity: The ability to assess the analyte unequivocally in the presence of components that may be expected to be present.

  • Linearity: The ability to obtain test results that are directly proportional to the concentration of the analyte. A minimum of five concentrations should be used to establish the calibration curve.

  • Accuracy: The closeness of the test results obtained by the method to the true value. This is often assessed by spike/recovery experiments.

  • Precision: The degree of scatter between a series of measurements obtained from multiple samplings of the same homogeneous sample under the prescribed conditions. This includes repeatability (intra-day precision) and intermediate precision (inter-day precision).

  • Limit of Detection (LOD) and Limit of Quantitation (LOQ): The lowest amount of analyte in a sample that can be detected and quantified with suitable precision and accuracy, respectively.

Table 2: Representative Quantitative Data (Hypothetical)

ParameterExpected Value
Retention Time ~ 5.5 min
Linearity (r²) ≥ 0.999
Accuracy (% Recovery) 98 - 102%
Precision (% RSD) < 2%
LOD ~ 0.1 µg/mL
LOQ ~ 0.3 µg/mL

System Suitability

Before starting the analysis, the suitability of the chromatographic system should be verified. This is typically done by injecting a standard solution multiple times.

Table 3: System Suitability Parameters

ParameterAcceptance Criteria
Tailing Factor ≤ 2.0
Theoretical Plates > 2000
% RSD of Peak Area ≤ 2.0% (for n=5)
% RSD of Retention Time ≤ 1.0% (for n=5)

Experimental Workflow

The following diagram illustrates the logical workflow for the HPLC analysis of this compound.

HPLC_Workflow cluster_prep Preparation cluster_hplc HPLC Analysis cluster_data Data Processing prep_mobile_phase Mobile Phase Preparation system_suitability System Suitability Testing prep_mobile_phase->system_suitability prep_standards Standard Solution Preparation prep_standards->system_suitability calibration Calibration Curve Generation prep_standards->calibration prep_sample Sample Preparation sample_analysis Sample Analysis prep_sample->sample_analysis system_suitability->calibration If Pass calibration->sample_analysis peak_integration Peak Integration and Identification sample_analysis->peak_integration quantification Quantification peak_integration->quantification reporting Report Generation quantification->reporting

Caption: Experimental workflow for the HPLC analysis of this compound.

Conclusion

The described RP-HPLC method provides a reliable and robust approach for the quantitative analysis of this compound. The use of a C18 column with a simple isocratic mobile phase allows for good separation and peak shape. Proper sample preparation and method validation are essential for obtaining accurate and precise results. This application note serves as a comprehensive guide for researchers and scientists working with this compound.

References

Application Note: Quantitative Analysis of 4-(4-Hydroxyphenyl)butanoic Acid in Biological Matrices using LC-MS/MS

Author: BenchChem Technical Support Team. Date: December 2025

For Research Use Only. Not for use in diagnostic procedures.

Abstract

This application note presents a detailed protocol for the sensitive and selective quantification of 4-(4-Hydroxyphenyl)butanoic acid in biological matrices, such as plasma and urine. The method utilizes Liquid Chromatography with tandem Mass Spectrometry (LC-MS/MS) operating in Multiple Reaction Monitoring (MRM) mode. This protocol is intended for researchers, scientists, and professionals in drug development and related fields. The methodology described herein provides a robust framework for sample preparation, chromatographic separation, and mass spectrometric detection.

Introduction

This compound is a phenolic compound that may be of interest in various research areas, including pharmacology, metabolomics, and drug development. Accurate and reliable quantification of this analyte in complex biological samples is crucial for understanding its pharmacokinetic and pharmacodynamic properties. LC-MS/MS offers superior sensitivity and selectivity for this purpose. This document provides a comprehensive protocol for the analysis of this compound, including sample preparation, LC-MS/MS conditions, and data analysis.

Experimental

Materials and Reagents
  • This compound reference standard

  • 4,4-Bis(4-hydroxyphenyl)valeric acid (internal standard)

  • Acetonitrile (LC-MS grade)

  • Methanol (LC-MS grade)

  • Formic acid (LC-MS grade)

  • Water (LC-MS grade)

  • Human plasma/urine (blank)

  • Solid Phase Extraction (SPE) cartridges (C18, if applicable)

  • 96-well plates (if applicable)

Instrumentation
  • A high-performance liquid chromatography (HPLC) or ultra-high-performance liquid chromatography (UHPLC) system.

  • A triple quadrupole mass spectrometer equipped with an electrospray ionization (ESI) source.

Standard and Sample Preparation

Standard Stock Solutions: Prepare a 1 mg/mL stock solution of this compound and the internal standard (IS), 4,4-Bis(4-hydroxyphenyl)valeric acid, in methanol.

Working Standard Solutions: Perform serial dilutions of the stock solution with a 50:50 mixture of acetonitrile and water to prepare working standard solutions for the calibration curve and quality control (QC) samples.

Sample Preparation: Three primary methods for sample preparation are presented below. The choice of method may depend on the specific matrix and required sensitivity.

  • Protein Precipitation (for plasma):

    • To 100 µL of plasma, add 300 µL of cold acetonitrile containing the internal standard.

    • Vortex for 1 minute to precipitate proteins.

    • Centrifuge at 10,000 x g for 10 minutes at 4°C.

    • Transfer the supernatant to a clean tube and evaporate to dryness under a gentle stream of nitrogen.

    • Reconstitute the residue in 100 µL of the initial mobile phase.

  • Liquid-Liquid Extraction (LLE):

    • To 100 µL of sample (plasma or urine), add the internal standard.

    • Acidify the sample with 10 µL of 1M HCl.

    • Add 500 µL of ethyl acetate and vortex for 2 minutes.

    • Centrifuge at 5,000 x g for 5 minutes.

    • Transfer the organic layer to a new tube and evaporate to dryness.

    • Reconstitute the residue in 100 µL of the initial mobile phase.

  • Solid-Phase Extraction (SPE):

    • Condition a C18 SPE cartridge with 1 mL of methanol followed by 1 mL of water.

    • Load the pre-treated sample (acidified with formic acid) onto the cartridge.

    • Wash the cartridge with 1 mL of 5% methanol in water to remove interferences.

    • Elute the analyte and internal standard with 1 mL of methanol.

    • Evaporate the eluate to dryness and reconstitute in 100 µL of the initial mobile phase.

LC-MS/MS Method

Liquid Chromatography Conditions:

ParameterValue
Column C18 reverse-phase column (e.g., 2.1 x 100 mm, 1.8 µm)
Mobile Phase A 0.1% Formic acid in water
Mobile Phase B 0.1% Formic acid in acetonitrile
Flow Rate 0.3 mL/min
Injection Volume 5 µL
Column Temperature 40°C
Gradient Program Start with 5% B, increase to 95% B over 8 minutes, hold for 2 minutes, then return to initial conditions and equilibrate for 3 minutes.

Mass Spectrometry Conditions:

ParameterValue
Ionization Mode Electrospray Ionization (ESI), Negative
Capillary Voltage -3.5 kV
Source Temperature 150°C
Desolvation Gas Nitrogen
Desolvation Temp. 400°C
Collision Gas Argon

MRM Transitions (Proposed):

The following MRM transitions are proposed based on the molecular weight and predicted fragmentation of this compound and the selected internal standard. Note: These parameters should be optimized for the specific instrument being used.

CompoundPrecursor Ion (m/z)Product Ion (m/z) (Quantifier)Product Ion (m/z) (Qualifier)Collision Energy (eV) (Proposed)
This compound179.1135.1107.115
4,4-Bis(4-hydroxyphenyl)valeric acid (IS)285.1133.1241.120

Disclaimer: The proposed MRM transitions and collision energies are theoretical and require experimental optimization for the user's specific mass spectrometer.

Data Presentation

The following tables summarize the expected quantitative data from a validated method.

Table 1: Calibration Curve Parameters

AnalyteLinear Range (ng/mL)
This compound1 - 1000> 0.99

Table 2: Method Validation Summary

ParameterAcceptance CriteriaExpected Performance
Limit of Quantification (LOQ) S/N > 101 ng/mL
Accuracy (% Bias) Within ±15%< 10%
Precision (% RSD) < 15%< 10%
Recovery (%) Consistent and reproducible> 85%
Matrix Effect (%) 85% - 115%Within acceptable range

Visualizations

experimental_workflow cluster_sample_prep Sample Preparation cluster_lc_ms LC-MS/MS Analysis cluster_data_analysis Data Analysis Sample Biological Sample (Plasma/Urine) Add_IS Add Internal Standard Sample->Add_IS Extraction Extraction (Protein Precipitation, LLE, or SPE) Add_IS->Extraction Dry_Reconstitute Evaporation and Reconstitution Extraction->Dry_Reconstitute Injection HPLC Injection Dry_Reconstitute->Injection Separation Chromatographic Separation (C18 Column) Injection->Separation Detection MS/MS Detection (ESI-, MRM) Separation->Detection Integration Peak Integration Detection->Integration Quantification Quantification (Calibration Curve) Integration->Quantification Report Final Report Quantification->Report

Caption: Experimental workflow for the LC-MS/MS analysis of this compound.

logical_relationship Analyte This compound Method LC-MS/MS Method Analyte->Method IS Internal Standard (4,4-Bis(4-hydroxyphenyl)valeric acid) IS->Method Quantification Accurate Quantification Method->Quantification

Caption: Logical relationship for accurate quantification using an internal standard.

Application Notes and Protocols: 4-(4-Hydroxyphenyl)butanoic Acid and its Analogue 4-Phenylbutyric Acid in Cell Culture Studies

Author: BenchChem Technical Support Team. Date: December 2025

For the Attention of: Researchers, Scientists, and Drug Development Professionals

Executive Summary

These application notes provide a detailed guide for the use of 4-(4-Hydroxyphenyl)butanoic acid and its well-studied analogue, 4-Phenylbutyric acid (4-PBA), in cell culture experiments. A critical distinction is made at the outset: while structurally similar, these are distinct compounds with different documented biological activities.

Current research on This compound in cell-based assays is limited. It is primarily documented as a chemical building block, for instance, as a linker in Proteasome Targeting Chimeras (PROTACs) and in the synthesis of hydrogels for drug delivery.[1][2] One study noted its non-cytotoxic nature in HepG2 cells.[1]

In contrast, 4-Phenylbutyric acid (4-PBA) is extensively characterized as a chemical chaperone that alleviates endoplasmic reticulum (ER) stress and as a histone deacetylase (HDAC) inhibitor.[3][4][5][6] Due to the wealth of available data and the potential for name confusion with the user's topic of interest, this document provides comprehensive protocols and data for 4-PBA as a primary reference for cell culture applications.

Section 1: this compound

Overview and Current Applications

This compound (4-HPBA) is a phenolic acid whose applications in cell culture are not extensively documented in peer-reviewed literature. Its primary reported uses are in materials science and medicinal chemistry synthesis.

  • PROTAC Linker : It is used as a linker component in the synthesis of PROTACs, which are molecules designed to induce the degradation of specific target proteins.[1][2]

  • Hydrogel Synthesis : 4-HPBA has been incorporated into soy protein-based hydrogels for potential use in controlled drug delivery systems.[1]

Cytotoxicity Data

A study evaluating a hydrogel containing this compound also tested the cytotoxicity of the pure compound ("neat HPBA") on a human liver cancer cell line.

Cell LineAssayCompoundConcentration RangeDurationResult
HepG2MTT AssayThis compound40 - 160 µL of 1 mg/mL solution24 hoursNon-cytotoxic
Table 1: Summary of available cytotoxicity data for this compound. Data extracted from a study on hydrogel applications.[1]

Section 2: 4-Phenylbutyric Acid (4-PBA) - A Comprehensive Guide for Cell Culture Studies

Disclaimer: The following protocols and data pertain to 4-Phenylbutyric acid (4-PBA), a structural analogue of this compound. Researchers should not assume the same biological effects or optimal concentrations for this compound.

Overview and Mechanisms of Action

4-Phenylbutyric acid (4-PBA) is an FDA-approved drug and a widely used research compound with two primary, well-documented mechanisms of action in cellular models:

  • Chemical Chaperone / ER Stress Inhibition : 4-PBA helps to stabilize protein conformation, improve the protein-folding capacity of the endoplasmic reticulum, and facilitate the proper trafficking of proteins. This alleviates ER stress and the subsequent Unfolded Protein Response (UPR), which can otherwise lead to apoptosis.[6][8][9] A recent study has proposed that this effect may be a downstream consequence of its ability to weakly inhibit mRNA translation, thereby reducing the protein load on the ER.[10]

  • Histone Deacetylase (HDAC) Inhibition : 4-PBA is recognized as an inhibitor of HDAC enzymes.[3][4] By inhibiting HDACs, it promotes histone acetylation, leading to a more open chromatin structure and altering the expression of genes involved in processes like cell cycle progression and apoptosis.[7]

Data Presentation: Efficacy in Cell Culture Models

The following table summarizes quantitative data from various studies using 4-PBA, demonstrating its effects across different cell types and experimental contexts.

Cell Line/ModelBiological ContextTreatment ConcentrationDurationKey Quantitative Results
L6 Myotubes Glucose Metabolism / Oxidative Stress1 mM24 - 72 hoursIncreased particulate hexokinase (HK) activity; increased glucose consumption; augmented Glut4, Hk2, and Vdac1 mRNA expression.[11][12]
Rheumatoid Arthritis Synovial Fibroblasts (RASFs) Inflammation / Proliferation (IL-1β stimulated)>4 mM (48h) / >20 mM (24h)24 - 48 hoursSignificant inhibition of cell proliferation; doses up to 40 mM were not cytotoxic.[9]
Pancreatic Islet MIN6 Cells Glucocorticoid-induced ER Stress (0.5 µM Dexamethasone)Not specified, but used in combination1 - 24 hoursSignificantly decreased the expression of ER stress markers (BIP, ATF6, IRE1, PERK, CHOP) that were induced by dexamethasone.[6]
Dorsal Root Ganglion (DRG) Neurons High Glucose-induced StressNot specifiedNot specifiedInhibited hyperglycemia-induced apoptosis and blocked oxidative stress.[13]
Human Gastric Cancer Cells (MGC-803, SGC-7901) Cancer Cell Growth (as Phenylbutyrate)5 - 60 µmol/L24 - 96 hoursDose- and time-dependent inhibition of cell proliferation; induced G0/G1 or S/G2/M phase cell cycle arrest depending on concentration and cell line.[7]
Table 2: Summary of quantitative data on the effects of 4-Phenylbutyric acid (4-PBA) in various cell culture models.
Experimental Protocols

This protocol provides a framework for determining the cytotoxic and anti-proliferative effects of 4-PBA on an adherent cell line of interest.

  • Cell Seeding : Plate cells in a 96-well microplate at a predetermined optimal density (e.g., 5,000 - 10,000 cells/well) in 100 µL of complete growth medium. Incubate for 24 hours at 37°C and 5% CO₂ to allow for cell attachment.

  • Compound Preparation : Prepare a stock solution of 4-PBA (sodium salt is readily soluble in water or culture medium) at a high concentration (e.g., 1 M). From this stock, prepare a series of working solutions in complete medium to achieve final desired concentrations (e.g., ranging from 1 µM to 40 mM).

  • Treatment : Remove the old medium from the cells and add 100 µL of the medium containing the various concentrations of 4-PBA or vehicle control (medium alone).

  • Incubation : Incubate the plates for the desired time points (e.g., 24, 48, and 72 hours).

  • MTT Assay :

    • Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

    • Carefully remove the medium.

    • Add 100 µL of DMSO to each well to dissolve the formazan crystals.

    • Shake the plate for 10 minutes and measure the absorbance at 490-570 nm using a microplate reader.

  • Data Analysis : Calculate cell viability as a percentage relative to the vehicle-treated control cells.

cluster_workflow Experimental Workflow: Cell Viability Assay A Seed Cells in 96-well Plate B Incubate (24h) for Attachment A->B D Treat Cells with 4-PBA & Vehicle B->D C Prepare 4-PBA Serial Dilutions C->D E Incubate for Time Points (24, 48, 72h) D->E F Add MTT Reagent & Incubate (4h) E->F G Solubilize Formazan with DMSO F->G H Read Absorbance G->H I Analyze Data (% Viability) H->I

Caption: General workflow for assessing cell viability after 4-PBA treatment using an MTT assay.

This protocol details how to assess 4-PBA's ability to reduce the expression of key ER stress markers induced by a known stressor like tunicamycin or thapsigargin.

  • Cell Culture and Treatment :

    • Seed cells in 6-well plates and grow until they reach 70-80% confluency.

    • Pre-treat a subset of wells with 4-PBA (e.g., 5 mM) for 1-2 hours.

    • Induce ER stress by adding an ER stressor (e.g., 1 µg/mL tunicamycin) to the 4-PBA-treated wells and a set of wells without 4-PBA. Include a vehicle control group.

    • Incubate for an appropriate time (e.g., 12-24 hours).

  • Protein Extraction :

    • Wash cells twice with ice-cold PBS.

    • Lyse the cells on ice using RIPA buffer supplemented with protease and phosphatase inhibitors.

    • Centrifuge the lysates at 14,000 x g for 15 minutes at 4°C and collect the supernatant.

  • Protein Quantification : Determine the protein concentration of each lysate using a BCA or Bradford assay.

  • Western Blotting :

    • Denature 20-30 µg of protein from each sample by boiling in Laemmli sample buffer.

    • Separate proteins by SDS-PAGE and transfer them to a PVDF membrane.

    • Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.

    • Incubate the membrane with primary antibodies against ER stress markers (e.g., GRP78/BiP, CHOP, p-PERK) and a loading control (e.g., β-actin or GAPDH) overnight at 4°C.

    • Wash the membrane and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.

    • Detect protein bands using an ECL substrate and an imaging system.

  • Data Analysis : Quantify band intensities and normalize the levels of the target proteins to the loading control. Compare the expression levels between control, ER stress-induced, and 4-PBA-treated groups.[9]

Signaling Pathways and Visualizations

ER stress triggers the Unfolded Protein Response (UPR), which is mediated by three main sensor proteins: PERK, IRE1, and ATF6. Chronic activation of the UPR, particularly the PERK-eIF2α-ATF4-CHOP branch, can lead to apoptosis. 4-PBA is known to alleviate the initial stress, thereby downregulating the activation of these pathways.

cluster_pathway ER Stress and Inhibition by 4-PBA ER_Stress ER Stress (e.g., Tunicamycin) UPR Unfolded Protein Response (UPR) ER_Stress->UPR Induces PBA 4-Phenylbutyric Acid (4-PBA) PBA->ER_Stress Inhibits PERK PERK Activation UPR->PERK Activates CHOP CHOP Expression PERK->CHOP Leads to Apoptosis Apoptosis CHOP->Apoptosis Promotes

Caption: 4-PBA acts to inhibit ER stress, thereby downregulating the pro-apoptotic CHOP pathway.

The two primary mechanisms of 4-PBA, HDAC inhibition and ER stress relief, can lead to overlapping cellular outcomes such as cell cycle arrest and apoptosis, making it a compound of interest in cancer research.

cluster_logic Dual Mechanisms of 4-PBA PBA 4-Phenylbutyric Acid (4-PBA) Mech1 HDAC Inhibition PBA->Mech1 Mech2 ER Stress Relief PBA->Mech2 Effect1 Altered Gene Expression Mech1->Effect1 Effect2 Improved Protein Folding Mech2->Effect2 Outcome1 Cell Cycle Arrest Effect1->Outcome1 Outcome2 Apoptosis Effect1->Outcome2 Effect2->Outcome2 (prevents stress- induced apoptosis)

Caption: Logical diagram illustrating the dual mechanisms of 4-PBA leading to key cellular outcomes.

References

Application Note: GC-MS Analysis of 4-(4-Hydroxyphenyl)butanoic Acid Following Silylation Derivatization

Author: BenchChem Technical Support Team. Date: December 2025

Abstract

This application note details a robust and reliable protocol for the quantitative analysis of 4-(4-Hydroxyphenyl)butanoic acid using Gas Chromatography-Mass Spectrometry (GC-MS). Due to its low volatility and the presence of active hydrogen atoms in its phenolic hydroxyl and carboxylic acid groups, direct GC analysis of this compound is challenging. Silylation derivatization is employed to increase its volatility and thermal stability, enabling excellent chromatographic separation and mass spectrometric detection. This method is suitable for researchers, scientists, and drug development professionals requiring accurate quantification of this compound in various matrices.

Introduction

This compound is a compound of interest in various fields, including pharmacology and metabolomics. Its analysis by Gas Chromatography (GC) is hindered by its polar nature, which can lead to poor peak shape, low sensitivity, and thermal degradation in the GC inlet.[1][2] Derivatization is a crucial sample preparation step to overcome these limitations. Silylation is one of the most common and effective derivatization techniques for compounds containing active hydrogens, such as those in hydroxyl and carboxyl groups.[2][3]

This process involves replacing the active hydrogens with a trimethylsilyl (TMS) group, typically using a reagent such as N,O-bis(trimethylsilyl)trifluoroacetamide (BSTFA).[4] The resulting TMS derivatives are significantly more volatile, less polar, and more thermally stable, making them ideal for GC-MS analysis.[3] This note provides a detailed experimental protocol for the silylation of this compound and subsequent analysis by GC-MS.

Experimental Workflow

The overall experimental process involves sample preparation, derivatization, and instrumental analysis. The workflow is designed to ensure complete derivatization and reproducible results.

G cluster_prep Sample Preparation cluster_deriv Derivatization cluster_analysis GC-MS Analysis Sample Sample containing This compound Dry Evaporate to Dryness (under N2 stream) Sample->Dry AddReagent Add Derivatization Reagent (BSTFA + 1% TMCS in Pyridine) Dry->AddReagent Dried Sample Heat Incubate at 70°C for 60 minutes AddReagent->Heat GCMS Inject into GC-MS Heat->GCMS Derivatized Sample GC_Sep GC Separation GCMS->GC_Sep MS_Detect MS Detection (EI) GC_Sep->MS_Detect Data Data Acquisition & Processing MS_Detect->Data

Figure 1. Experimental workflow for the derivatization and GC-MS analysis of this compound.

Detailed Experimental Protocol

Materials and Reagents
  • This compound standard

  • N,O-bis(trimethylsilyl)trifluoroacetamide with 1% Trimethylchlorosilane (BSTFA + 1% TMCS)

  • Pyridine (anhydrous) or other suitable solvent (e.g., Acetonitrile)

  • Nitrogen gas, high purity

  • Glass reaction vials (2 mL) with PTFE-lined screw caps

  • Heating block or oven

  • GC-MS system with a suitable capillary column

Sample Preparation
  • Accurately weigh 1-5 mg of the sample or standard into a 2 mL reaction vial.

  • If the sample is in a solution, transfer an aliquot to the vial and evaporate the solvent to complete dryness under a gentle stream of high-purity nitrogen. It is critical to remove all moisture, as silylation reagents are highly water-sensitive.[5]

Silylation Procedure

Safety Note: Perform this procedure in a well-ventilated fume hood. Silylation reagents are flammable, moisture-sensitive, and can cause irritation.[6]

  • To the dried sample in the reaction vial, add 100 µL of anhydrous pyridine to dissolve the sample.

  • Add 100 µL of BSTFA + 1% TMCS to the vial. The use of TMCS as a catalyst increases the reactivity of the BSTFA.[2]

  • Securely cap the vial and vortex briefly to ensure thorough mixing.

  • Place the vial in a heating block or oven set to 70°C for 60 minutes to ensure the reaction goes to completion.

  • After incubation, allow the vial to cool to room temperature.

  • The sample is now derivatized and ready for GC-MS analysis. A 1 µL aliquot is typically injected.

GC-MS Instrumentation and Conditions

The following are typical instrument parameters and can be optimized for specific equipment and applications.

Parameter Condition
Gas Chromatograph Agilent 8890 GC or equivalent
Mass Spectrometer Agilent 5977B MSD or equivalent
GC Column HP-5ms (or equivalent 5% phenyl-methylpolysiloxane), 30 m x 0.25 mm ID, 0.25 µm film thickness
Carrier Gas Helium, constant flow at 1.2 mL/min
Injection Mode Splitless (1 µL injection volume)
Inlet Temperature 280°C
Oven Program Initial: 100°C, hold for 2 minRamp: 10°C/min to 280°CHold: 5 min at 280°C
MS Transfer Line 290°C
Ion Source Electron Ionization (EI) at 70 eV
Ion Source Temp. 230°C
Mass Scan Range m/z 40-550

Expected Results and Data

The silylation reaction replaces the acidic protons on both the carboxylic acid and the phenolic hydroxyl groups with TMS groups. This results in the formation of the di-TMS derivative of this compound.

G cluster_reaction Silylation Reaction Reactant This compound (with -OH and -COOH groups) Product Di-TMS Derivative (Volatile & Thermally Stable) Reactant->Product + Reagent 2x BSTFA Reagent->Product Pyridine, 70°C

Figure 2. Silylation of this compound.

Quantitative Data Summary

The table below summarizes the expected mass spectrometric data for the derivatized analyte. The molecular weight increases by 144 amu due to the addition of two TMS groups and the loss of two protons.

AnalyteDerivativeMolecular Formula (Derivative)Molecular Weight (Underivatized)Molecular Weight (Derivatized)Expected Key Mass Fragments (m/z)
This compounddi-TMS-4-(4-Hydroxyphenyl)butanoic acidC₁₆H₂₈O₃Si₂180.20324.56324 [M]⁺ (Molecular Ion)309 [M-15]⁺ (Loss of -CH₃)235 [M-89]⁺ (Loss of -OSi(CH₃)₃)73 [(CH₃)₃Si]⁺

Note: The fragmentation pattern is predicted based on common EI fragmentation of TMS derivatives. The [M-15]⁺ fragment is typically a dominant peak for TMS compounds.[7]

Conclusion

The protocol described provides an effective method for the derivatization of this compound for GC-MS analysis. Silylation with BSTFA + 1% TMCS successfully converts the polar, non-volatile analyte into a thermally stable TMS derivative suitable for gas chromatography. This method offers high sensitivity and reproducibility, making it a valuable tool for researchers in pharmaceutical development and metabolic studies. The provided GC-MS conditions serve as a robust starting point for method development and validation.

References

Application Notes and Protocols for Assessing the Antioxidant Activity of 4-(4-Hydroxyphenyl)butanoic Acid

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

4-(4-Hydroxyphenyl)butanoic acid is a phenolic compound with a structure that suggests potential antioxidant properties. The phenolic hydroxyl group can donate a hydrogen atom to neutralize free radicals, a key mechanism in preventing oxidative stress. Oxidative stress is implicated in the pathophysiology of numerous diseases, making the evaluation of the antioxidant capacity of compounds like this compound a critical area of research in drug discovery and development. These application notes provide detailed protocols for assessing the in vitro and cell-based antioxidant activity of this compound.

Putative Antioxidant Mechanism of Phenolic Compounds

Phenolic compounds, including this compound, can exert their antioxidant effects through various mechanisms. A primary mechanism is the donation of a hydrogen atom from the phenolic hydroxyl group to a free radical, which neutralizes the radical and terminates the radical chain reaction. The resulting phenoxyl radical is stabilized by resonance.

Furthermore, phenolic compounds can activate the Nuclear factor erythroid 2-related factor 2 (Nrf2) signaling pathway. Under normal conditions, Nrf2 is kept in the cytoplasm by Kelch-like ECH-associated protein 1 (Keap1), which facilitates its degradation. In the presence of oxidative stress or electrophilic compounds like some phenolic acids, Keap1 is modified, leading to the release and nuclear translocation of Nrf2. In the nucleus, Nrf2 binds to the Antioxidant Response Element (ARE) in the promoter region of various antioxidant genes, leading to their transcription and the synthesis of protective enzymes such as heme oxygenase-1 (HO-1), NAD(P)H:quinone oxidoreductase 1 (NQO1), and glutamate-cysteine ligase (GCL).

DPPH_Workflow A Prepare DPPH Solution (e.g., 0.1 mM in methanol) D Mix Sample/Control with DPPH Solution A->D B Prepare Sample Solutions (this compound in various concentrations) B->D C Prepare Positive Control (e.g., Trolox, Ascorbic Acid) C->D E Incubate in the dark (e.g., 30 minutes at room temperature) D->E F Measure Absorbance (at ~517 nm) E->F G Calculate % Inhibition and IC₅₀ value F->G ABTS_Workflow A Prepare ABTS Stock Solution (7 mM ABTS) C Generate ABTS•+ Radical (Mix A and B, incubate 12-16h in dark) A->C B Prepare Potassium Persulfate Solution (2.45 mM) B->C D Dilute ABTS•+ Solution (to absorbance of ~0.7 at 734 nm) C->D F Mix Sample/Control with diluted ABTS•+ Solution D->F E Prepare Sample and Control Solutions E->F G Incubate (e.g., 6 minutes) F->G H Measure Absorbance (at ~734 nm) G->H I Calculate TEAC value H->I FRAP_Workflow A Prepare Acetate Buffer (300 mM, pH 3.6) D Prepare FRAP Reagent (Mix A, B, and C in 10:1:1 ratio) A->D B Prepare TPTZ Solution (10 mM in 40 mM HCl) B->D C Prepare FeCl₃ Solution (20 mM) C->D E Warm FRAP Reagent (to 37°C) D->E G Mix Sample/Standard with FRAP Reagent E->G F Prepare Sample and Standard Solutions F->G H Incubate (e.g., 30 minutes at 37°C) G->H I Measure Absorbance (at ~593 nm) H->I J Calculate Ferric Reducing Power I->J CAA_Workflow A Seed Cells in a 96-well plate (e.g., HepG2) B Incubate until confluent A->B C Pre-treat cells with Sample/ Positive Control (Quercetin) B->C D Load cells with DCFH-DA probe C->D E Wash cells to remove excess probe and compound D->E F Induce Oxidative Stress (e.g., with AAPH) E->F G Measure Fluorescence Kinetically (Ex/Em ~485/535 nm) F->G H Calculate CAA value G->H

Application Notes and Protocols: 4-(4-Hydroxyphenyl)butanoic Acid in Drug Discovery

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

4-(4-Hydroxyphenyl)butanoic acid is a versatile scaffold in medicinal chemistry, serving as a foundational structure for the development of novel therapeutic agents. Its chemical properties, including a hydroxyl group and a carboxylic acid moiety, make it an ideal starting point for the synthesis of a diverse range of derivatives.[1] While direct biological activity data for the parent compound is limited, its derivatives have demonstrated significant potential in various therapeutic areas, particularly as antimicrobial and anticancer agents.[2][3] These application notes provide an overview of the utility of the this compound scaffold in drug discovery, with detailed protocols for evaluating the biological activities of its derivatives.

Key Application Areas

The primary application of this compound in drug discovery is as a key structural motif for the synthesis of compounds with potential therapeutic value. The 4-hydroxyphenyl group is a recognized pharmacophore that can interact with various biological targets.[4] Research has predominantly focused on derivatives, which have shown promising activity in the following areas:

  • Antimicrobial Drug Discovery: Derivatives of 3-((4-hydroxyphenyl)amino)propanoic acid have exhibited potent, structure-dependent antimicrobial activity against a range of pathogens, including multidrug-resistant bacteria and fungi.[2][4]

  • Anticancer Drug Discovery: The 4-hydroxyphenyl scaffold is considered a promising pharmacophore for the development of anticancer compounds.[3] Derivatives have been shown to induce cytotoxicity in cancer cell lines and possess antioxidant properties, which can be beneficial in cancer therapy.[3][5]

  • Anti-inflammatory and Antioxidant Research: The phenolic hydroxyl group within the structure suggests inherent antioxidant activity.[1] While not extensively studied for the parent compound, derivatives have been evaluated for their antioxidant potential.

Application Note 1: Antimicrobial Activity of this compound Derivatives

Derivatives of this compound, particularly those incorporating an amino-propanoic acid linkage, have emerged as a promising class of antimicrobial agents. These compounds have demonstrated activity against both Gram-positive and Gram-negative bacteria, as well as pathogenic fungi.

Quantitative Data Summary

The following table summarizes the minimum inhibitory concentrations (MICs) of selected 3-((4-hydroxyphenyl)amino)propanoic acid derivatives against various microbial strains.

Compound IDMicrobial StrainMIC (µg/mL)Reference
Derivative 1Staphylococcus aureus16[2]
Derivative 1Enterococcus faecalis>64[2]
Derivative 2 (with 4-NO2 phenyl)Staphylococcus aureus16[2]
Derivative 2 (with 4-NO2 phenyl)Enterococcus faecalis16[2]
Derivative 2 (with 4-NO2 phenyl)Escherichia coli32[2]
Derivative 2 (with 4-NO2 phenyl)Klebsiella pneumoniae64[2]
Hydrazone DerivativeCandida auris0.5 - 64[2]
Experimental Protocol: Minimum Inhibitory Concentration (MIC) Assay

This protocol outlines the determination of the MIC of this compound derivatives using the broth microdilution method.

Materials:

  • Test compounds (derivatives of this compound)

  • Mueller-Hinton Broth (MHB) for bacteria or RPMI-1640 for fungi

  • Microbial cultures (e.g., S. aureus, E. coli, C. albicans)

  • 96-well microtiter plates

  • Spectrophotometer or microplate reader

Procedure:

  • Preparation of Test Compounds: Dissolve the compounds in a suitable solvent (e.g., DMSO) to a stock concentration of 1 mg/mL.

  • Preparation of Inoculum: Grow microbial cultures overnight in the appropriate broth. Dilute the cultures to achieve a final concentration of approximately 5 x 10^5 CFU/mL in the test wells.

  • Serial Dilution: In a 96-well plate, perform a two-fold serial dilution of the test compounds in the appropriate broth to obtain a range of concentrations (e.g., from 64 µg/mL to 0.5 µg/mL).

  • Inoculation: Add the prepared microbial inoculum to each well containing the diluted compounds.

  • Controls: Include a positive control (broth with inoculum, no compound) and a negative control (broth only).

  • Incubation: Incubate the plates at 37°C for 18-24 hours for bacteria or 24-48 hours for fungi.

  • Determination of MIC: The MIC is the lowest concentration of the compound that completely inhibits visible growth of the microorganism.

Experimental Workflow

MIC_Workflow prep_compounds Prepare Stock Solutions of Test Compounds serial_dilution Perform Serial Dilutions in 96-well Plate prep_compounds->serial_dilution prep_inoculum Prepare Microbial Inoculum inoculation Inoculate Wells with Microbial Suspension prep_inoculum->inoculation serial_dilution->inoculation incubation Incubate Plates inoculation->incubation read_results Determine MIC (Lowest concentration with no visible growth) incubation->read_results

Workflow for MIC determination.

Application Note 2: Anticancer Activity of this compound Derivatives

The 4-hydroxyphenyl moiety is a key feature in many anticancer agents. Derivatives of this compound have been synthesized and evaluated for their cytotoxic effects against various cancer cell lines.

Quantitative Data Summary

The following table presents the cytotoxic activity of selected 3-((4-hydroxyphenyl)amino)propanoic acid derivatives against the A549 non-small cell lung cancer cell line.

Compound IDConcentrationA549 Cell Viability (%)Reference
Starting Compound 1Not specifiedNo noticeable activity[3]
Hydrazide Derivative 2Not specified86.1[3]
Naphthyl Derivative 12Not specified42.1[3]
4-NO2 Phenyl Derivative 29Not specified31.2[3]
Experimental Protocol: MTT Cell Viability Assay

This protocol describes the use of the MTT assay to assess the cytotoxic effects of this compound derivatives on cancer cells.

Materials:

  • Test compounds

  • Cancer cell line (e.g., A549)

  • Complete cell culture medium (e.g., DMEM with 10% FBS)

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution

  • Solubilization solution (e.g., DMSO or acidified isopropanol)

  • 96-well cell culture plates

  • Microplate reader

Procedure:

  • Cell Seeding: Seed cancer cells into a 96-well plate at a density of 5,000-10,000 cells per well and allow them to adhere overnight.

  • Compound Treatment: Treat the cells with various concentrations of the test compounds and incubate for 24-72 hours.

  • MTT Addition: Add MTT solution to each well and incubate for 2-4 hours at 37°C, allowing viable cells to convert MTT to formazan crystals.

  • Solubilization: Remove the medium and add the solubilization solution to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to untreated control cells.

Signaling Pathway

Anticancer_Pathway derivative 4-(4-Hydroxyphenyl)butanoic Acid Derivative cancer_cell Cancer Cell derivative->cancer_cell inhibition Inhibition of Cell Proliferation cancer_cell->inhibition apoptosis Induction of Apoptosis cancer_cell->apoptosis cell_death Cell Death inhibition->cell_death apoptosis->cell_death

Proposed anticancer mechanism.

Application Note 3: Antioxidant Activity Evaluation

The phenolic nature of this compound suggests its potential as an antioxidant. The DPPH (2,2-diphenyl-1-picrylhydrazyl) assay is a common method to evaluate the radical scavenging activity of compounds.

Experimental Protocol: DPPH Radical Scavenging Assay

Materials:

  • Test compound (this compound or its derivatives)

  • DPPH solution (in methanol or ethanol)

  • Methanol or ethanol

  • Ascorbic acid or Trolox (as a positive control)

  • 96-well plate or cuvettes

  • Spectrophotometer or microplate reader

Procedure:

  • Preparation of Solutions: Prepare a stock solution of the test compound and the positive control in methanol. Prepare a working solution of DPPH in methanol.

  • Reaction Mixture: In a 96-well plate, mix various concentrations of the test compound with the DPPH solution.

  • Incubation: Incubate the plate in the dark at room temperature for 30 minutes.

  • Absorbance Measurement: Measure the absorbance of the solutions at 517 nm.

  • Calculation: Calculate the percentage of DPPH radical scavenging activity using the following formula:

    • % Scavenging = [(Abs_control - Abs_sample) / Abs_control] x 100

    • Where Abs_control is the absorbance of the DPPH solution without the test compound, and Abs_sample is the absorbance of the DPPH solution with the test compound.

Experimental Workflow

DPPH_Workflow prep_solutions Prepare Test Compound and DPPH Solutions reaction_setup Mix Compound and DPPH in 96-well Plate prep_solutions->reaction_setup incubation Incubate in Dark (30 min) reaction_setup->incubation measure_absorbance Measure Absorbance at 517 nm incubation->measure_absorbance calculate_activity Calculate % Radical Scavenging Activity measure_absorbance->calculate_activity

Workflow for DPPH assay.
Conclusion

This compound serves as a valuable and versatile scaffold in drug discovery. While the parent compound itself is primarily utilized as a synthetic intermediate, its derivatives have demonstrated significant promise as antimicrobial and anticancer agents. The protocols and data presented here provide a foundation for researchers to explore the therapeutic potential of novel compounds derived from this important structural motif. Further investigation into the direct biological activities of this compound is warranted to fully elucidate its pharmacological profile.

References

Application Notes and Protocols for the Formulation of 4-(4-Hydroxyphenyl)butanoic Acid for In Vivo Studies

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

4-(4-Hydroxyphenyl)butanoic acid (HBA) is a phenolic acid of interest in various research fields. As with many small molecules, developing a suitable formulation for in vivo administration is a critical step to ensure consistent and reliable experimental outcomes. This document provides detailed application notes and protocols for the formulation of HBA for use in preclinical research, particularly in rodent models. Due to the limited availability of direct studies on HBA, the following protocols are based on established methods for structurally similar compounds, such as 4-phenylbutanoic acid (4-PBA) and other phenolic acids. It is crucial to perform small-scale pilot studies to determine the optimal formulation and dosage for your specific experimental needs.

Physicochemical Properties of this compound

A summary of the key physicochemical properties of HBA is presented in Table 1. Understanding these properties is essential for formulation development.

PropertyValueReference
Molecular FormulaC₁₀H₁₂O₃[1]
Molecular Weight180.20 g/mol [1]
Physical FormSolid
GHS Hazard StatementsH302 (Harmful if swallowed), H315 (Causes skin irritation), H319 (Causes serious eye irritation)[1]

Table 1: Physicochemical Properties of this compound

Formulation Strategies for In Vivo Administration

The selection of a vehicle for in vivo administration of HBA will depend on its solubility, the desired route of administration, and the experimental model. Below are several recommended vehicle compositions and protocols for preparing formulations for oral gavage and intraperitoneal injection.

Recommended Vehicles

Given that HBA is a solid at room temperature and may have limited aqueous solubility, a multi-component vehicle system is often necessary. Table 2 provides a list of common vehicles and their compositions that can be tested for HBA formulation.

Vehicle ComponentConcentration RangeNotes
Aqueous Vehicles
Saline (0.9% NaCl)As neededSuitable for water-soluble compounds. May require a co-solvent for HBA.
Phosphate-Buffered Saline (PBS)As neededMaintains physiological pH. May require a co-solvent.
Co-solvents
Dimethyl sulfoxide (DMSO)2-10% (v/v)A powerful solvent, but can have toxic effects at higher concentrations. The final concentration should be minimized.
Polyethylene glycol 300/400 (PEG300/400)30-40% (v/v)A commonly used co-solvent to improve solubility.
Surfactants/Emulsifiers
Tween 80 (Polysorbate 80)1-5% (v/v)Helps to create a stable suspension and improve wetting of the compound.
Suspending Agents
Carboxymethylcellulose (CMC)0.5-1% (w/v) in water or salineUsed to create a uniform suspension for oral administration.
Oil-based Vehicles
Corn Oil / Sesame OilAs neededSuitable for lipophilic compounds and oral administration.

Table 2: Common Vehicles for In Vivo Formulation of Poorly Soluble Compounds

Experimental Protocols

Protocol 1: Formulation for Oral Gavage (Aqueous Suspension)

This protocol is suitable for administering HBA as a suspension.

Materials:

  • This compound (HBA)

  • Dimethyl sulfoxide (DMSO)

  • PEG300 or PEG400

  • Tween 80

  • Sterile Saline (0.9% NaCl)

  • Sterile microcentrifuge tubes

  • Vortex mixer

  • Sonicator (optional)

Procedure:

  • Weighing: Accurately weigh the required amount of HBA powder.

  • Initial Solubilization: In a sterile microcentrifuge tube, add a small volume of DMSO (e.g., to achieve a 10% final concentration) to the HBA powder. Vortex thoroughly until the powder is fully wetted and a paste is formed.

  • Addition of Co-solvent and Surfactant: Add PEG300/400 (to a final concentration of 40%) and Tween 80 (to a final concentration of 5%). Vortex vigorously.

  • Addition of Saline: Gradually add sterile saline to the desired final volume while continuously vortexing to ensure a uniform suspension.

  • Homogenization: If necessary, sonicate the suspension for 5-10 minutes to reduce particle size and improve homogeneity.

  • Administration: Administer the freshly prepared suspension to the animals via oral gavage. Ensure the suspension is well-mixed before each administration.

Example Formulation (for a 10 mg/mL suspension):

  • HBA: 10 mg

  • DMSO: 100 µL

  • PEG300: 400 µL

  • Tween 80: 50 µL

  • Saline: 450 µL

  • Total Volume: 1 mL

Protocol 2: Formulation for Intraperitoneal Injection (Solubilized Solution)

This protocol aims to create a clear solution of HBA for intraperitoneal administration. The final concentration of DMSO should be kept as low as possible to minimize potential toxicity.

Materials:

  • This compound (HBA)

  • Dimethyl sulfoxide (DMSO)

  • Sterile Saline (0.9% NaCl) or Phosphate-Buffered Saline (PBS)

  • Sterile microcentrifuge tubes

  • Vortex mixer

Procedure:

  • Weighing: Accurately weigh the required amount of HBA powder.

  • Solubilization in DMSO: In a sterile microcentrifuge tube, dissolve the HBA in a minimal amount of DMSO. Vortex until the HBA is completely dissolved.

  • Dilution with Saline/PBS: Slowly add sterile saline or PBS to the DMSO solution while vortexing to reach the final desired concentration. Observe the solution for any signs of precipitation. If precipitation occurs, the concentration may be too high for this vehicle system.

  • Final DMSO Concentration: Ensure the final concentration of DMSO is within a non-toxic range (typically below 10% for intraperitoneal injections, and ideally lower).

  • Administration: Administer the freshly prepared solution to the animals via intraperitoneal injection.

Example Formulation (for a 5 mg/mL solution):

  • HBA: 5 mg

  • DMSO: 100 µL (10% of final volume)

  • Saline: 900 µL

  • Total Volume: 1 mL

Dosing and Administration Considerations

  • Dose Selection: Based on studies with the structurally similar compound 4-phenylbutanoic acid, a starting dose range of 20-100 mg/kg for mice could be considered. However, dose-response studies are essential to determine the optimal dose for the desired biological effect.

  • Administration Volume: For oral gavage in mice, a typical administration volume is 5-10 mL/kg. For intraperitoneal injections, the volume is generally 10 mL/kg.

  • Vehicle Control Group: It is imperative to include a vehicle-only control group in all in vivo experiments to account for any effects of the formulation components.

  • Stability: Formulations should be prepared fresh daily to minimize the risk of degradation or precipitation. A brief stability test (e.g., visual inspection for precipitation over a few hours at room temperature) is recommended during formulation development.

Visualization of Experimental Workflow and Potential Signaling Pathways

The following diagrams, generated using the DOT language, illustrate a general experimental workflow for in vivo studies with HBA and a hypothesized signaling pathway based on the known effects of other phenolic acids.

experimental_workflow A Formulation Preparation (HBA in selected vehicle) D Daily Administration (Oral Gavage or IP Injection) A->D B Animal Acclimatization C Grouping (Vehicle Control vs. HBA-treated) B->C C->D E Monitoring (Body weight, clinical signs) D->E Throughout the study F Endpoint Data Collection (e.g., blood, tissue samples) D->F At study termination E->F G Data Analysis F->G signaling_pathway HBA This compound (HBA) ROS Reactive Oxygen Species (ROS) HBA->ROS Scavenges Nrf2 Nrf2 HBA->Nrf2 Activates NFkB NF-κB HBA->NFkB Inhibits ROS->Nrf2 Activates ARE Antioxidant Response Element (ARE) Nrf2->ARE Translocates to nucleus and binds to AntioxidantEnzymes Antioxidant Enzymes (e.g., HO-1, GCL) ARE->AntioxidantEnzymes Induces expression of AntioxidantEnzymes->ROS Neutralizes CellularProtection Cellular Protection & Anti-inflammatory Effects AntioxidantEnzymes->CellularProtection Inflammation Inflammation ProinflammatoryCytokines Pro-inflammatory Cytokines (e.g., TNF-α, IL-6) NFkB->ProinflammatoryCytokines Induces expression of NFkB->CellularProtection ProinflammatoryCytokines->Inflammation

References

Application Notes and Protocols for 4-(4-Hydroxyphenyl)butanoic Acid as a Chemical Probe

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Application Notes

Introduction to 4-(4-Hydroxyphenyl)butanoic Acid

This compound, a derivative of butyric acid and phenol, is a chemical compound utilized primarily in chemical synthesis. While not employed as a direct chemical probe for biological systems, it serves as a crucial building block, most notably as a linker molecule in the development of Proteolysis Targeting Chimeras (PROTACs). Its structure provides a synthetically tractable scaffold with modifiable functional groups, making it a valuable component in the construction of these complex therapeutic agents.

Primary Application: A Linker for PROTACs

The principal application of this compound in a chemical probe context is as a linker in the synthesis of PROTACs.[1] PROTACs are heterobifunctional molecules designed to hijack the cell's natural protein degradation machinery to eliminate specific proteins of interest.[2] These molecules are composed of three key components: a ligand that binds to the protein of interest (the "warhead"), a ligand that recruits an E3 ubiquitin ligase, and a chemical linker that connects the two.[3]

The linker is a critical determinant of a PROTAC's biological activity and drug-like properties. Its length, composition, rigidity, and attachment points collectively influence the formation and stability of the key ternary complex (comprising the protein of interest, the PROTAC, and the E3 ligase), which precedes ubiquitination and subsequent degradation by the proteasome.[4] Alkyl and polyethylene glycol (PEG) chains are among the most common linker motifs.[3] this compound provides an alkyl chain with a terminal carboxylic acid and a phenyl group, offering points for synthetic modification and influencing the physicochemical properties of the resulting PROTAC.

The PROTAC Mechanism of Action

PROTACs function by inducing proximity between a target protein and an E3 ubiquitin ligase. This induced proximity facilitates the transfer of ubiquitin from the E2 conjugating enzyme (associated with the E3 ligase) to the target protein. The polyubiquitinated target protein is then recognized and degraded by the proteasome. The PROTAC molecule is not degraded in this process and can act catalytically to induce the degradation of multiple target protein molecules.

PROTAC_Mechanism cluster_0 Cellular Environment cluster_1 Ternary Complex Formation POI Protein of Interest (POI) PROTAC PROTAC POI->PROTAC Binds to POI Ligand Proteasome Proteasome POI->Proteasome Targeted for Degradation E3_Ligase E3 Ubiquitin Ligase PROTAC->E3_Ligase E3_Ligase->POI Ubiquitination E3_Ligase->PROTAC Binds to E3 Ligase Ligand Proteasome->POI Degrades POI Ub Ubiquitin E2 E2 Enzyme E2->E3_Ligase Charges with Ub

PROTAC Mechanism of Action

Data Presentation

Physicochemical Properties of this compound
PropertyValue
Molecular Formula C₁₀H₁₂O₃
Molecular Weight 180.20 g/mol
Appearance White to off-white solid
Solubility Sparingly soluble in water, soluble in DMSO and chloroform
pKa ~4.78

This data is compiled from publicly available chemical information.

Representative Data for a PROTAC Employing an Alkyl-Aryl Linker

The efficacy of a PROTAC is typically evaluated by its ability to induce the degradation of the target protein. Key parameters include the half-maximal degradation concentration (DC₅₀) and the maximum degradation level (Dₘₐₓ). The following table summarizes representative data for a hypothetical PROTAC targeting Bruton's tyrosine kinase (BTK) to illustrate the impact of linker length.

PROTACLinker CompositionLinker Length (atoms)BTK DC₅₀ (nM)Dₘₐₓ (%)
Compound A Phenylbutanoic acid derivative1050065
Compound B Phenylbutanoic acid with PEG₂ extension1625>95
Compound C Phenylbutanoic acid with PEG₄ extension2215080

This data is illustrative and compiled from general findings in PROTAC literature. Specific values are representative and will vary depending on the specific warhead, E3 ligase ligand, and cell line used.[4]

Experimental Protocols

General Protocol for the Synthesis of a PROTAC using this compound as a Linker

This protocol describes a generalized, modular approach for the synthesis of a PROTAC. The synthesis involves three main stages: functionalization of the protein of interest (POI) ligand and the E3 ligase ligand, conjugation of one ligand to the this compound linker, and finally, conjugation of the second ligand to complete the PROTAC molecule.

Materials and Reagents:

  • This compound

  • POI ligand with a suitable functional group for conjugation (e.g., amine, alcohol)

  • E3 ligase ligand with a suitable functional group for conjugation (e.g., amine, alcohol)

  • Coupling agents (e.g., HATU, HBTU)

  • Bases (e.g., DIPEA, triethylamine)

  • Protecting group reagents (e.g., Boc-anhydride)

  • Deprotection reagents (e.g., TFA)

  • Anhydrous solvents (e.g., DMF, DCM)

  • Reagents for purification (e.g., silica gel, HPLC solvents)

Workflow for PROTAC Synthesis:

PROTAC_Synthesis_Workflow Start Start Materials POI_Ligand POI Ligand (with handle) Start->POI_Ligand Linker This compound Start->Linker E3_Ligand E3 Ligase Ligand (with handle) Start->E3_Ligand Step2a Step 2a: Conjugate POI Ligand to Linker POI_Ligand->Step2a Step4b Step 4b: Conjugate POI Ligand POI_Ligand->Step4b Step1 Step 1: Activate Linker (e.g., form active ester) Linker->Step1 Step2b Step 2b: Conjugate E3 Ligand to Linker E3_Ligand->Step2b Step4a Step 4a: Conjugate E3 Ligand E3_Ligand->Step4a Step1->Step2a Step1->Step2b Intermediate_A Intermediate A: POI Ligand-Linker Step2a->Intermediate_A Intermediate_B Intermediate B: E3 Ligand-Linker Step2b->Intermediate_B Step3a Step 3a: Activate Intermediate A Intermediate_A->Step3a Step3b Step 3b: Activate Intermediate B Intermediate_B->Step3b Step3a->Step4a Step3b->Step4b Final_PROTAC Final PROTAC Molecule Step4a->Final_PROTAC Step4b->Final_PROTAC Purification Purification & Characterization (HPLC, LC-MS, NMR) Final_PROTAC->Purification

General Workflow for PROTAC Synthesis

Step 1: Activation of the Carboxylic Acid of the Linker

  • Dissolve this compound (1 equivalent) in anhydrous DMF under an inert atmosphere (e.g., nitrogen or argon).

  • Add a coupling agent such as HATU (1.1 equivalents) and a non-nucleophilic base like DIPEA (2 equivalents).

  • Stir the reaction mixture at room temperature for 15-30 minutes to form the active ester.

Step 2: Conjugation to the First Ligand (e.g., POI Ligand with an Amine Handle)

  • In a separate flask, dissolve the amine-containing POI ligand (1 equivalent) in anhydrous DMF.

  • Add the solution of the activated linker from Step 1 to the POI ligand solution.

  • Stir the reaction at room temperature for 2-12 hours. Monitor the reaction progress by LC-MS.

  • Upon completion, quench the reaction with water and extract the product with an organic solvent (e.g., ethyl acetate).

  • Wash the organic layer with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the resulting POI-linker conjugate by flash column chromatography.

Step 3: Modification of the Phenolic Hydroxyl Group (if necessary for second conjugation)

The phenolic hydroxyl group of the this compound linker can be used as a handle for the second conjugation. This may involve, for example, an alkylation reaction.

  • Dissolve the POI-linker conjugate (1 equivalent) in a suitable solvent like acetone or DMF.

  • Add a base such as potassium carbonate (3 equivalents).

  • Add the E3 ligase ligand that has been functionalized with a leaving group, such as a bromoalkyl group (1.2 equivalents).

  • Heat the reaction mixture (e.g., to 60 °C) and stir for 12-24 hours. Monitor the reaction by LC-MS.

  • Upon completion, cool the reaction, filter off the base, and concentrate the filtrate.

  • Purify the final PROTAC molecule by preparative HPLC.

Step 4: Characterization of the Final PROTAC

  • Confirm the identity and purity of the final PROTAC molecule using analytical techniques such as:

    • LC-MS: To determine the molecular weight and purity.

    • ¹H and ¹³C NMR: To confirm the chemical structure.

    • High-Resolution Mass Spectrometry (HRMS): To confirm the elemental composition.

Note: This is a generalized protocol. The specific reaction conditions, solvents, and purification methods will need to be optimized for the specific POI and E3 ligase ligands being used. The order of conjugation (i.e., which ligand is attached to which end of the linker first) may also need to be varied to achieve the best overall yield.

References

Application Notes and Protocols for Investigating the Bioactivity of 4-(4-Hydroxyphenyl)butanoic Acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

4-(4-Hydroxyphenyl)butanoic acid (HBA), a phenolic acid, presents a promising scaffold for drug discovery due to its structural similarity to compounds with known biological activities. Preliminary evidence suggests potential antioxidant, anti-inflammatory, and anticancer properties. These application notes provide a comprehensive experimental framework to systematically investigate the bioactivity of HBA, guiding researchers through initial screening assays to more detailed mechanistic studies.

Hypothesized Bioactivities

Based on the chemical structure of HBA and literature on related phenolic compounds, the following activities are hypothesized:

  • Antioxidant Activity: HBA may directly scavenge free radicals or modulate cellular antioxidant pathways.

  • Anti-inflammatory Activity: HBA could potentially mitigate inflammatory responses by inhibiting key signaling pathways and the production of inflammatory mediators.

  • Anticancer Activity: HBA may exhibit cytotoxic effects on cancer cells, possibly through mechanisms including the inhibition of histone deacetylases (HDACs), a class of enzymes implicated in cancer progression.

Experimental Workflow

The following diagram outlines a logical workflow for the comprehensive bioactivity screening of this compound.

experimental_workflow cluster_screening Phase 1: Initial Screening cluster_mechanistic Phase 2: Mechanistic Studies HBA This compound (HBA) Antioxidant Antioxidant Assays (DPPH, ABTS) HBA->Antioxidant Anti_inflammatory Anti-inflammatory Screen (LPS-stimulated Macrophages) HBA->Anti_inflammatory Anticancer Anticancer Screen (MTT/SRB Assay) HBA->Anticancer ROS Cellular ROS Measurement (DCFH-DA Assay) Antioxidant->ROS If active Cytokine Cytokine Profiling (ELISA) Anti_inflammatory->Cytokine If active Apoptosis Apoptosis Assay (PARP Cleavage) Anticancer->Apoptosis If active NFkB NF-κB Translocation (Immunofluorescence/Western Blot) Cytokine->NFkB HDAC HDAC Inhibition Assay Apoptosis->HDAC nfkb_pathway LPS LPS TLR4 TLR4 LPS->TLR4 IKK IKK Activation TLR4->IKK IkB IκB Degradation IKK->IkB NFkB_cyto NF-κB (p65/p50) (Cytoplasm) IkB->NFkB_cyto releases NFkB_nuc NF-κB (p65/p50) (Nucleus) NFkB_cyto->NFkB_nuc translocation Genes Pro-inflammatory Gene Expression (TNF-α, IL-6, iNOS) NFkB_nuc->Genes activates HBA HBA HBA->IKK Inhibits?

Troubleshooting & Optimization

Technical Support Center: Synthesis of 4-(4-Hydroxyphenyl)butanoic acid

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in improving the yield and purity of 4-(4-Hydroxyphenyl)butanoic acid synthesis.

Frequently Asked Questions (FAQs) & Troubleshooting Guide

1. What are the common synthetic routes to prepare this compound?

There are several common synthetic routes, primarily involving two key steps:

  • Route 1: Friedel-Crafts Acylation followed by Reduction. This is a classical and widely used method. It involves the acylation of phenol or a protected phenol with succinic anhydride to form 4-oxo-4-(4-hydroxyphenyl)butanoic acid, followed by reduction of the ketone.

  • Route 2: Catalytic Hydrogenation of a precursor. This can involve the hydrogenation of a precursor such as 4-(4-hydroxyphenyl)-3-buten-2-one.[1]

  • Route 3: Demethylation of 4-(4-Methoxyphenyl)butanoic acid. This method starts with the methoxy-protected precursor and cleaves the methyl ether to yield the final product.[2]

2. I am getting a low yield in the Friedel-Crafts acylation of phenol with succinic anhydride. What are the possible causes and solutions?

Low yields in Friedel-Crafts acylation are a common issue. Here are some potential causes and troubleshooting steps:

  • Cause: Deactivation of the aromatic ring. The Lewis acid catalyst (e.g., AlCl₃) can complex with the hydroxyl group of phenol, deactivating the ring towards electrophilic substitution.[3]

  • Solution:

    • Protect the hydroxyl group: Before acylation, protect the phenolic hydroxyl group as a less deactivating group, such as a methoxy group. The methoxy group can be later cleaved to yield the final product.

    • Use a milder Lewis acid: While strong Lewis acids like AlCl₃ are common, they can be harsh. Experimenting with milder catalysts might be beneficial.

    • Solvent choice: The choice of solvent can influence the reaction. Non-polar solvents like carbon disulfide may favor certain isomer formations.[4]

  • Cause: Formation of multiple products (isomers). The acyl group can add to different positions on the aromatic ring, leading to a mixture of ortho and para isomers and reducing the yield of the desired para-substituted product.[4]

  • Solution:

    • Control reaction temperature: Lowering the reaction temperature can sometimes improve regioselectivity.

    • Solvent effects: As mentioned, the solvent can influence the isomer ratio. Experiment with different solvents to optimize for the desired para-isomer.[4]

  • Cause: Hydrolysis of succinic anhydride. The presence of moisture can lead to the hydrolysis of succinic anhydride to succinic acid, which is unreactive under these conditions.[4]

  • Solution:

    • Use anhydrous conditions: Ensure all glassware is thoroughly dried and use anhydrous solvents and reagents.

3. My Clemmensen reduction of 4-oxo-4-(4-hydroxyphenyl)butanoic acid is incomplete or giving side products. How can I improve this step?

The Clemmensen reduction, which uses zinc amalgam (Zn(Hg)) and concentrated hydrochloric acid, is effective for reducing aryl-alkyl ketones but can be problematic.[5][6]

  • Cause: Substrate insolubility. The starting material may not be sufficiently soluble in the aqueous acidic medium.

  • Solution:

    • Add a co-solvent: Using a co-solvent like toluene or ethanol can help to increase the solubility of the organic substrate.

  • Cause: Deactivation of the zinc amalgam. The surface of the zinc amalgam can become deactivated during the reaction.

  • Solution:

    • Ensure proper amalgamation: Prepare the zinc amalgam carefully according to established procedures.

    • Use a sufficient excess of reagents: An excess of zinc amalgam and HCl is often necessary to drive the reaction to completion.

  • Cause: Acid-sensitive functional groups. The strongly acidic conditions of the Clemmensen reduction can lead to unwanted side reactions if other acid-sensitive groups are present in the molecule.[5][7]

  • Solution:

    • Consider alternative reductions: If your substrate is sensitive to strong acid, consider alternative reduction methods such as the Wolff-Kishner reduction (which uses basic conditions) or catalytic hydrogenation.[5]

4. I am considering catalytic hydrogenation for the reduction step. What are the recommended catalysts and conditions?

Catalytic hydrogenation is a milder alternative to the Clemmensen reduction.

  • Recommended Catalysts: Palladium on carbon (Pd/C) is a commonly used and effective catalyst for the reduction of the keto group in similar molecules.[1][2] Raney Nickel can also be used, often under higher pressure and temperature.[1]

  • Reaction Conditions:

    • Solvent: Ethanol or a mixture of THF and water are suitable solvents.[1][2]

    • Hydrogen Pressure: The reaction can often be carried out under a hydrogen balloon or at pressures up to 40-50 psi.[1][2]

    • Temperature: The reaction is typically run at room temperature.

5. How can I effectively purify the final product, this compound?

Purification is crucial to obtain a high-purity product.

  • Crystallization: This is a common method for purifying solid organic compounds. A suitable solvent system should be determined experimentally.

  • Column Chromatography: If crystallization does not provide sufficient purity, silica gel column chromatography can be employed. A common eluent system is a mixture of hexane and ethyl acetate or methanol and dichloromethane.[2]

Data Presentation

Table 1: Comparison of Reduction Methods for 4-oxo-4-(4-hydroxyphenyl)butanoic acid

Reduction MethodReagents & ConditionsAdvantagesDisadvantagesTypical Yield
Clemmensen Reduction Zn(Hg), conc. HCl, heatEffective for aryl-alkyl ketones; uses inexpensive reagents.[5][6]Strongly acidic conditions; not suitable for acid-sensitive substrates; heterogeneous reaction can be slow.[5][8]Moderate to High
Catalytic Hydrogenation H₂, Pd/C, Ethanol or THF/H₂O, RT, 40 psiMild reaction conditions; high yields; cleaner reaction profile.[1][2]Requires specialized hydrogenation equipment; catalyst can be expensive.High (e.g., 80% reported for a similar reduction)[2]

Experimental Protocols

Protocol 1: Synthesis of this compound via Friedel-Crafts Acylation and Catalytic Hydrogenation (based on a protected phenol approach)

Step 1: Friedel-Crafts Acylation of Anisole with Succinic Anhydride

  • To a cooled (0 °C) and stirred solution of anhydrous aluminum chloride in a suitable solvent (e.g., nitrobenzene or dichloromethane), slowly add succinic anhydride.

  • Add anisole dropwise to the mixture, maintaining the temperature at 0 °C.

  • After the addition is complete, allow the reaction mixture to warm to room temperature and stir for several hours.

  • Pour the reaction mixture into a mixture of ice and concentrated hydrochloric acid.

  • Extract the product with a suitable organic solvent (e.g., ethyl acetate).

  • Wash the organic layer with water and brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to obtain 4-(4-methoxyphenyl)-4-oxobutanoic acid.

Step 2: Catalytic Hydrogenation of 4-(4-methoxyphenyl)-4-oxobutanoic acid

  • In a hydrogenation vessel, prepare a suspension of 10% Pd/C in ethanol.

  • Add the 4-(4-methoxyphenyl)-4-oxobutanoic acid to the suspension.

  • Evacuate the vessel and backfill with hydrogen gas (repeat three times).

  • Pressurize the vessel with hydrogen to 40-50 psi and stir the mixture at room temperature for 24 hours.

  • Monitor the reaction by TLC or GC.

  • Once complete, carefully vent the hydrogen and filter the reaction mixture through a pad of Celite to remove the catalyst.

  • Concentrate the filtrate under reduced pressure to yield 4-(4-methoxyphenyl)butanoic acid.

Step 3: Demethylation of 4-(4-Methoxyphenyl)butanoic acid

  • Dissolve the 4-(4-methoxyphenyl)butanoic acid in a suitable solvent such as dichloromethane.

  • Cool the solution to -78 °C and add a solution of boron tribromide (BBr₃) dropwise.

  • Allow the reaction to warm to room temperature and stir for several hours.

  • Quench the reaction by carefully pouring it into ice water.

  • Extract the product with an organic solvent, wash with brine, dry, and concentrate.

  • Purify the crude product by column chromatography or crystallization to obtain this compound.[2]

Visualizations

Synthesis_Workflow cluster_start Starting Materials cluster_step1 Step 1: Friedel-Crafts Acylation cluster_intermediate Intermediate cluster_step2 Step 2: Reduction cluster_final Final Product Phenol Phenol Acylation Friedel-Crafts Acylation (AlCl3) Phenol->Acylation SuccinicAnhydride Succinic Anhydride SuccinicAnhydride->Acylation Ketoacid 4-oxo-4-(4-hydroxyphenyl)butanoic acid Acylation->Ketoacid Reduction Reduction Ketoacid->Reduction FinalProduct This compound Reduction->FinalProduct

Caption: General synthetic workflow for this compound.

Troubleshooting_Friedel_Crafts cluster_causes Potential Causes cluster_solutions Solutions Problem Low Yield in Friedel-Crafts Acylation Deactivation Ring Deactivation Problem->Deactivation Isomers Isomer Formation Problem->Isomers Hydrolysis Anhydride Hydrolysis Problem->Hydrolysis Protect Protect -OH Group Deactivation->Protect TempControl Control Temperature Isomers->TempControl Anhydrous Use Anhydrous Conditions Hydrolysis->Anhydrous

Caption: Troubleshooting logic for low yield in Friedel-Crafts acylation.

Reduction_Options cluster_clemmensen Clemmensen Reduction cluster_hydrogenation Catalytic Hydrogenation Intermediate 4-oxo-4-(4-hydroxyphenyl)butanoic acid Clemmensen Zn(Hg), conc. HCl Intermediate->Clemmensen Hydrogenation H2, Pd/C Intermediate->Hydrogenation Clemmensen_Adv Adv: Inexpensive Clemmensen->Clemmensen_Adv Clemmensen_Dis Disadv: Harsh Acid Clemmensen->Clemmensen_Dis Hydrogenation_Adv Adv: Mild Conditions Hydrogenation->Hydrogenation_Adv Hydrogenation_Dis Disadv: Equipment Hydrogenation->Hydrogenation_Dis

References

overcoming solubility issues of 4-(4-Hydroxyphenyl)butanoic acid in aqueous buffers

Author: BenchChem Technical Support Team. Date: December 2025

Technical Support Center: 4-(4-Hydroxyphenyl)butanoic acid (HBA)

Welcome to the technical support center for this compound (HBA). This resource is designed for researchers, scientists, and drug development professionals to address common challenges related to the solubility of HBA in aqueous buffers.

Frequently Asked Questions (FAQs)

Q1: What are the key physicochemical properties of HBA that affect its solubility?

A1: this compound is a solid at room temperature with a molecular weight of 180.2 g/mol .[1] Its structure contains both a hydrophobic benzene ring and alkyl chain, and two hydrophilic functional groups: a phenolic hydroxyl group (-OH) and a carboxylic acid group (-COOH). The interplay between these groups, particularly the ionizable carboxylic acid, governs its solubility.

Q2: Why is my HBA not dissolving in neutral aqueous buffers like PBS (pH 7.4)?

A2: The primary reason for low solubility in neutral buffers is that the carboxylic acid group is mostly in its protonated, neutral form (-COOH).[2] Carboxylic acids are significantly more soluble in their deprotonated, ionized (carboxylate, -COO⁻) state, which is favored at a pH above their pKa.[2][3] In its neutral form, the molecule's hydrophobic regions dominate, leading to poor aqueous solubility.

Q3: At what pH is HBA most soluble?

A3: HBA is most soluble at a pH above its carboxylic acid pKa. While the exact pKa for HBA is not readily published, most aliphatic and aromatic carboxylic acids have a pKa in the range of 4 to 5.[4] Therefore, adjusting the buffer pH to be at least 1.5 to 2 units above the pKa (e.g., pH > 6.5) will significantly increase solubility by converting the carboxylic acid to its highly soluble carboxylate salt form.[3][5]

Troubleshooting Guide: Overcoming HBA Solubility Issues

If you are experiencing precipitation or difficulty dissolving HBA, follow this troubleshooting workflow. The primary and most effective method is pH adjustment. If your experimental constraints prevent pH changes, secondary methods like using co-solvents can be employed.

Troubleshooting Workflow

G start Start: HBA Precipitation or Poor Solubility Observed check_ph Can the pH of the buffer be adjusted for your experiment? start->check_ph adjust_ph Primary Method: Adjust pH to > 6.5 (See Protocol 1) check_ph->adjust_ph  Yes check_cosolvent Are organic co-solvents (e.g., DMSO, Ethanol) compatible with your assay? check_ph->check_cosolvent  No success_ph SOLUBILITY ACHIEVED Prepare stock and dilute into final buffer adjust_ph->success_ph use_cosolvent Secondary Method: Use a minimal amount of a co-solvent (See Protocol 2) check_cosolvent->use_cosolvent  Yes advanced Consider Advanced Methods: - Cyclodextrins - Solid dispersions - Nanoparticle formulation check_cosolvent->advanced  No success_cosolvent SOLUBILITY ACHIEVED Prepare concentrated stock and dilute carefully use_cosolvent->success_cosolvent

Caption: Troubleshooting workflow for HBA solubility.

Step 1: Physicochemical Data Review

Before attempting solubilization, it is crucial to understand the properties of HBA.

PropertyValueSource
Molecular FormulaC₁₀H₁₂O₃[1]
Molecular Weight180.20 g/mol [1]
Physical FormSolid
Predicted XlogP2.0[6]
Typical pKa (Carboxylic Acids)~4 - 5[4]

XlogP is a measure of hydrophobicity; a value of 2.0 indicates moderate lipophilicity.

Step 2: Primary Method - pH Adjustment

The most effective method to solubilize HBA is by converting it to its salt form. This is achieved by dissolving it in a slightly basic buffer or by adding a base.

Issue: HBA will not dissolve in water or a neutral buffer (e.g., pH 7.0-7.4). Cause: At neutral pH, the carboxylic acid group is protonated (-COOH), making the molecule less polar and poorly soluble. Solution: Increase the pH of the solution. By raising the pH above the pKa of the carboxylic acid, it deprotonates to form the highly soluble carboxylate anion (-COO⁻).[2][3][5]

See Protocol 1 for a detailed methodology.

Step 3: Secondary Method - Use of Co-solvents

If pH modification is not suitable for your downstream application (e.g., cell culture, specific enzyme assays), the use of a water-miscible organic co-solvent is the next best approach.

Issue: Experimental constraints prevent pH adjustment. Cause: The inherent low aqueous solubility of the neutral HBA molecule. Solution: Use a minimal amount of a co-solvent like Dimethyl Sulfoxide (DMSO) or Ethanol to first dissolve the HBA, creating a concentrated stock solution. This stock can then be diluted into the aqueous buffer.

See Protocol 2 for a detailed methodology.

Caution: High concentrations of organic co-solvents can negatively impact biological assays. Always run a vehicle control (buffer with the same final concentration of co-solvent) in your experiments.

Experimental Protocols

Protocol 1: Preparation of HBA Stock Solution via pH Adjustment

This protocol describes how to prepare a stock solution of HBA by converting it to its sodium salt.

Materials:

  • This compound (HBA) powder

  • 1 M Sodium Hydroxide (NaOH) solution

  • Deionized water or desired buffer (e.g., PBS)

  • pH meter

Methodology:

  • Weigh the desired amount of HBA powder.

  • Add a volume of deionized water or buffer that is less than the final desired volume (e.g., 80% of the final volume).

  • While stirring, add the 1 M NaOH solution dropwise.

  • Monitor the pH of the solution. The HBA powder will dissolve as the pH increases and the carboxylate salt is formed.

  • Continue adding NaOH until all the HBA is dissolved. The final pH should ideally be between 7.5 and 8.5 for stable solubilization.

  • Once fully dissolved, add the remaining water or buffer to reach the final desired concentration.

  • Verify the final pH and adjust if necessary.

  • Sterile filter the solution (0.22 µm filter) if required for biological applications.

Protocol 2: Solubility Enhancement using Co-solvents

This protocol is for situations where pH cannot be altered.

Materials:

  • This compound (HBA) powder

  • Co-solvent (e.g., DMSO, Ethanol)

  • Desired aqueous buffer (e.g., PBS)

Methodology:

  • Weigh the HBA powder and place it in a sterile tube.

  • Add a minimal volume of the co-solvent (e.g., DMSO) to the powder. For example, to make a 100 mM stock, add 1 mL of DMSO to 18.02 mg of HBA.

  • Vortex or gently warm the mixture (e.g., to 37°C) until the HBA is completely dissolved. This creates a high-concentration stock solution.

  • To prepare the working solution, perform a serial dilution of the stock solution into your final aqueous buffer. Important: Add the stock solution to the buffer dropwise while vortexing to avoid precipitation. Do not add the buffer to the concentrated stock.

  • Ensure the final concentration of the co-solvent in your working solution is low (typically <0.5% v/v) to minimize effects on the experimental system.

Signaling Pathway Context

While HBA itself is not a direct signaling molecule, its structural similarity to other phenolic compounds and its potential use as a building block in drug design means it may be studied in contexts like enzyme inhibition or receptor binding. Understanding solubility is the first step to ensuring accurate results in such assays.

G HBA_Soluble Solubilized HBA (Aqueous Buffer) BioAssay Biological System (e.g., Cells, Enzyme) HBA_Soluble->BioAssay Introduction to Assay Target Molecular Target (e.g., Receptor, Enzyme) BioAssay->Target Interaction Response Downstream Effect (e.g., Inhibition, Activation) Target->Response Signal Transduction

Caption: Logical flow from soluble compound to biological effect.

References

Technical Support Center: Troubleshooting Peak Tailing of 4-(4-Hydroxyphenyl)butanoic Acid in HPLC

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to our technical support center. This resource is designed for researchers, scientists, and drug development professionals to address common challenges encountered during the HPLC analysis of 4-(4-Hydroxyphenyl)butanoic acid, with a specific focus on troubleshooting peak tailing.

Frequently Asked Questions (FAQs)

Q1: What is peak tailing and why is it a problem for the analysis of this compound?

A1: Peak tailing is a chromatographic phenomenon where a peak appears asymmetrical, with a trailing edge that is longer than the leading edge. For quantitative analysis of this compound, peak tailing can lead to inaccurate peak integration, reduced sensitivity, and poor resolution from adjacent peaks, compromising the reliability of the analytical results.

Q2: What are the primary causes of peak tailing for an acidic compound like this compound in reversed-phase HPLC?

A2: The primary causes of peak tailing for this compound are typically related to secondary interactions with the stationary phase and improper mobile phase conditions. Key factors include:

  • Secondary Silanol Interactions: Residual, unreacted silanol groups (Si-OH) on the surface of silica-based C18 columns can interact with the polar functional groups (carboxylic acid and phenol) of the analyte, causing a secondary retention mechanism that leads to tailing.[1]

  • Mobile Phase pH: The pH of the mobile phase plays a critical role. If the pH is close to the pKa of the carboxylic acid group (predicted to be around 4.78), the analyte will exist in both its ionized (more polar) and non-ionized (less polar) forms, resulting in peak distortion and tailing.[2][3]

  • Column Contamination: Accumulation of sample matrix components or other contaminants on the column can create active sites that contribute to peak tailing.

  • Hardware Issues: Excessive dead volume in the HPLC system, such as from long tubing or poorly made connections, can cause band broadening and peak tailing.[2]

Q3: How can I prevent peak tailing related to the mobile phase pH?

A3: To prevent peak tailing due to pH effects, it is crucial to control the ionization state of this compound. Since it is an acidic compound, you should aim to keep it in its non-ionized, more hydrophobic form. This is achieved by adjusting the mobile phase pH to be at least two pH units below the pKa of the carboxylic acid group.[2][4] Given the predicted pKa of ~4.78, a mobile phase pH of 2.5 to 3.0 is recommended. This can be achieved by using a buffer or adding a small amount of an acid like formic acid or phosphoric acid to the mobile phase.[5][6]

Q4: What role does the HPLC column play in peak tailing, and how do I choose the right one?

A4: The choice of HPLC column is critical. Modern columns made with high-purity silica (Type B) have a lower concentration of acidic silanol groups and metal contaminants, which significantly reduces the potential for secondary interactions and peak tailing.[7] Additionally, columns that are "end-capped" have their residual silanol groups chemically deactivated, further improving peak shape for polar analytes. When analyzing acidic compounds like this compound, using a high-purity, end-capped C18 column is highly recommended.

Q5: Can sample preparation affect peak shape?

A5: Yes, improper sample preparation can contribute to peak tailing. Ensure that the sample is fully dissolved in a solvent that is of equal or weaker elution strength than the initial mobile phase. Injecting a sample dissolved in a much stronger solvent can cause peak distortion. Also, be mindful of the sample concentration to avoid column overload, which can also lead to asymmetrical peaks.

Troubleshooting Guide

This guide provides a systematic approach to diagnosing and resolving peak tailing issues with this compound.

Diagram: Troubleshooting Workflow

troubleshooting_workflow start Peak Tailing Observed for This compound check_all_peaks Are all peaks in the chromatogram tailing? start->check_all_peaks system_issue Indicates a potential systemic issue. (Hardware or Column Inlet) check_all_peaks->system_issue Yes analyte_issue Likely an analyte-specific interaction with the column or mobile phase. check_all_peaks->analyte_issue No check_fittings Check for dead volume: - Tubing length and ID - Proper fittings and connections system_issue->check_fittings backflush_column Backflush the column to remove inlet blockage. check_fittings->backflush_column replace_frit If possible, replace the column inlet frit. backflush_column->replace_frit check_ph Verify mobile phase pH. Is it at least 2 units below pKa (~4.78)? analyte_issue->check_ph adjust_ph Adjust mobile phase pH to 2.5-3.0 using a suitable buffer or acid. check_ph->adjust_ph No check_column Is the column a high-purity, end-capped C18? check_ph->check_column Yes new_column Consider a new, high-performance column. check_column->new_column No sample_prep Review sample preparation: - Solvent strength - Analyte concentration check_column->sample_prep Yes

Caption: A logical workflow for troubleshooting peak tailing.

Data Presentation

The following table summarizes the expected impact of mobile phase pH on the peak shape of a typical phenolic acid, illustrating the importance of maintaining an acidic mobile phase.

Mobile Phase pHExpected Ionization State of Carboxylic Acid (pKa ~4.78)Expected Peak ShapeUSP Tailing Factor (Tf) - Illustrative
2.5Predominantly Non-ionizedSymmetrical1.0 - 1.2
3.5Partially IonizedModerate Tailing1.3 - 1.6
4.5Significantly IonizedSevere Tailing> 1.7
5.5Mostly IonizedVery Broad and Tailing> 2.0

Note: The Tailing Factor (Tf) values are illustrative for a typical phenolic acid and demonstrate the trend of worsening peak shape as the mobile phase pH approaches and surpasses the analyte's pKa.

Experimental Protocols

Recommended HPLC Method for this compound

This protocol is a starting point for the analysis of this compound, designed to minimize peak tailing.

  • Column: High-purity, end-capped C18, 4.6 x 150 mm, 3.5 µm particle size

  • Mobile Phase A: 0.1% Formic Acid in Water

  • Mobile Phase B: Acetonitrile

  • Gradient:

    • 0-2 min: 10% B

    • 2-15 min: 10% to 80% B

    • 15-17 min: 80% B

    • 17-18 min: 80% to 10% B

    • 18-25 min: 10% B (equilibration)

  • Flow Rate: 1.0 mL/min

  • Column Temperature: 30 °C

  • Detection Wavelength: 275 nm

  • Injection Volume: 10 µL

  • Sample Preparation: Dissolve the sample in the initial mobile phase composition (90:10 Water:Acetonitrile with 0.1% Formic Acid).

Diagram: Experimental Workflow

experimental_workflow sample_prep Sample Preparation (Dissolve in initial mobile phase) hplc_system HPLC System Setup (Column, Mobile Phases, Gradient Program) sample_prep->hplc_system injection Inject Sample (10 µL) hplc_system->injection separation Chromatographic Separation (C18 Column) injection->separation detection UV Detection (275 nm) separation->detection data_analysis Data Analysis (Peak Integration and Quantification) detection->data_analysis

Caption: A streamlined workflow for the HPLC analysis.

By following these guidelines and utilizing the provided protocols, researchers can effectively troubleshoot and mitigate peak tailing issues in the HPLC analysis of this compound, leading to more accurate and reliable results.

References

optimizing storage conditions for 4-(4-Hydroxyphenyl)butanoic acid to prevent degradation

Author: BenchChem Technical Support Team. Date: December 2025

Technical Support Center: 4-(4-Hydroxyphenyl)butanoic Acid

Welcome to the Technical Support Center for this compound. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on the optimal storage and handling of this compound to prevent its degradation.

Frequently Asked Questions (FAQs)

Q1: What are the ideal storage conditions for solid this compound?

For long-term storage, solid this compound should be stored in a tightly sealed container in a cool, dry, and dark place.[1] Some suppliers recommend storage at room temperature, while for extended stability, refrigeration (2-8°C) or freezing (-20°C) is advisable, particularly if the compound will be stored for an extended period. Storing under an inert atmosphere, such as argon or nitrogen, can further minimize the risk of oxidative degradation.

Q2: How should I store solutions of this compound?

Solutions of this compound are more susceptible to degradation than the solid form. It is recommended to prepare stock solutions in a suitable anhydrous solvent such as DMSO or ethanol. For short-term storage (up to one month), aliquots of the stock solution should be stored at -20°C. For longer-term storage (up to six months), it is best to store aliquots at -80°C under an inert atmosphere. Avoid repeated freeze-thaw cycles. To protect from light, use amber vials or wrap containers in aluminum foil.

Q3: What are the visible signs of degradation of this compound?

A common sign of degradation, particularly for phenolic compounds, is a change in color. For solid this compound, a change from its typical white or off-white appearance to a yellowish or brownish hue can indicate degradation. In solutions, the development of a yellow or brown color is a strong indicator of oxidation.

Q4: What are the primary degradation pathways for this compound?

As a phenolic compound, this compound is susceptible to three main degradation pathways:

  • Oxidation: The phenolic hydroxyl group is prone to oxidation, which can be initiated by exposure to air (oxygen), light, and elevated temperatures. This can lead to the formation of colored quinone-type byproducts.

  • Photodegradation: Exposure to UV or visible light can provide the energy to initiate degradation reactions.

  • Thermal Degradation: High temperatures can accelerate the rate of degradation, potentially leading to decarboxylation (loss of the carboxylic acid group) to form 4-propylphenol.

Troubleshooting Guide

Symptom Potential Cause Troubleshooting Steps & Solutions
Discoloration (yellowing/browning) of the solid compound. Oxidation due to improper storage (exposure to air, light, or heat).1. Confirm the purity of a small sample using an appropriate analytical method (e.g., HPLC, NMR).2. If degradation is confirmed, it is recommended to use a fresh, uncompromised batch of the compound for sensitive experiments.3. For future storage, transfer the compound to a tightly sealed amber glass vial, purge with an inert gas (e.g., argon or nitrogen), and store in a cool, dark, and dry place.
Inconsistent experimental results using a stock solution. Degradation of the compound in the solution.1. Prepare a fresh stock solution from solid material.2. Aliquot the stock solution into single-use vials to avoid repeated freeze-thaw cycles.3. Store aliquots at -80°C for long-term storage.4. Protect solutions from light at all times by using amber vials or wrapping them in foil.
Precipitate formation in a stored solution. The compound may have limited solubility at lower temperatures, or degradation products may be precipitating.1. Gently warm the solution to room temperature and vortex to see if the precipitate redissolves.2. If the precipitate does not redissolve, it is likely due to degradation. The solution should be discarded and a fresh one prepared.3. Consider using a different solvent or a lower concentration if solubility is an issue.

Data Presentation

Table 1: Recommended Storage Conditions for this compound

Form Condition Temperature Atmosphere Light Protection Duration
Solid Long-term-20°CInert Gas (Argon/Nitrogen)Amber Vial> 1 year
Short-termRoom TemperatureTightly SealedAmber Vial< 1 year
Solution (in anhydrous solvent) Long-term-80°CInert Gas (Argon/Nitrogen)Amber Vial/FoilUp to 6 months
Short-term-20°CTightly SealedAmber Vial/FoilUp to 1 month

Experimental Protocols

Protocol for a Forced Degradation Study

This protocol is designed to intentionally degrade this compound to identify potential degradation products and to develop a stability-indicating analytical method.

1. Sample Preparation:

  • Prepare a stock solution of this compound in a suitable solvent (e.g., methanol or acetonitrile) at a concentration of 1 mg/mL.

2. Stress Conditions:

  • Acid Hydrolysis: Mix 5 mL of the stock solution with 5 mL of 0.1 M HCl. Heat at 60°C for 24 hours.

  • Alkaline Hydrolysis: Mix 5 mL of the stock solution with 5 mL of 0.1 M NaOH. Keep at 60°C for 24 hours.

  • Oxidative Degradation: Mix 5 mL of the stock solution with 5 mL of 3% H₂O₂. Keep at room temperature for 24 hours.

  • Thermal Degradation: Incubate a solid sample of the compound at 60°C for 48 hours. Also, reflux a solution of the compound at 60°C for 24 hours.

  • Photodegradation: Expose a solution of the compound to direct sunlight or a photostability chamber for 24 hours.

3. Sample Analysis:

  • Analyze all stressed samples, along with an unstressed control sample, by a suitable analytical method, such as HPLC with a photodiode array (PDA) detector.

  • The goal is to develop an HPLC method that can separate the parent compound from all degradation products.

Stability-Indicating HPLC Method (Example)

This is an example HPLC method that can be used as a starting point for the analysis of this compound and its degradation products. Method optimization will be required.

  • Column: C18 reverse-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size).

  • Mobile Phase: A gradient of Solvent A (e.g., 0.1% phosphoric acid in water) and Solvent B (e.g., acetonitrile).

  • Gradient Program:

    • 0-5 min: 95% A, 5% B

    • 5-20 min: Gradient to 40% A, 60% B

    • 20-25 min: Gradient to 10% A, 90% B

    • 25-30 min: Hold at 10% A, 90% B

    • 30-35 min: Return to 95% A, 5% B

  • Flow Rate: 1.0 mL/min.

  • Detection Wavelength: 275 nm.

  • Injection Volume: 10 µL.

  • Column Temperature: 30°C.

Mandatory Visualizations

troubleshooting_flowchart Troubleshooting Degradation of this compound start Observed Degradation? solid_or_solution Solid or Solution? start->solid_or_solution solid_discoloration Solid Discoloration? solid_or_solution->solid_discoloration Solid solution_discoloration Solution Discoloration? solid_or_solution->solution_discoloration Solution inconsistent_results Inconsistent Results? solid_discoloration->inconsistent_results No check_storage_solid Check Storage: - Airtight? - Dark? - Cool & Dry? solid_discoloration->check_storage_solid Yes solution_discoloration->inconsistent_results No check_storage_solution Check Storage: - Airtight? - Dark? - Low Temp (-20/-80C)? solution_discoloration->check_storage_solution Yes inconsistent_results->start No check_freeze_thaw Avoiding Freeze-Thaw Cycles? inconsistent_results->check_freeze_thaw Yes solid_retest Retest Purity (HPLC/NMR) check_storage_solid->solid_retest solution_fresh Prepare Fresh Solution check_storage_solution->solution_fresh solution_aliquot Aliquot Stock Solution check_freeze_thaw->solution_aliquot No check_freeze_thaw->solution_fresh Yes improve_storage Improve Storage Conditions: - Inert Gas - Lower Temperature solution_fresh->improve_storage solid_new_batch Use New Batch solid_retest->solid_new_batch Degraded solid_retest->improve_storage Pure experimental_workflow Workflow for Forced Degradation Study cluster_stress Stress Conditions acid Acid Hydrolysis (0.1M HCl, 60C) analyze Analyze All Samples (HPLC-PDA) acid->analyze base Alkaline Hydrolysis (0.1M NaOH, 60C) base->analyze oxidation Oxidation (3% H2O2, RT) oxidation->analyze thermal Thermal (60C, Solid & Solution) thermal->analyze photo Photodegradation (Sunlight/UV) photo->analyze start Prepare Stock Solution (1 mg/mL) start->acid start->base start->oxidation start->thermal start->photo control Unstressed Control start->control control->analyze develop_method Develop Stability-Indicating Method analyze->develop_method identify_products Identify Degradation Products develop_method->identify_products

References

minimizing side products in the synthesis of 4-(4-Hydroxyphenyl)butanoic acid

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with detailed troubleshooting guides and frequently asked questions (FAQs) to address common challenges in the synthesis of 4-(4-Hydroxyphenyl)butanoic acid, with a focus on minimizing the formation of side products.

Troubleshooting Guide

This guide provides solutions to common problems encountered during the synthesis of this compound.

ProblemPotential Cause(s)Recommended Solution(s)
Low or No Yield in Friedel-Crafts Acylation Step Inadequate Catalyst Activity: The Lewis acid catalyst (e.g., AlCl₃) may be hydrated from exposure to air or of insufficient quantity.[1]Use a fresh, unopened container of anhydrous AlCl₃ or sublime the existing catalyst. Ensure all glassware and solvents are thoroughly dried before use. Increase the molar ratio of the catalyst; often more than two equivalents are needed as the catalyst complexes with both the carbonyl oxygen of the anhydride and the phenolic hydroxyl group.[2]
Deactivated Phenol Ring: The phenolic hydroxyl group can coordinate strongly with the Lewis acid catalyst, deactivating the aromatic ring towards electrophilic substitution.[2]Protecting the hydroxyl group (e.g., as a methyl ether) before acylation is a common strategy. The protecting group can be removed in a subsequent step.[3]
Low Reaction Temperature: The activation energy for the reaction may not have been reached.Gradually increase the reaction temperature. Some Friedel-Crafts acylations require heating to reflux to proceed at an adequate rate.[1]
Identification of an Ester Byproduct (Phenyl Succinate Derivative) O-Acylation: Phenol is a bidentate nucleophile and can be acylated at the hydroxyl group (O-acylation) in addition to the aromatic ring (C-acylation). This is kinetically favored, especially with low concentrations of the Lewis acid catalyst.[2]Increase the molar equivalents of the Lewis acid catalyst (AlCl₃). Higher catalyst concentrations favor the thermodynamically more stable C-acylation product.[2] The O-acylated ester can also be converted to the desired C-acylated ketone via a Fries rearrangement, which is promoted by an excess of the catalyst at elevated temperatures.[2][4]
Presence of Isomeric Byproducts Ortho-Substitution: The hydroxyl group is an ortho, para-director. While the para-substituted product is sterically favored and typically the major product, some ortho-acylation can occur.Purification by column chromatography or recrystallization is the most effective way to separate the para and ortho isomers.
Incomplete Reduction of the Ketone Intermediate Insufficient Reducing Agent/Catalyst: The reducing agent (e.g., zinc amalgam in Clemmensen reduction) may have lost activity, or the catalyst (e.g., Pd/C in catalytic hydrogenation) loading may be too low.For Clemmensen reduction, ensure the zinc amalgam is freshly prepared and activated. For catalytic hydrogenation, increase the catalyst loading (mol%) and ensure the hydrogen pressure is adequate.[5]
Reduction of the Aromatic Ring during Hydrogenation Harsh Reaction Conditions: High hydrogen pressure, high temperature, or a highly active catalyst (like rhodium) can lead to the undesired reduction of the aromatic ring to a cyclohexane ring.[6][7]Use a milder catalyst such as palladium on carbon (Pd/C).[6] Perform the reaction under lower hydrogen pressure and at room temperature if possible. Carefully monitor the reaction to stop it once the ketone has been consumed.
Formation of Dimerization Products in Clemmensen Reduction Inherent Side Reaction: The strongly acidic and heterogeneous conditions of the Clemmensen reduction can promote radical or organozinc mechanisms that lead to dimerization byproducts (e.g., pinacols).[8]This side reaction is difficult to suppress completely. If dimerization is a significant issue, switching to an alternative reduction method like catalytic hydrogenation or Wolff-Kishner reduction is recommended.[9]

Frequently Asked Questions (FAQs)

Q1: What is the primary challenge in the Friedel-Crafts acylation of phenol with succinic anhydride?

A1: The primary challenge is controlling the regioselectivity between C-acylation (on the aromatic ring, which is desired) and O-acylation (on the phenolic oxygen, which forms an ester byproduct).[4] Phenols are bidentate nucleophiles, meaning they can react at either position.[2]

Q2: How can I favor the desired C-acylation over O-acylation?

A2: Using a higher concentration of a strong Lewis acid catalyst like aluminum chloride (AlCl₃) favors C-acylation.[2] O-acylation is the kinetically faster reaction, while C-acylation leads to a more thermodynamically stable product. The presence of sufficient AlCl₃ allows the reaction to reach thermodynamic equilibrium, favoring the desired aryl ketone. An excess of the catalyst can also promote the Fries rearrangement, which converts any O-acylated ester byproduct into the C-acylated product.[2]

Q3: Which reduction method is better for converting 4-oxo-4-(4-hydroxyphenyl)butanoic acid to the final product: Clemmensen or catalytic hydrogenation?

A3: Both methods are effective, but the choice depends on the stability of your substrate and the desired purity.

  • Clemmensen Reduction (zinc amalgam and concentrated HCl) is very effective for aryl-alkyl ketones but uses harsh acidic conditions that may not be suitable for other functional groups.[9] It can also lead to dimerization and other side products.[8]

  • Catalytic Hydrogenation (e.g., H₂ with Pd/C catalyst) is a cleaner method with milder conditions. It is often preferred to avoid the use of toxic mercury and harsh acids. However, care must be taken to avoid the over-reduction of the aromatic ring.[6]

Q4: How can I prevent the reduction of the aromatic ring during catalytic hydrogenation?

A4: To selectively reduce the benzylic ketone without reducing the aromatic ring, use a palladium catalyst (Pd/C) under mild conditions (room temperature and low H₂ pressure).[6] Aromatic rings are quite stable and typically require more forcing conditions (higher temperatures, higher pressures, or more active catalysts like rhodium or platinum) for hydrogenation.[7]

Q5: My final product is difficult to purify. What are the likely impurities?

A5: Depending on the synthetic route, common impurities include:

  • From Acylation: The starting phenol, the ortho-acylated isomer, and the O-acylated ester.

  • From Reduction: The unreacted starting ketone (4-oxo-4-(4-hydroxyphenyl)butanoic acid).

  • From Clemmensen Reduction: Dimeric pinacol-type byproducts.[8]

  • From Catalytic Hydrogenation: Over-reduced product where the aromatic ring is saturated (4-(4-hydroxycyclohexyl)butanoic acid). Purification is typically achieved through column chromatography or recrystallization.[3]

Data Presentation

Table 1: Reaction Conditions for Friedel-Crafts Acylation of Succinic Anhydride

This table summarizes reported yields for the acylation of various aromatic substrates with succinic anhydride using AlCl₃ as a catalyst.

Aromatic SubstrateCatalystSolventReaction TimeTemperatureYield (%)Reference
BenzeneAlCl₃Benzene30 minReflux77-82[10]
TolueneAlCl₃None (Solvent-free)5 minRoom Temp.95[10][11]
EthylbenzeneAlCl₃None (Solvent-free)6 minRoom Temp.92[10]
o-XyleneAlCl₃None (Solvent-free)8 minRoom Temp.90[10]
m-XyleneAlCl₃None (Solvent-free)8 minRoom Temp.94[10]

Note: While phenol is the specific substrate of interest, this data for similar aromatic compounds illustrates the high efficiency of the reaction under various conditions.

Table 2: Comparison of Reduction Methods for Aryl-Alkyl Ketones

FeatureClemmensen ReductionCatalytic Hydrogenation
Reagents Zinc Amalgam (Zn(Hg)), conc. Hydrochloric Acid (HCl)H₂ gas, Palladium on Carbon (Pd/C) or other metal catalyst
Conditions Strongly acidic, typically heated to refluxNeutral, mild temperature and pressure
Pros Highly effective for aryl-alkyl ketones.[12][13] Carboxylic acid group is stable.[9]Cleaner reaction with higher atom economy. Avoids toxic mercury. Milder conditions are compatible with more functional groups.
Cons / Common Side Products Harsh acidic conditions limit substrate scope.[9] Use of toxic mercury. Can produce dimeric and rearranged byproducts.[8]Risk of reducing the aromatic ring under harsh conditions.[6] Catalyst can be pyrophoric. Requires specialized pressure equipment for higher pressures.

Experimental Protocols

Protocol 1: Friedel-Crafts Acylation of Phenol with Succinic Anhydride

This protocol is adapted from general procedures for the acylation of activated aromatic rings.[10]

  • Setup: In a three-necked round-bottom flask equipped with a mechanical stirrer, a dropping funnel, and a reflux condenser connected to a gas trap (to handle HCl gas), add phenol (1.0 eq) and a solvent such as nitrobenzene or 1,2-dichloroethane. Cool the flask in an ice bath to 0°C.

  • Catalyst Addition: Cautiously add anhydrous aluminum chloride (AlCl₃, 2.2 - 2.5 eq) in portions to the stirred solution. The mixture will become warm and viscous.

  • Reagent Addition: Add succinic anhydride (1.0 eq) portion-wise to the mixture, maintaining the temperature below 10°C.

  • Reaction: After the addition is complete, remove the ice bath and allow the mixture to warm to room temperature. Then, heat the reaction mixture to 60-70°C for 2-4 hours, or until TLC analysis indicates the consumption of the starting material.

  • Workup: Cool the reaction mixture back to room temperature and then pour it slowly onto a mixture of crushed ice and concentrated HCl.

  • Extraction: Extract the aqueous mixture with a suitable organic solvent (e.g., ethyl acetate).

  • Purification: Wash the combined organic extracts with water and brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product, 4-oxo-4-(4-hydroxyphenyl)butanoic acid, can be purified by recrystallization or column chromatography.

Protocol 2: Catalytic Hydrogenation of 4-oxo-4-(4-hydroxyphenyl)butanoic acid

This protocol describes a standard procedure for the selective reduction of a benzylic ketone.[3][5]

  • Setup: To a hydrogenation vessel or a heavy-walled flask, add 4-oxo-4-(4-hydroxyphenyl)butanoic acid (1.0 eq) and a solvent such as ethanol or ethyl acetate.

  • Catalyst Addition: Carefully add 10% Palladium on Carbon (Pd/C) catalyst (typically 1-5 mol%) to the solution under an inert atmosphere (e.g., nitrogen or argon).

  • Hydrogenation: Securely attach a hydrogen-filled balloon to the flask or connect the vessel to a hydrogenation apparatus. Evacuate the flask and backfill with hydrogen gas (3 cycles) to replace the inert atmosphere with hydrogen.

  • Reaction: Stir the mixture vigorously at room temperature under a positive pressure of hydrogen (typically 1-3 atm or 40 psi) for 12-24 hours, or until reaction monitoring (TLC or LC-MS) shows complete conversion of the starting material.[3]

  • Workup: Carefully vent the hydrogen gas and purge the vessel with nitrogen. Filter the reaction mixture through a pad of Celite® to remove the Pd/C catalyst. Wash the pad with the reaction solvent.

  • Isolation: Concentrate the filtrate under reduced pressure to yield the crude this compound. Further purification can be achieved by recrystallization if necessary.

Mandatory Visualizations

G cluster_0 Step 1: Friedel-Crafts Acylation cluster_1 Step 2: Catalytic Hydrogenation A Phenol + Succinic Anhydride B Add AlCl3 in Solvent A->B C Reaction at 60-70°C B->C D Acidic Workup (HCl/Ice) C->D E Extraction & Purification D->E F Intermediate: 4-oxo-4-(4-hydroxyphenyl)butanoic acid E->F G Dissolve Intermediate in Solvent F->G Proceed to Reduction H Add Pd/C Catalyst G->H I React under H2 atm H->I J Filter Catalyst I->J K Solvent Evaporation J->K L Final Product: This compound K->L

Caption: Overall experimental workflow for the two-step synthesis.

G reactants Phenol + Succinic Anhydride + AlCl3 logic Kinetic vs. Thermodynamic Control reactants->logic Reaction main_product Desired Product: 4-oxo-4-(4-hydroxyphenyl)butanoic acid (para, C-Acylation) side_product_1 Side Product 1: Phenyl Ester Derivative (O-Acylation) side_product_2 Side Product 2: 2-oxo-4-(2-hydroxyphenyl)butanoic acid (ortho, C-Acylation) logic->main_product Thermodynamic (High [AlCl3]) logic->side_product_1 Kinetic (Low [AlCl3]) logic->side_product_2 Minor Product

Caption: Key reaction pathways in Friedel-Crafts acylation of phenol.

References

Technical Support Center: Enhancing the Sensitivity of 4-(4-Hydroxyphenyl)butanoic Acid (HBA) Detection

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the sensitive detection of 4-(4-Hydroxyphenyl)butanoic acid (HBA) in biological samples. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) to address common issues encountered during experimental procedures.

Frequently Asked Questions (FAQs)

Q1: What are the most sensitive methods for detecting HBA in biological samples?

A1: For high sensitivity and specificity, Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) and Gas Chromatography-Mass Spectrometry (GC-MS) are the recommended methods for the quantification of HBA in complex biological matrices such as plasma, urine, and tissue.[1][2][3] These techniques offer excellent selectivity by separating HBA from other endogenous compounds and provide low limits of detection (LOD) and quantification (LOQ).

Q2: Can I use an ELISA for HBA detection?

A2: While there may not be a commercially available ELISA kit specifically for this compound, it is possible to develop a competitive enzyme-linked immunosorbent assay. This would involve producing a specific polyclonal or monoclonal antibody against HBA.[4] ELISA can be a high-throughput and cost-effective method, but its development requires significant initial investment in antibody production and validation to ensure specificity and sensitivity. The sensitivity of ELISA can be enhanced by using fluorogenic substrates.[5]

Q3: What are the critical steps in sample preparation to ensure high sensitivity?

A3: Proper sample preparation is crucial for enhancing sensitivity and removing interfering substances from the biological matrix. Key steps include:

  • Extraction: Liquid-liquid extraction (LLE) or solid-phase extraction (SPE) are commonly used to isolate HBA and remove proteins and other macromolecules.

  • Protein Precipitation: For plasma or serum samples, protein precipitation with solvents like acetonitrile or methanol is a simple and effective initial clean-up step.

  • Derivatization: For GC-MS analysis, derivatization of HBA (e.g., silylation) is necessary to increase its volatility and thermal stability, leading to improved chromatographic peak shape and sensitivity.[1][3]

Q4: How can I minimize the matrix effect in LC-MS/MS analysis?

A4: The matrix effect, which is the suppression or enhancement of ionization of the analyte by co-eluting compounds, is a common challenge in LC-MS/MS. To minimize it, you can:

  • Optimize Chromatographic Separation: Ensure baseline separation of HBA from interfering matrix components.

  • Use an Internal Standard (IS): A stable isotope-labeled internal standard of HBA is ideal to compensate for matrix effects and variations in sample processing.

  • Dilute the Sample: Diluting the sample extract can reduce the concentration of interfering compounds.

  • Employ Advanced Sample Preparation: Techniques like SPE can provide cleaner extracts compared to simple protein precipitation.

Troubleshooting Guides

LC-MS/MS Troubleshooting
Issue Possible Cause(s) Recommended Solution(s)
Low Signal Intensity / Poor Sensitivity 1. Inefficient ionization of HBA. 2. Ion suppression from matrix components. 3. Suboptimal sample preparation. 4. Degradation of the analyte.1. Optimize ESI source parameters (e.g., spray voltage, gas flow, temperature). Test both positive and negative ionization modes. 2. Improve chromatographic separation to better resolve HBA from interfering peaks. Use a stable isotope-labeled internal standard. 3. Evaluate different extraction techniques (e.g., SPE vs. LLE) for cleaner samples. 4. Check sample stability under storage and processing conditions.
High Background Noise 1. Contamination from solvents, reagents, or labware. 2. Incomplete removal of matrix components.1. Use high-purity solvents and reagents. Thoroughly clean all labware. 2. Incorporate an additional clean-up step in your sample preparation protocol (e.g., a different SPE sorbent).
Poor Peak Shape 1. Column degradation. 2. Inappropriate mobile phase pH. 3. Sample solvent incompatible with the mobile phase.1. Replace the analytical column. 2. Adjust the mobile phase pH to ensure HBA is in a single ionic form. 3. Ensure the final sample solvent is similar in composition to the initial mobile phase.
Inconsistent Results / Poor Reproducibility 1. Variability in sample preparation. 2. Inconsistent injection volume. 3. Instrument instability.1. Automate sample preparation steps where possible. Ensure consistent timing and volumes. 2. Check the autosampler for air bubbles and ensure proper calibration. 3. Perform system suitability tests before each run to ensure the instrument is stable.
GC-MS Troubleshooting
Issue Possible Cause(s) Recommended Solution(s)
Low Signal Intensity / Poor Sensitivity 1. Incomplete derivatization. 2. Analyte degradation in the injector. 3. Suboptimal GC temperature program.1. Optimize derivatization conditions (reagent, temperature, and time).[3] 2. Use a deactivated injector liner and optimize the injector temperature. 3. Optimize the temperature ramp to ensure sharp peaks.
Ghost Peaks 1. Carryover from a previous injection. 2. Contamination in the GC system.1. Run a blank solvent injection after a high-concentration sample. 2. Bake out the column and clean the injector and detector.
Tailing Peaks 1. Active sites in the GC column or liner. 2. Column overload.1. Use a deactivated liner and column. Trim the front end of the column. 2. Dilute the sample or inject a smaller volume.
Irreproducible Retention Times 1. Fluctuations in carrier gas flow. 2. Leaks in the GC system.1. Check the gas supply and flow controller. 2. Perform a leak check on the system.

Quantitative Data Summary

The following table summarizes typical performance characteristics for sensitive analytical methods used for the detection of phenolic acids, which can be adapted for HBA.

Analytical Method Biological Matrix Limit of Detection (LOD) Limit of Quantification (LOQ) Recovery (%)
LC-MS/MS Serum/Plasma0.02 - 0.25 µmol/L1 ng/mL>80%
GC-MS Urine0.03 mmol/mol creatinine[3]--
HPLC-Fluorescence Urine4.8 x 10⁻³ mg/L-85.0 - 120.0%
ELISA (for similar compounds) Serum2 ng/mL[4]-92 - 105%[4]

Experimental Protocols

Protocol 1: LC-MS/MS Detection of HBA in Human Plasma

This protocol is a general guideline and should be optimized for your specific instrumentation and experimental needs.

  • Sample Preparation (Protein Precipitation)

    • To 100 µL of plasma sample, add 10 µL of an internal standard working solution (e.g., 13C-labeled HBA).

    • Add 400 µL of ice-cold methanol or acetonitrile to precipitate proteins.

    • Vortex for 1 minute.

    • Centrifuge at 14,000 rpm for 15 minutes at 4°C.

    • Transfer the supernatant to a new tube and evaporate to dryness under a gentle stream of nitrogen.

    • Reconstitute the residue in 100 µL of the initial mobile phase.

  • LC-MS/MS Conditions

    • LC System: UPLC or HPLC system.

    • Column: A C18 reversed-phase column (e.g., 50 mm x 2.1 mm, 1.9 µm).

    • Mobile Phase A: 0.1% formic acid in water.

    • Mobile Phase B: 0.1% formic acid in acetonitrile.

    • Gradient: Develop a suitable gradient to separate HBA from matrix interferences.

    • Flow Rate: 0.3 - 0.5 mL/min.

    • Column Temperature: 40°C.

    • Injection Volume: 5-10 µL.

    • MS System: Triple quadrupole mass spectrometer.

    • Ionization Mode: Electrospray Ionization (ESI), negative or positive mode (to be optimized).

    • Detection: Multiple Reaction Monitoring (MRM) of precursor/product ion transitions for HBA and the internal standard.

Protocol 2: GC-MS Detection of HBA in Urine

This protocol requires derivatization and is based on general methods for organic acid analysis.

  • Sample Preparation (Liquid-Liquid Extraction and Derivatization)

    • To 1 mL of urine, add an internal standard.

    • Acidify the sample to pH 1-2 with HCl.

    • Extract the HBA with 3 mL of ethyl acetate or another suitable organic solvent. Vortex and centrifuge.

    • Repeat the extraction and combine the organic layers.

    • Evaporate the solvent to dryness under nitrogen.

    • Derivatization: Add 50 µL of N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% TMCS and 50 µL of pyridine. Heat at 60-80°C for 30-60 minutes to form the trimethylsilyl (TMS) derivative of HBA.[2][3]

  • GC-MS Conditions

    • GC System: Gas chromatograph with a split/splitless injector.

    • Column: A non-polar capillary column (e.g., HP-5ms, 30 m x 0.25 mm x 0.25 µm).[2]

    • Carrier Gas: Helium at a constant flow rate.

    • Injector Temperature: 250-280°C.

    • Oven Temperature Program: Start at a low temperature (e.g., 80°C), hold, then ramp up to a final temperature (e.g., 280°C) to elute the derivatized HBA.[2]

    • MS System: Single quadrupole or triple quadrupole mass spectrometer.

    • Ionization Mode: Electron Ionization (EI) at 70 eV.

    • Detection: Scan mode to identify the HBA-TMS derivative based on its mass spectrum, or Selected Ion Monitoring (SIM) for higher sensitivity by monitoring characteristic ions.

Visualizations

Experimental_Workflow_LC_MS_MS cluster_sample_prep Sample Preparation cluster_analysis LC-MS/MS Analysis plasma Plasma Sample add_is Add Internal Standard plasma->add_is precipitate Protein Precipitation (Acetonitrile/Methanol) add_is->precipitate centrifuge Centrifugation precipitate->centrifuge supernatant Collect Supernatant centrifuge->supernatant dry Evaporate to Dryness supernatant->dry reconstitute Reconstitute in Mobile Phase dry->reconstitute inject Inject into UPLC/HPLC reconstitute->inject separate Chromatographic Separation (C18) inject->separate ionize Electrospray Ionization (ESI) separate->ionize detect Mass Spectrometry Detection (MRM) ionize->detect

Caption: Workflow for HBA detection in plasma by LC-MS/MS.

Experimental_Workflow_GC_MS cluster_sample_prep Sample Preparation cluster_analysis GC-MS Analysis urine Urine Sample acidify Acidify Sample urine->acidify extract Liquid-Liquid Extraction acidify->extract dry_extract Evaporate Extract extract->dry_extract derivatize Derivatization (Silylation) dry_extract->derivatize inject_gc Inject into GC derivatize->inject_gc separate_gc Gas Chromatographic Separation inject_gc->separate_gc ionize_gc Electron Ionization (EI) separate_gc->ionize_gc detect_gc Mass Spectrometry Detection (Scan/SIM) ionize_gc->detect_gc

Caption: Workflow for HBA detection in urine by GC-MS.

Troubleshooting_Logic cluster_lcms LC-MS/MS Path cluster_gcms GC-MS Path start Poor Sensitivity (Low Signal) check_ionization Optimize Ion Source Parameters? start->check_ionization check_derivatization Optimize Derivatization Conditions? start->check_derivatization check_chromatography Improve Chromatographic Separation? check_ionization->check_chromatography No Improvement end Problem Solved check_ionization->end Resolved check_sample_prep_lc Enhance Sample Cleanup (SPE)? check_chromatography->check_sample_prep_lc No Improvement check_chromatography->end Resolved check_sample_prep_lc->end Resolved check_injector Check Injector Temperature & Liner? check_derivatization->check_injector No Improvement check_derivatization->end Resolved check_temp_program Optimize GC Oven Program? check_injector->check_temp_program No Improvement check_injector->end Resolved check_temp_program->end Resolved

Caption: Logical workflow for troubleshooting poor sensitivity.

References

strategies to improve the stability of 4-(4-Hydroxyphenyl)butanoic acid in solution

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides researchers, scientists, and drug development professionals with essential information, troubleshooting advice, and detailed protocols to improve the stability of 4-(4-Hydroxyphenyl)butanoic acid in solution.

Frequently Asked Questions (FAQs)

Q1: What are the primary factors that lead to the degradation of this compound in solution?

A1: this compound, having both a phenolic hydroxyl group and a carboxylic acid group, is susceptible to several degradation pathways. The primary factors include pH, temperature, light exposure, and oxidation.[1][2] Phenolic compounds are known to be sensitive to environmental stresses such as heat, light, and oxygen.[3] The stability of carboxylic acids can also be influenced by the pH of the solution, which affects their ionization state.[4][5]

Q2: How does the pH of the solution affect the stability of the compound?

A2: The pH of the solution is a critical factor. Phenolic compounds, particularly those with adjacent hydroxyl groups, are more susceptible to degradation in neutral to alkaline conditions (pH > 7), which can promote oxidation to form unstable quinone intermediates.[6][7] Acidic conditions (pH < 7) generally improve the stability of phenolic compounds.[6] For the carboxylic acid group, pH determines its protonation state, which can influence solubility and reactivity.[4][8] Extreme pH levels, both acidic and basic, can catalyze hydrolysis of susceptible functional groups in other molecules, a principle that underscores the importance of pH control.[8]

Q3: Is this compound sensitive to temperature?

A3: Yes, like many phenolic compounds, it is expected to be thermolabile.[2] Elevated temperatures can accelerate degradation reactions, including oxidation and hydrolysis.[9][10] Long-term storage at elevated temperatures will likely lead to a significant loss of the compound. For many pharmaceuticals, an increase of 10°C can dramatically increase the rate of hydrolytic degradation.[10]

Q4: What is the impact of light exposure on the stability of this compound?

A4: Exposure to light, particularly UV radiation, can cause photodegradation.[1] Phenolic compounds can absorb light energy, leading to the formation of reactive species that initiate degradation.[11] Therefore, solutions of this compound should be protected from light, for instance, by using amber vials or storing them in the dark.[2]

Q5: How can I prevent the oxidative degradation of my solution?

A5: Oxidative degradation is a major concern for phenolic compounds.[12] To prevent this, you can take several measures:

  • Use Antioxidants: Add antioxidants such as ascorbic acid (Vitamin C), butylated hydroxytoluene (BHT), or tocopherols (Vitamin E) to the solution.[13][14] These molecules act as radical scavengers, neutralizing reactive oxygen species.[11][15]

  • Chelating Agents: Use chelating agents like ethylenediaminetetraacetic acid (EDTA) to bind metal ions (e.g., Fe²⁺, Cu²⁺), which can catalyze oxidation reactions.[15]

  • Deoxygenate Solvents: Purge the solvent with an inert gas (e.g., nitrogen or argon) before preparing the solution to remove dissolved oxygen.

  • Control Headspace: Store solutions in containers with minimal headspace to reduce contact with air.

Q6: What are the recommended storage conditions for solutions of this compound?

A6: Based on its chemical structure, the following storage conditions are recommended to maximize stability:

  • Temperature: Store at refrigerated (2-8°C) or frozen (≤ -20°C) temperatures.

  • Light: Protect from light at all times by using amber glass containers or wrapping containers in aluminum foil.[2]

  • Atmosphere: For long-term storage, consider storing under an inert atmosphere (nitrogen or argon).

  • pH: Maintain the solution at an acidic pH (ideally pH 3-5), using a suitable buffer system if necessary to ensure pH stability.[6]

Troubleshooting Guide

Problem Potential Cause Recommended Solution
Rapid loss of compound concentration Oxidation: The phenolic group is likely oxidizing, especially if the solution is at neutral/alkaline pH or exposed to air.1. Check the pH of your solution; adjust to an acidic pH (3-5) using a buffer. 2. Add an antioxidant (e.g., 0.1% ascorbic acid) or a chelating agent (e.g., 0.1% EDTA). 3. Prepare fresh solutions using deoxygenated solvents and store under an inert gas.
High Temperature: Storage at room temperature or higher accelerates degradation.Store all solutions at 2-8°C or frozen (≤ -20°C). Avoid repeated freeze-thaw cycles.
Solution turns yellow, brown, or pink Oxidation: Color change is a common indicator of phenolic compound oxidation, leading to the formation of colored quinones and polymerized products.This confirms oxidative degradation. Implement all solutions for "Rapid loss of compound concentration." Discard discolored solutions as degradation has already occurred.
Precipitate forms in the solution over time Poor Solubility: The protonated form (at low pH) may have lower solubility in aqueous solutions than the salt form (at higher pH).1. Verify the solubility of the compound in your chosen solvent system at the storage pH. 2. Consider using a co-solvent (e.g., ethanol, propylene glycol) to improve solubility.
Degradation Products: The precipitate could be insoluble degradation products.Analyze the precipitate to identify its composition. If it consists of degradants, the stability of the solution needs to be improved using the strategies outlined above.
Summary of Factors Influencing Stability
Factor Impact on Stability Recommended Conditions & Mitigation Strategy
pH HighMaintain acidic pH (3-5). Use a non-reactive buffer system (e.g., citrate, acetate) for control. Avoid alkaline conditions.[6][8]
Temperature HighStore at low temperatures (2-8°C or ≤ -20°C). Avoid heat exposure during experiments where possible.[2][10]
Light (UV/Visible) HighProtect from light using amber vials or by storing in the dark.[1][10]
Oxygen (Oxidation) HighUse deoxygenated solvents. Store under an inert atmosphere (N₂ or Ar). Add antioxidants (e.g., ascorbic acid, BHT) or chelating agents (EDTA).[15]
Metal Ions MediumUse high-purity solvents and reagents. Add a chelating agent (e.g., EDTA) to sequester trace metal ions that catalyze oxidation.[15]

Experimental Protocols

Protocol 1: Forced Degradation Study

This study is designed to identify potential degradation pathways and the intrinsic stability of this compound.

1. Preparation of Stock Solution:

  • Prepare a 1 mg/mL stock solution of the compound in a suitable solvent (e.g., methanol or a 50:50 mixture of acetonitrile and water).

2. Stress Conditions:

  • Acid Hydrolysis: Mix 1 mL of stock solution with 1 mL of 1 M HCl. Incubate at 60°C for 24 hours.

  • Base Hydrolysis: Mix 1 mL of stock solution with 1 mL of 1 M NaOH. Incubate at 60°C for 4 hours.

  • Oxidation: Mix 1 mL of stock solution with 1 mL of 3% hydrogen peroxide (H₂O₂). Store at room temperature, protected from light, for 24 hours.

  • Thermal Degradation: Place 2 mL of the stock solution in a vial and incubate at 80°C for 48 hours.[16]

  • Photolytic Degradation: Place 2 mL of the stock solution in a transparent vial and expose it to a light source providing an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt hours/square meter.[10][16] Run a control sample stored in the dark.

3. Sample Analysis:

  • At each time point (e.g., 0, 4, 8, 24 hours), withdraw an aliquot.

  • Neutralize the acid and base hydrolysis samples before analysis.

  • Dilute all samples to a suitable concentration for analysis.

  • Analyze by a stability-indicating HPLC method (see Protocol 2) to determine the percentage of degradation and identify major degradation products.

Protocol 2: Development of a Stability-Indicating HPLC Method

A stability-indicating method is crucial to separate the parent compound from any degradation products.

1. Initial HPLC Conditions (Starting Point):

  • Column: C18 reverse-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size).

  • Mobile Phase A: 0.1% Phosphoric Acid in Water.

  • Mobile Phase B: Acetonitrile.

  • Gradient Elution:

    • 0-5 min: 5% B
    • 5-25 min: 5% to 95% B
    • 25-30 min: 95% B
    • 30-35 min: 95% to 5% B
    • 35-40 min: 5% B

  • Flow Rate: 1.0 mL/min.

  • Detection: UV detector at a wavelength where the compound has maximum absorbance (e.g., determined by UV scan, likely around 275-280 nm).

  • Column Temperature: 30°C.

2. Method Validation:

  • Analyze the stressed samples from the forced degradation study (Protocol 1).

  • The method is considered "stability-indicating" if all degradation product peaks are baseline-resolved from the main compound peak.

  • Assess peak purity of the parent compound under each stress condition using a photodiode array (PDA) detector.

  • Validate the method according to ICH guidelines for specificity, linearity, accuracy, precision, and robustness.[17]

Visualizations

Degradation Pathways and Stabilization Strategy

The following diagram illustrates the primary degradation pathways for a phenolic acid like this compound and how an antioxidant can provide stability.

cluster_0 Degradation Pathways cluster_1 Stabilization Strategy Compound This compound Oxidation Oxidation Products (e.g., Quinones) Compound->Oxidation O₂, Metal Ions, High pH Photo Photodegradation Products Compound->Photo UV/Visible Light Radical Reactive Oxygen Species (ROS) Radical->Compound Attacks Compound Antioxidant Antioxidant (e.g., Ascorbic Acid) Radical->Antioxidant Scavenging Stable Stable Product Antioxidant->Stable

Caption: Key degradation pathways and the protective mechanism of antioxidants.

Experimental Workflow for Stability Assessment

This workflow outlines the logical steps a researcher should follow to assess and improve the stability of their compound in solution.

A Define Formulation: Solvent, Concentration, pH B Develop Stability-Indicating HPLC Method (Protocol 2) A->B C Perform Forced Degradation Study (Protocol 1) B->C D Identify Critical Degradation Factors (pH, Light, O₂) C->D E Optimize Formulation: - Adjust pH - Add Stabilizers - Protect from Light D->E F Conduct Long-Term Stability Test (Real-Time & Accelerated) E->F G Analyze Samples at Defined Time Points F->G G->F Iterate H Determine Shelf-Life and Optimal Storage Conditions G->H

Caption: A systematic workflow for conducting a comprehensive stability study.

References

Technical Support Center: Chromatographic Analysis of 4-(4-Hydroxyphenyl)butanoic Acid

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering challenges with the co-elution of 4-(4-Hydroxyphenyl)butanoic acid and interfering compounds during chromatographic analysis.

Frequently Asked Questions (FAQs)

Q1: What are the common interfering compounds that co-elute with this compound?

A1: Co-elution issues with this compound typically arise from structurally similar compounds present in the sample matrix. The most common interferents include:

  • Other Phenolic Acids: Compounds with similar core structures, such as 4-hydroxybenzoic acid, 4-hydroxyphenylacetic acid, and 3-hydroxyphenylpropionic acid, are frequent sources of co-elution, particularly in complex biological samples like urine and plasma.[1]

  • Isomers: Structural isomers of this compound, such as 3-(4-Hydroxyphenyl)butanoic acid or 2-(4-Hydroxyphenyl)butanoic acid, possess very similar physicochemical properties, making their separation challenging.

  • Metabolites: Metabolites of this compound or other related compounds in the sample can have retention times close to the parent analyte.

  • Matrix Components: Endogenous compounds from biological matrices (e.g., plasma, urine) can also co-elute and cause interference.

Q2: Why is sample preparation crucial for avoiding co-elution?

A2: Sample preparation is a critical step to remove potential interferences before chromatographic analysis. A robust sample preparation protocol can significantly improve the selectivity and accuracy of the analysis by eliminating matrix components and other compounds that might co-elute with the target analyte. Techniques like solid-phase extraction (SPE), liquid-liquid extraction (LLE), and protein precipitation are commonly employed to clean up complex samples.[2][3]

Q3: Which chromatographic techniques are best suited for resolving this compound from interfering compounds?

A3: High-performance liquid chromatography (HPLC) and ultra-high-performance liquid chromatography (UHPLC) coupled with mass spectrometry (MS) or diode array detection (DAD) are the most powerful techniques. Gas chromatography-mass spectrometry (GC-MS) can also be used, but it typically requires a derivatization step to increase the volatility of the analyte and interferents.[2] The choice of the stationary phase and mobile phase composition is critical for achieving the desired separation.

Troubleshooting Guide: Resolving Co-elution

This guide provides a systematic approach to troubleshoot and resolve the co-elution of this compound with interfering compounds.

Initial Assessment: Confirming Co-elution

Before modifying your analytical method, it is essential to confirm that the observed peak distortion is due to co-elution and not other issues like poor column performance or system problems.

  • Peak Shape Analysis: Look for signs of peak asymmetry, such as fronting, tailing, or the presence of shoulders on the peak of interest.

  • Peak Purity Analysis (if using DAD): A diode array detector can assess the spectral homogeneity across the peak. A non-homogenous peak suggests the presence of more than one compound.

  • Mass Spectrometry (if using MS): A mass spectrometer can reveal the presence of multiple ions with different mass-to-charge ratios (m/z) under a single chromatographic peak, confirming co-elution.

Systematic Troubleshooting Workflow

The following workflow provides a step-by-step approach to resolving co-elution issues.

CoElution_Troubleshooting cluster_0 Phase 1: Initial Checks & Mobile Phase Optimization cluster_1 Phase 2: Stationary Phase & Temperature Optimization cluster_2 Phase 3: Advanced & Sample Preparation Strategies Start Co-elution Suspected CheckSystem Verify System Performance (e.g., pressure, leaks) Start->CheckSystem OptimizeGradient Optimize Gradient Profile (shallower gradient, isocratic holds) CheckSystem->OptimizeGradient ChangeSolvent Change Organic Solvent (Acetonitrile vs. Methanol) OptimizeGradient->ChangeSolvent AdjustpH Adjust Mobile Phase pH ChangeSolvent->AdjustpH AssessResolution1 Assess Resolution AdjustpH->AssessResolution1 ChangeColumn Change Stationary Phase (e.g., Phenyl-Hexyl, Cyano) AssessResolution1->ChangeColumn Not Resolved Resolved Co-elution Resolved AssessResolution1->Resolved Resolved AdjustTemp Optimize Column Temperature ChangeColumn->AdjustTemp AssessResolution2 Assess Resolution AdjustTemp->AssessResolution2 SamplePrep Optimize Sample Preparation (e.g., SPE, LLE) AssessResolution2->SamplePrep Not Resolved AssessResolution2->Resolved Resolved Derivatization Consider Derivatization (for GC-MS) SamplePrep->Derivatization AssessResolution3 Assess Resolution Derivatization->AssessResolution3 AssessResolution3->Resolved Resolved

Caption: A logical workflow for troubleshooting the co-elution of this compound.

Detailed Troubleshooting Steps

1. Mobile Phase Optimization

Changes to the mobile phase composition can significantly alter the selectivity of the separation.

  • Gradient Optimization:

    • Shallower Gradient: A slower increase in the organic solvent concentration can improve the separation of closely eluting compounds.

    • Isocratic Hold: Introducing an isocratic segment in the gradient at a solvent composition just before the elution of the target compounds can enhance resolution.

  • Change in Organic Solvent: Switching between acetonitrile and methanol can alter the elution order due to different solvent selectivities.

  • pH Adjustment: The retention of phenolic acids is highly dependent on the pH of the mobile phase.[4]

    • Lowering the pH (e.g., using formic acid or acetic acid) will suppress the ionization of the carboxylic acid group, leading to increased retention on a reversed-phase column.

    • Experimenting with different pH values can fine-tune the selectivity between this compound and other acidic interferents.

2. Stationary Phase and Temperature Optimization

If mobile phase optimization is insufficient, changing the stationary phase or adjusting the temperature can provide the necessary selectivity.

  • Alternative Stationary Phases:

    • Phenyl-Hexyl: This phase can provide alternative selectivity for aromatic compounds through π-π interactions.

    • Pentafluorophenyl (PFP): PFP columns offer unique selectivity for polar and aromatic compounds.

    • Cyano (CN): A cyano phase can be used in both normal-phase and reversed-phase modes and provides different selectivity compared to C18.

  • Temperature Control: Adjusting the column temperature can influence the viscosity of the mobile phase and the kinetics of the separation, sometimes leading to improved resolution.

3. Sample Preparation Optimization

A more rigorous sample preparation method can eliminate interfering compounds before they reach the analytical column.

  • Solid-Phase Extraction (SPE): Utilize an SPE sorbent that selectively retains the analyte while allowing interfering compounds to pass through, or vice-versa. Different sorbents (e.g., C18, mixed-mode) and elution solvents should be tested to optimize the cleanup.

  • Liquid-Liquid Extraction (LLE): Optimize the extraction solvent and pH to selectively extract this compound from the sample matrix.

Experimental Protocols

Protocol 1: Generic Reversed-Phase HPLC-DAD Method for Phenolic Acids

This protocol provides a starting point for the analysis of this compound and can be optimized to resolve co-elution issues.

Parameter Condition
Column C18 reversed-phase (e.g., 4.6 x 150 mm, 5 µm)
Mobile Phase A 0.1% Formic Acid in Water
Mobile Phase B Acetonitrile
Gradient 10% B to 50% B over 20 minutes
Flow Rate 1.0 mL/min
Column Temperature 30 °C
Injection Volume 10 µL
DAD Wavelength 280 nm
Protocol 2: Solid-Phase Extraction (SPE) for Plasma Samples

This protocol is a general guideline for cleaning up plasma samples to reduce matrix interference.

  • Conditioning: Condition a C18 SPE cartridge with 1 mL of methanol followed by 1 mL of water.

  • Loading: Load 500 µL of pre-treated plasma (e.g., acidified with formic acid) onto the cartridge.

  • Washing: Wash the cartridge with 1 mL of 5% methanol in water to remove polar interferences.

  • Elution: Elute the analyte and other retained compounds with 1 mL of methanol.

  • Evaporation and Reconstitution: Evaporate the eluate to dryness under a gentle stream of nitrogen and reconstitute the residue in 100 µL of the initial mobile phase.

Quantitative Data Summary

The following table summarizes typical performance data for the analysis of phenolic acids using LC-MS/MS, which can be a target for a well-optimized method for this compound.

Analytical Technique Analyte Class Linearity Range Limit of Detection (LOD) Limit of Quantification (LOQ) Recovery (%) Precision (%RSD)
LC-MS/MSPhenolic Acids0.1 - 100 ng/mL0.01 - 0.1 ng/mL0.05 - 0.5 ng/mL85 - 115%< 15%

Note: This data is representative and may vary depending on the specific compound, matrix, and instrumentation.

Visualization of Key Concepts

Logical Relationship for Method Development

Method_Development cluster_0 Method Development Strategy DefineObjective Define Analytical Objective (e.g., quantification, identification) SelectMethod Select Analytical Method (HPLC, GC, etc.) DefineObjective->SelectMethod OptimizeSeparation Optimize Separation Parameters (Column, Mobile Phase, Temp.) SelectMethod->OptimizeSeparation DevelopSamplePrep Develop Sample Preparation (SPE, LLE, etc.) OptimizeSeparation->DevelopSamplePrep ValidateMethod Validate Method (Linearity, Accuracy, Precision) DevelopSamplePrep->ValidateMethod RoutineAnalysis Routine Analysis ValidateMethod->RoutineAnalysis

Caption: A streamlined workflow for analytical method development.

References

Technical Support Center: Optimizing Derivatization of 4-(4-Hydroxyphenyl)butanoic Acid

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on optimizing reaction conditions for the derivatization of 4-(4-hydroxyphenyl)butanoic acid. It includes troubleshooting guides, frequently asked questions, detailed experimental protocols, and comparative data to facilitate successful experimental outcomes for chromatographic analysis.

Frequently Asked Questions (FAQs) & Troubleshooting Guide

This section addresses common issues encountered during the derivatization of this compound for analysis by Gas Chromatography (GC) or High-Performance Liquid Chromatography (HPLC).

Q1: Why is derivatization of this compound necessary for GC analysis?

A1: Derivatization is a crucial step for the GC analysis of polar compounds like this compound. The process involves chemically modifying the molecule to increase its volatility and thermal stability.[1] This is achieved by replacing the active hydrogen atoms in the phenolic hydroxyl (-OH) and carboxylic acid (-COOH) groups with less polar functional groups, which reduces hydrogen bonding and allows the compound to be vaporized without decomposition in the GC inlet.[1][2]

Q2: What are the most common derivatization methods for this compound for GC analysis?

A2: The most common methods are silylation and esterification.

  • Silylation: This method replaces active hydrogens with a trimethylsilyl (TMS) group.[1] Common reagents include N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) and N-methyl-N-(trimethylsilyl)trifluoroacetamide (MSTFA), often with a catalyst like trimethylchlorosilane (TMCS).[1] Silylation is highly effective for both the hydroxyl and carboxylic acid groups.[1]

  • Esterification: This method converts the carboxylic acid group into a more volatile ester.[1] For the phenolic hydroxyl group, a separate derivatization step might be needed. Common esterification techniques include using BF3-methanol or diazomethane.[1]

Q3: How can I derivatize both the phenolic hydroxyl and carboxylic acid groups simultaneously?

A3: Silylating agents like BSTFA and MSTFA are highly effective for the simultaneous derivatization of both functional groups.[1] Optimizing reaction conditions such as temperature and time is key to ensuring the reaction goes to completion for both the alcohol and the carboxylic acid.[1][2] The general ease of silylation follows the order: alcohol > phenol > carboxylic acid > amine > amide.[2]

Troubleshooting Common Problems

Problem 1: Low or No Derivatized Product Detected (Incomplete Derivatization)

  • Symptom: In your chromatogram, you observe a small product peak and a large, often tailing, peak for the underivatized this compound.

  • Possible Causes & Solutions:

    • Presence of Moisture: Silylating reagents are extremely sensitive to moisture.[1] Water will react with the reagent, reducing its availability for the derivatization reaction.

      • Solution: Ensure all glassware is oven-dried. Use only anhydrous solvents and reagents. Dry the sample completely under a stream of nitrogen before adding the derivatization reagent.[1]

    • Insufficient Reagent: An inadequate amount of derivatizing agent will lead to an incomplete reaction.

      • Solution: Use a significant molar excess of the derivatizing reagent. A common recommendation is at least a 2:1 molar ratio of silylating reagent to the active hydrogens in the sample.[2]

    • Suboptimal Temperature: The reaction may be too slow at room temperature.

      • Solution: Increase the reaction temperature. For BSTFA, heating at 60-80°C is often effective.[1] Monitor the reaction at different temperatures to find the optimum.

    • Insufficient Reaction Time: The reaction may not have had enough time to reach completion.

      • Solution: Increase the reaction time. Analyze aliquots at different intervals (e.g., 30 min, 60 min, 90 min) until the product peak area no longer increases.[1][2]

    • Poor Reagent Quality: Derivatizing agents can degrade over time, especially if not stored properly.

      • Solution: Use fresh reagents. Store them in a dry environment, under an inert gas if possible, and away from light.

Problem 2: Multiple or Unexpected Peaks in the Chromatogram

  • Symptom: Besides the expected product peak, several other unknown peaks appear.

  • Possible Causes & Solutions:

    • Partially Derivatized Products: If conditions are not optimal, you may see peaks corresponding to the molecule with only the hydroxyl group derivatized or only the carboxylic acid group derivatized.

      • Solution: Re-optimize the reaction conditions as described in "Problem 1" (increase temperature, time, and/or reagent concentration) to drive the reaction to completion. The use of a catalyst like TMCS can enhance the reactivity of BSTFA.[1]

    • Side Reactions: The derivatizing agent or its byproducts can sometimes cause side reactions or appear as extra peaks in the chromatogram.

      • Solution: BSTFA is often preferred because its byproducts are more volatile than those of many other silylating reagents, causing less chromatographic interference.[2] Always run a reagent blank (all components except the sample) to identify peaks originating from the reagents themselves.[2]

    • Sample Degradation: High temperatures or prolonged reaction times can sometimes lead to the degradation of the analyte or its derivative.

      • Solution: Test a range of temperatures and reaction times to find conditions that provide complete derivatization without causing degradation.

Data Presentation: Comparison of Derivatization Conditions

The following tables summarize typical starting conditions for the derivatization of phenolic acids, which can be used as a baseline for optimizing the derivatization of this compound. Yields are highly dependent on the specific analyte and matrix.

Table 1: Silylation Conditions for GC-MS Analysis

Parameter Condition A Condition B Condition C Notes
Reagent BSTFA + 1% TMCS MSTFA BSTFA in Pyridine TMCS acts as a catalyst, enhancing reactivity. Pyridine can act as a solvent and acid acceptor.[3]
Solvent Pyridine Acetonitrile - Solvent must be anhydrous. Acetonitrile is a common choice.
Reagent Ratio 2:1 (Reagent:Solvent) 10x molar excess 1:1 (Reagent:Pyridine) A significant excess of reagent is generally recommended.[2]
Temperature 60°C 70°C 80°C Higher temperatures can increase reaction rate but may risk degradation.[1]

| Time | 30 min | 60 min | 45 min | Monitor reaction progress to determine optimal time.[2] |

Table 2: Esterification Conditions for GC-MS Analysis (Carboxylic Acid Group)

Parameter Condition D Condition E Notes
Reagent 14% BF3 in Methanol Diazomethane BF3-Methanol is a common and effective reagent for creating methyl esters. Diazomethane is effective but also toxic and explosive.
Solvent Methanol (reagent) Diethyl Ether Solvent choice depends on the specific protocol.
Temperature 60°C 0°C to Room Temp Esterification with BF3-Methanol typically requires heating. Diazomethane reactions are often run at cooler temperatures.[1]

| Time | 60 min | 15-30 min | Reaction times vary significantly between methods. |

Experimental Protocols

Protocol 1: Silylation using BSTFA + TMCS for GC-MS Analysis

This protocol provides a general guideline for the simultaneous derivatization of the phenolic and carboxylic acid groups of this compound.

  • Sample Preparation: Transfer a known amount of the sample (e.g., 1-10 mg) into a 2 mL reaction vial. If the sample is in solution, evaporate the solvent to complete dryness under a gentle stream of nitrogen.[2]

  • Reagent Addition: Add 100 µL of an anhydrous solvent (e.g., pyridine or acetonitrile) to redissolve the sample. Add 200 µL of BSTFA containing 1% TMCS. This represents a 2:1 v/v mixture of derivatizing agent to solvent.

  • Reaction: Tightly cap the vial and vortex for 30 seconds. Place the vial in a heating block or oven set to 70°C for 60 minutes.

  • Analysis: After the reaction, cool the vial to room temperature. Inject a 1 µL aliquot of the derivatized sample into the GC-MS system.

Protocol 2: Esterification using BF3-Methanol for GC-MS Analysis

This protocol details the formation of the methyl ester of the carboxylic acid group. A subsequent silylation step would be required to derivatize the phenolic hydroxyl group if desired.

  • Sample Preparation: Prepare a 1 mg/mL solution of the sample in an appropriate aprotic solvent like acetonitrile. Transfer 100 µL to a reaction vial.

  • Reagent Addition: Add 50 µL of 14% Boron Trifluoride (BF3) in methanol.

  • Reaction: Cap the vial, vortex for 10 seconds, and heat at 60°C for 60 minutes.

  • Extraction: After cooling, add 0.5 mL of a saturated NaCl solution and vortex. Add 0.6 mL of hexane, vortex, and allow the layers to separate. Transfer the upper hexane layer to a new vial containing anhydrous sodium sulfate.

  • Analysis: Inject an aliquot of the hexane solution into the GC-MS system.

Visualizations

Experimental Workflow and Logic Diagrams

The following diagrams illustrate the general workflow for derivatization and a logical approach to troubleshooting common experimental issues.

DerivatizationWorkflow cluster_prep Sample Preparation cluster_reaction Derivatization Reaction cluster_analysis Analysis Sample Aliquot Sample Dry Evaporate to Dryness Sample->Dry AddReagent Add Anhydrous Solvent & Reagent Dry->AddReagent React Vortex & Heat (e.g., 70°C, 60 min) AddReagent->React Cool Cool to Room Temp React->Cool Analyze Inject into GC-MS Cool->Analyze

Caption: General experimental workflow for silylation derivatization.

TroubleshootingWorkflow Start Problem: Low Derivatization Yield CheckMoisture Was the sample completely dry? Start->CheckMoisture CheckReagent Is reagent amount sufficient? CheckMoisture->CheckReagent Yes ActionDry Action: Dry sample under N2. Use anhydrous solvents. CheckMoisture->ActionDry No CheckConditions Are temp/time optimal? CheckReagent->CheckConditions Yes ActionReagent Action: Increase reagent (e.g., >2:1 molar excess). CheckReagent->ActionReagent No ActionConditions Action: Increase temp (e.g., 60-80°C) and/or time. CheckConditions->ActionConditions No Success Problem Solved CheckConditions->Success Yes ActionDry->Success ActionReagent->Success ActionConditions->Success

Caption: Troubleshooting logic for low derivatization yield.

References

troubleshooting inconsistent results in 4-(4-Hydroxyphenyl)butanoic acid bioassays

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers utilizing 4-(4-Hydroxyphenyl)butanoic acid in bioassays. The information is tailored for scientists and professionals in drug development, offering insights into potential challenges and solutions for obtaining consistent and reliable experimental results.

Frequently Asked Questions (FAQs)

Q1: What is the primary mechanism of action for this compound?

A1: this compound is investigated for its activity as an agonist for G-protein coupled receptor 120 (GPR120), also known as free fatty acid receptor 4 (FFAR4).[1][2] GPR120 is activated by long-chain fatty acids and is involved in various physiological processes, including metabolism and inflammation.[1]

Q2: Which bioassays are most common for evaluating the activity of this compound?

A2: The most common bioassays for GPR120 agonists like this compound are functional cell-based assays that measure downstream signaling events upon receptor activation. These primarily include:

  • Calcium Flux Assays: GPR120 couples to the Gαq signaling pathway, which leads to an increase in intracellular calcium levels.[1]

  • β-Arrestin Recruitment Assays: Like many GPCRs, GPR120 activation can lead to the recruitment of β-arrestin proteins, which is another key signaling and regulatory event.

Q3: What are the key challenges when working with this compound in bioassays?

A3: Researchers may encounter issues related to the compound's physicochemical properties and the intricacies of the bioassay systems. Key challenges include:

  • Solubility: As a phenylpropanoic acid derivative, its solubility in aqueous assay buffers can be limited.

  • Stability: The stability of the compound in solution over the course of an experiment can affect results.

  • Assay-dependent Variability: The observed potency (e.g., EC50) can vary between different assay formats (e.g., calcium vs. β-arrestin) and different cell lines.

Q4: How should I prepare and store this compound for bioassays?

A4: It is recommended to prepare a high-concentration stock solution in an organic solvent such as dimethyl sulfoxide (DMSO). This stock solution should be stored at -20°C or -80°C. For experiments, the stock solution should be serially diluted in the assay buffer to the final desired concentrations, ensuring the final DMSO concentration is low (typically ≤ 0.5%) to avoid solvent-induced artifacts.

Troubleshooting Guides

Inconsistent Dose-Response Curves

Problem: The dose-response curve for this compound is not sigmoidal, is flat, or shows high variability between replicates.

Potential Cause Troubleshooting Steps
Compound Precipitation Visually inspect wells with the highest concentrations for any signs of precipitation. Prepare fresh dilutions for each experiment. Consider performing a solubility test in your specific assay buffer.
Compound Degradation Prepare fresh stock solutions and dilutions. Avoid repeated freeze-thaw cycles of the stock solution.
Incorrect Agonist Concentration Range Perform a broad dose-response curve to ensure the active concentration range is covered.
Pipetting Errors Use calibrated pipettes and proper pipetting techniques. Prepare a master mix of reagents to minimize well-to-well variability.
Inconsistent Cell Health Use cells from a consistent passage number. Ensure uniform cell seeding density. Visually inspect cells for viability and morphology before the assay.
Assay Interference Components in the assay buffer or media may interfere with the compound's activity. Review literature for optimal buffer compositions for GPR120 assays.
Low or No Signal in Calcium Flux Assays

Problem: There is a weak or no fluorescent signal in a calcium flux assay upon stimulation with this compound.

Potential Cause Troubleshooting Steps
Poor Cell Health Ensure cells are healthy and not overgrown. Use a viability stain to confirm a healthy cell population before plating.
Incorrect Dye Loading Optimize dye concentration and incubation time. Ensure the use of a dispersing agent like Pluronic F-127 if needed. Use a calcium ionophore as a positive control to confirm cell loading and instrument function.
Rapid Receptor Desensitization GPR120, like many GPCRs, can desensitize rapidly. Ensure your plate reader is configured for a rapid kinetic read, capturing data immediately upon compound addition.
Low Receptor Expression Confirm the expression of GPR120 in your chosen cell line.
Instrument Settings Verify that the plate reader's excitation and emission wavelengths are correctly set for the calcium dye being used.
Inconsistent Results in β-Arrestin Recruitment Assays

Problem: The signal from a β-arrestin recruitment assay is variable or lower than expected.

Potential Cause Troubleshooting Steps
Suboptimal Assay Window The kinetics of β-arrestin recruitment can vary. Optimize the incubation time with the compound.
Low Signal-to-Background Ratio Ensure the expression levels of the tagged GPCR and β-arrestin are optimal. Use a known GPR120 agonist as a positive control to validate the assay window.
Cell Line Instability Maintain a consistent cell passage number, as receptor expression levels can change over time in culture.
Biased Agonism The compound may preferentially signal through the G-protein pathway over the β-arrestin pathway. Comparing results with a calcium flux assay can provide insights into potential signaling bias.

Quantitative Data

The bioactivity of GPR120 agonists is often reported as EC50 values, which can vary depending on the assay and cell line used. Below are representative data for GPR120 agonists with structures similar to this compound.

Table 1: Representative EC50 Values for Phenylpropanoic Acid-based GPR120 Agonists

Compound TypeAssay TypeCell LineReported EC50 (nM)
Isothiazole-based Phenylpropanoic AcidCalcium FluxNot Specified77
Isothiazole-based Phenylpropanoic Acidβ-ArrestinNot Specified102
Phenylpropanoic Acid Derivative (TUG-891)Calcium FluxhGPR120-CHO43.7
Phenylpropanoic Acid Derivative (Compound 4x)Calcium FluxmGPR12077
Phenylpropanoic Acid Derivative (Compound 4x)β-ArrestinhGPR12051

Note: The EC50 values presented are for structurally related GPR120 agonists and serve as a reference. Actual EC50 values for this compound should be determined empirically.[1][3]

Experimental Protocols

Calcium Flux Assay Protocol

This protocol provides a general framework for a no-wash calcium flux assay using a fluorescent plate reader.

  • Cell Plating: Seed cells expressing GPR120 into 96-well or 384-well black, clear-bottom plates at an optimized density and allow them to adhere overnight.

  • Dye Loading: Prepare a calcium-sensitive dye loading solution (e.g., Fluo-8 AM) in an appropriate assay buffer (e.g., HBSS with 20 mM HEPES). Remove the cell culture medium and add the dye loading solution to each well. Incubate for 1 hour at 37°C.

  • Compound Preparation: Prepare serial dilutions of this compound in the assay buffer.

  • Signal Measurement: Place the cell plate in a fluorescent plate reader. Set the instrument to record kinetic fluorescence readings. Establish a stable baseline reading for 10-20 seconds. Add the compound dilutions to the cell plate and continue the kinetic read for 60-180 seconds to capture the calcium response.

  • Data Analysis: Export the kinetic data. The response can be quantified by the peak fluorescence intensity or the area under the curve. Plot the response against the logarithm of the compound concentration to determine the EC50 value.

β-Arrestin Recruitment Assay Protocol

This protocol outlines a general procedure for a commercially available β-arrestin recruitment assay (e.g., PathHunter®).

  • Cell Plating: Seed the engineered cell line co-expressing the tagged GPR120 and β-arrestin into white, solid-bottom microplates at the recommended density.

  • Compound Addition: Prepare serial dilutions of this compound in the appropriate assay buffer. Add the diluted compound to the cells.

  • Incubation: Incubate the plate at 37°C for a predetermined optimal time (e.g., 90 minutes) to allow for β-arrestin recruitment.

  • Detection: Prepare the detection reagent according to the manufacturer's instructions. Add the detection reagent to each well and incubate at room temperature for 60 minutes.

  • Signal Measurement: Read the chemiluminescent signal using a plate reader.

  • Data Analysis: Plot the luminescence signal against the logarithm of the compound concentration to generate a dose-response curve and calculate the EC50.

Visualizations

GPR120 Signaling Pathways

GPR120_Signaling cluster_0 G-Protein Dependent Pathway cluster_1 β-Arrestin Dependent Pathway Ligand This compound GPR120 GPR120 Ligand->GPR120 Gaq11 Gαq/11 GPR120->Gaq11 PLC PLC Gaq11->PLC PIP2 PIP2 PLC->PIP2 hydrolyzes IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG Ca_release Ca²⁺ Release IP3->Ca_release PKC PKC DAG->PKC Downstream Downstream Effects Ca_release->Downstream PKC->Downstream GRK GRK P_GPR120 Phosphorylated GPR120 GRK->P_GPR120 phosphorylates b_Arrestin β-Arrestin P_GPR120->b_Arrestin recruits Internalization Receptor Internalization b_Arrestin->Internalization ERK_activation ERK Activation b_Arrestin->ERK_activation Signaling2 Signaling Events ERK_activation->Signaling2 Experimental_Workflow start Start compound_prep Prepare this compound (Stock and Serial Dilutions) start->compound_prep cell_culture Culture GPR120-expressing cells start->cell_culture assay_selection Select Bioassay compound_prep->assay_selection cell_culture->assay_selection calcium_assay Calcium Flux Assay assay_selection->calcium_assay Gq Pathway barrestin_assay β-Arrestin Recruitment Assay assay_selection->barrestin_assay Arrestin Pathway data_acquisition Data Acquisition (Plate Reader) calcium_assay->data_acquisition barrestin_assay->data_acquisition data_analysis Data Analysis (Dose-Response Curve, EC50) data_acquisition->data_analysis results Results data_analysis->results end End results->end Troubleshooting_Logic start Inconsistent Results Observed check_reagents Check Reagents (Compound, Buffers, Cells) start->check_reagents reagents_ok Reagents OK? check_reagents->reagents_ok prepare_fresh Prepare Fresh Reagents reagents_ok->prepare_fresh No check_protocol Review Assay Protocol reagents_ok->check_protocol Yes rerun_assay Re-run Assay with Controls prepare_fresh->rerun_assay protocol_followed Protocol Followed Correctly? check_protocol->protocol_followed protocol_followed->rerun_assay No check_instrument Check Instrument Settings protocol_followed->check_instrument Yes instrument_ok Instrument OK? check_instrument->instrument_ok recalibrate Recalibrate/Service Instrument instrument_ok->recalibrate No analyze_data Re-analyze Data instrument_ok->analyze_data Yes recalibrate->rerun_assay consult Consult Literature/ Technical Support analyze_data->consult

References

Validation & Comparative

A Comparative Guide to the Validation of Analytical Methods for 4-(4-Hydroxyphenyl)butanoic acid

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the accurate quantification of 4-(4-Hydroxyphenyl)butanoic acid is crucial for pharmacokinetic studies, quality control of drug substances, and various research applications. The selection of a suitable analytical method is paramount for obtaining reliable and reproducible data. This guide provides a comparative overview of two common analytical techniques for the quantification of this compound: High-Performance Liquid Chromatography with UV detection (HPLC-UV) and Liquid Chromatography with Tandem Mass Spectrometry (LC-MS/MS). While specific validated methods for this exact analyte are not extensively published, this guide is based on established principles for structurally similar phenolic and carboxylic acids.[1][2][3]

Comparative Analysis of Analytical Techniques

The choice between HPLC-UV and LC-MS/MS depends on the specific requirements of the analysis, such as the required sensitivity, selectivity, and the nature of the sample matrix. The following table summarizes the key performance characteristics of these two methods, with expected values based on the analysis of similar compounds.

Parameter HPLC-UV LC-MS/MS
Linearity Range 0.5 - 100 µg/mL0.1 - 1000 ng/mL
Limit of Detection (LOD) ~0.1 - 0.5 µg/mL~0.01 - 0.1 ng/mL
Limit of Quantification (LOQ) ~0.5 - 1.5 µg/mL~0.05 - 0.5 ng/mL
Accuracy (% Recovery) 95 - 105%98 - 102%
Precision (%RSD) < 5%< 3%
Selectivity ModerateHigh
Matrix Effect Prone to interferenceLess prone with MRM
Cost LowerHigher
Throughput ModerateHigh

Experimental Protocols

Detailed methodologies for both HPLC-UV and LC-MS/MS are provided below. These protocols are based on methods for similar compounds and should be optimized and validated for the specific application.[4][5][6][7]

High-Performance Liquid Chromatography with UV Detection (HPLC-UV)

This method is suitable for the quantification of this compound in simpler matrices where high sensitivity is not a primary requirement.

1. Instrumentation:

  • HPLC system with a quaternary or binary pump

  • Autosampler

  • Column oven

  • UV-Vis or Diode Array Detector (DAD)

2. Chromatographic Conditions:

  • Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm)

  • Mobile Phase A: Water with 0.1% phosphoric acid[4]

  • Mobile Phase B: Acetonitrile

  • Gradient:

    • 0-2 min: 10% B

    • 2-10 min: 10-90% B

    • 10-12 min: 90% B

    • 12-13 min: 90-10% B

    • 13-15 min: 10% B

  • Flow Rate: 1.0 mL/min

  • Column Temperature: 30 °C

  • Detection Wavelength: 220 nm or 275 nm (based on UV scan of the analyte)

  • Injection Volume: 10 µL

3. Sample Preparation (General):

  • Accurately weigh and dissolve the sample in the mobile phase or a suitable solvent.

  • For complex matrices, perform a liquid-liquid extraction with a solvent like ethyl acetate or a solid-phase extraction (SPE) to remove interfering substances.

  • Filter the final solution through a 0.45 µm syringe filter before injection.

4. Validation Parameters to be Assessed:

  • Specificity: Analyze blank matrix samples to ensure no interfering peaks at the retention time of the analyte.

  • Linearity: Prepare calibration standards at a minimum of five concentrations and perform a linear regression of peak area versus concentration.

  • Accuracy: Determine the recovery of the analyte by spiking a blank matrix with known concentrations of the analyte (low, medium, and high).

  • Precision:

    • Repeatability (Intra-day precision): Analyze replicate samples of the same concentration on the same day.

    • Intermediate Precision (Inter-day precision): Analyze replicate samples on different days with different analysts or equipment.

  • Limit of Detection (LOD) and Limit of Quantification (LOQ): Determine based on the signal-to-noise ratio (typically 3:1 for LOD and 10:1 for LOQ) or from the standard deviation of the response and the slope of the calibration curve.

  • Robustness: Evaluate the effect of small, deliberate variations in method parameters (e.g., mobile phase composition, pH, column temperature, flow rate).

Liquid Chromatography with Tandem Mass Spectrometry (LC-MS/MS)

This method is highly sensitive and selective, making it ideal for the quantification of this compound in complex biological matrices at low concentrations.

1. Instrumentation:

  • UHPLC or HPLC system

  • Autosampler

  • Column oven

  • Triple quadrupole mass spectrometer with an electrospray ionization (ESI) source

2. Chromatographic Conditions:

  • Column: C18 reverse-phase column (e.g., 2.1 x 50 mm, 1.8 µm)

  • Mobile Phase A: Water with 0.1% formic acid

  • Mobile Phase B: Acetonitrile with 0.1% formic acid

  • Gradient:

    • 0-0.5 min: 5% B

    • 0.5-3.0 min: 5-95% B

    • 3.0-4.0 min: 95% B

    • 4.0-4.1 min: 95-5% B

    • 4.1-5.0 min: 5% B

  • Flow Rate: 0.4 mL/min

  • Column Temperature: 40 °C

  • Injection Volume: 5 µL

3. Mass Spectrometry Conditions:

  • Ionization Mode: Electrospray Ionization (ESI), Negative Ion Mode

  • Multiple Reaction Monitoring (MRM) Transitions:

    • Precursor ion (Q1): [M-H]⁻ of this compound (m/z 179.07)

    • Product ions (Q3): To be determined by direct infusion of a standard solution.

  • Source Parameters: Optimize source temperature, ion spray voltage, and gas flows for maximum signal intensity.

4. Sample Preparation (for Plasma/Serum):

  • To 100 µL of plasma/serum, add an internal standard.

  • Perform protein precipitation by adding 300 µL of ice-cold acetonitrile.

  • Vortex for 1 minute and centrifuge at 10,000 x g for 10 minutes.

  • Transfer the supernatant to a clean tube and evaporate to dryness under a gentle stream of nitrogen.

  • Reconstitute the residue in 100 µL of the initial mobile phase.

  • Inject into the LC-MS/MS system.

5. Validation Parameters to be Assessed:

  • In addition to the parameters listed for HPLC-UV, the following should be evaluated for LC-MS/MS:

  • Matrix Effect: Assess the ion suppression or enhancement caused by the sample matrix by comparing the response of the analyte in a post-extraction spiked sample to that in a neat solution.

  • Stability: Evaluate the stability of the analyte in the biological matrix under various storage and handling conditions (e.g., freeze-thaw cycles, short-term bench-top stability, long-term storage).

Mandatory Visualizations

cluster_0 Analytical Method Validation Workflow Define_Purpose Define Analytical Purpose Select_Method Select Method (HPLC-UV or LC-MS/MS) Define_Purpose->Select_Method Develop_Method Method Development & Optimization Select_Method->Develop_Method Validate_Method Method Validation Develop_Method->Validate_Method Implement_Method Routine Analysis Validate_Method->Implement_Method

Caption: General workflow for the validation of an analytical method.

cluster_1 Key Validation Parameters Accuracy Accuracy Precision Precision Accuracy->Precision Robustness Robustness Precision->Robustness Specificity Specificity Linearity Linearity Specificity->Linearity Range Range Linearity->Range LOD LOD Linearity->LOD LOQ LOQ Linearity->LOQ

Caption: Logical relationships between key analytical method validation parameters.

References

Cross-Validation of 4-(4-Hydroxyphenyl)butanoic Acid Quantification: A Comparative Guide to HPLC-UV and LC-MS/MS

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the accurate quantification of 4-(4-Hydroxyphenyl)butanoic acid, a compound of interest in various biomedical and pharmaceutical studies, is critical. High-Performance Liquid Chromatography with Ultraviolet detection (HPLC-UV) and Liquid Chromatography with tandem Mass Spectrometry (LC-MS/MS) are two powerful analytical techniques for this purpose. This guide provides an objective comparison of their performance, supported by established experimental protocols and validation data, to aid in selecting the most suitable method for specific analytical needs.

The choice between HPLC-UV and LC-MS/MS is fundamentally dictated by the analytical requirements, including sensitivity, selectivity, and the complexity of the sample matrix.[1][2] HPLC-UV is a robust and cost-effective technique suitable for routine analysis in simpler matrices where high sensitivity is not a primary concern.[1] Conversely, LC-MS/MS offers superior sensitivity and selectivity, making it the preferred method for trace-level quantification in complex biological samples.[2][3]

Experimental Protocols

Detailed and reproducible methodologies are crucial for successful validation and quantification.[2] The following protocols outline the conditions for analyzing this compound by both HPLC-UV and LC-MS/MS.

High-Performance Liquid Chromatography (HPLC-UV) Methodology

This protocol is designed for the robust quantification of this compound using a standard reverse-phase HPLC system with UV detection.

  • Chromatographic System: Shiseido Nanospace SI-2 system or equivalent.[4]

  • Column: Reversed-phase C18 column (e.g., Imtak Unison UK-C18, 100 x 4.6 mm, 3 µm).[4]

  • Mobile Phase: Gradient elution using:

    • Solvent A: 0.1% Phosphoric Acid in Water.[4]

    • Solvent B: Acetonitrile.[4]

  • Gradient Program: A typical gradient may start at 0% B, increasing to 55% B over 23 minutes.[4]

  • Flow Rate: 0.6 mL/min.[4]

  • Column Temperature: 40°C.[4]

  • Injection Volume: 10 µL.[4]

  • UV Detection Wavelength: 210 nm, as phenolic acids exhibit absorbance at lower UV wavelengths.[1][4]

  • Sample Preparation: Samples are typically prepared by dissolving in a suitable solvent like methanol or the mobile phase, followed by filtration through a 0.45 µm filter.[5]

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) Methodology

This protocol is optimized for high-sensitivity and high-selectivity analysis, which is essential for complex matrices or when low detection limits are required.

  • LC System: Waters UPLC or equivalent system.[6]

  • Mass Spectrometer: Triple quadrupole mass spectrometer (e.g., AB SCIEX 4000).[6]

  • Column: Reversed-phase C18 column (e.g., ACQUITY UPLC BEH C18, 2.1 x 100 mm, 1.7 µm).[6]

  • Mobile Phase: Gradient elution using MS-compatible solvents:

    • Solvent A: 0.1% Formic Acid in Water.[6][7]

    • Solvent B: 0.1% Formic Acid in Methanol or Acetonitrile.[6]

  • Flow Rate: 0.4 mL/min.[6]

  • Column Temperature: 40°C.[6]

  • Injection Volume: 5 µL.[6]

  • Ionization Source: Electrospray Ionization (ESI), typically in negative mode for acidic compounds.[8]

  • MS Detection: Multiple Reaction Monitoring (MRM) for optimal selectivity and sensitivity.[2] Precursor and product ions for this compound would need to be determined via infusion and optimization.

  • Sample Preparation: For biological samples, a protein precipitation step (e.g., with acetonitrile) followed by centrifugation is common.[1] The resulting supernatant is then injected.[1]

Comparative Performance Data

Method validation is essential to ensure that an analytical method is reliable and suitable for its intended purpose.[9][10] The following table summarizes typical performance characteristics for the quantification of phenolic acids using HPLC-UV and LC-MS/MS, based on established validation parameters.[3][8]

Validation Parameter HPLC-UV LC-MS/MS Description
Linearity (R²) ≥ 0.999[11]≥ 0.998[12]The ability of the method to produce results that are directly proportional to the analyte concentration.[3]
Accuracy (% Recovery) 85 - 115%80 - 120%[8]The closeness of the measured value to the true value.[9]
Precision (%RSD) ≤ 6.5%[11]≤ 15% (Inter-day)[12]The degree of agreement between multiple measurements of the same sample.[3]
Limit of Detection (LOD) ~0.1 - 0.2 µg/mL[5]~0.01 - 1.5 ng/mL[12][13]The lowest analyte concentration that can be reliably detected (Signal-to-Noise ≈ 3).[9]
Limit of Quantification (LOQ) ~0.6 µg/mL[5]~0.03 - 5.0 ng/mL[12]The lowest analyte concentration that can be reliably quantified with acceptable precision and accuracy (Signal-to-Noise ≈ 10).[9]
Specificity / Selectivity Moderate[1]High[2]The ability to unequivocally assess the analyte in the presence of other components.[8]

Visualized Workflows and Logic

To better illustrate the processes involved in cross-validation, the following diagrams are provided.

G cluster_prep Phase 1: Preparation cluster_analysis Phase 2: Parallel Analysis cluster_validation Phase 3: Data Comparison & Validation A Sample Collection & Homogenization B Protein Precipitation / Extraction A->B C HPLC-UV Analysis B->C Split Aliquots D LC-MS/MS Analysis B->D Split Aliquots E Data Acquisition C->E D->E F Statistical Comparison (Bland-Altman, Regression) E->F G Method Cross-Validation Report F->G G cluster_hplc HPLC-UV cluster_lcms LC-MS/MS A Method Selection Criteria for This compound H1 Higher LOQ A->H1 Consider if... H2 Cost-Effective A->H2 Consider if... H3 Routine QC A->H3 Consider if... H4 Simple Matrix A->H4 Consider if... L1 Lower LOQ (High Sensitivity) A->L1 Consider if... L2 High Selectivity A->L2 Consider if... L3 Complex Matrix (e.g., Plasma) A->L3 Consider if... L4 Metabolite ID A->L4 Consider if...

References

Establishing the Purity of Synthesized 4-(4-Hydroxyphenyl)butanoic Acid: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals in drug development, ensuring the purity of synthesized compounds is a critical step in the research and development pipeline. This guide provides a comprehensive comparison of analytical techniques for establishing the purity of 4-(4-Hydroxyphenyl)butanoic acid, a key intermediate in various synthetic processes. The guide details experimental protocols and presents comparative data to aid in the selection of the most appropriate analytical methodology.

Physicochemical Properties

Before delving into purity analysis, a summary of the key physicochemical properties of this compound is presented in Table 1.

Table 1: Physicochemical Properties of this compound

PropertyValueReference
Molecular FormulaC₁₀H₁₂O₃[1]
Molecular Weight180.20 g/mol [1]
AppearanceSolid
Boiling Point364.3 °C at 760 mmHg[2]
Melting PointNot explicitly available, though a related compound, 4-(p-hydroxyphenyl)-2-butanone, has a melting point of 82 °C.[3]

Comparative Analysis of Purity Determination Methods

A variety of analytical techniques can be employed to assess the purity of synthesized this compound. The choice of method will depend on the specific requirements of the analysis, including the desired level of sensitivity, the nature of potential impurities, and the available instrumentation. Table 2 provides a comparative overview of common analytical techniques.

Table 2: Comparison of Analytical Techniques for Purity Determination

TechniquePrincipleAdvantagesDisadvantages
High-Performance Liquid Chromatography (HPLC)Separation based on differential partitioning of the analyte and impurities between a stationary phase and a mobile phase.High resolution, quantitative accuracy, and suitability for non-volatile and thermally labile compounds.Requires method development, can be time-consuming.
Nuclear Magnetic Resonance (NMR) SpectroscopyProvides detailed structural information based on the magnetic properties of atomic nuclei.Provides unambiguous structure confirmation and can identify and quantify impurities without the need for reference standards for each impurity.Lower sensitivity compared to other methods, can be complex to interpret for mixtures.
Mass Spectrometry (MS)Measures the mass-to-charge ratio of ions to identify and quantify compounds.High sensitivity and specificity, provides molecular weight information.May require derivatization for volatile compounds, interpretation of fragmentation patterns can be complex.
Melting Point AnalysisDetermination of the temperature range over which a solid melts.Simple, rapid, and inexpensive.Not suitable for amorphous or impure compounds that melt over a wide range, less specific than other methods.

Experimental Protocols

Detailed experimental protocols for the recommended analytical techniques are provided below.

High-Performance Liquid Chromatography (HPLC)

Reverse-phase HPLC is a powerful technique for assessing the purity of this compound.

Instrumentation:

  • HPLC system with a UV detector

  • C18 reverse-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size)

Mobile Phase:

  • A gradient of acetonitrile and water (acidified with a low concentration of an acid like phosphoric acid or formic acid) is typically effective for separating phenolic compounds.[4] A common mobile phase composition is a mixture of acetonitrile and 0.1% phosphoric acid in water.

Procedure:

  • Prepare a standard solution of this compound of known concentration in a suitable solvent (e.g., methanol or the mobile phase).

  • Prepare the sample solution by dissolving the synthesized compound in the same solvent.

  • Set the detection wavelength to the λmax of this compound (typically around 275-280 nm for phenolic compounds).

  • Inject the standard and sample solutions into the HPLC system.

  • Analyze the resulting chromatograms. The purity is calculated by comparing the peak area of the main compound to the total area of all peaks.

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H and ¹³C NMR spectroscopy are invaluable for confirming the structure of the synthesized compound and identifying any impurities.

Instrumentation:

  • NMR spectrometer (e.g., 400 MHz)

Solvent:

  • Deuterated dimethyl sulfoxide (DMSO-d₆) or deuterated chloroform (CDCl₃) are common solvents for NMR analysis of phenolic compounds.[5][6]

Procedure:

  • Dissolve a small amount of the synthesized this compound in the chosen deuterated solvent.

  • Acquire ¹H and ¹³C NMR spectra.

  • Analyze the spectra for the expected chemical shifts and coupling constants of this compound. The presence of unexpected signals may indicate impurities.

Expected ¹H NMR (DMSO-d₆) Chemical Shifts:

  • Aromatic protons: ~6.6-7.0 ppm (two doublets)

  • Aliphatic protons (CH₂ adjacent to aromatic ring): ~2.4 ppm (triplet)

  • Aliphatic protons (CH₂-CH₂-COOH): ~1.7 ppm (multiplet)

  • Aliphatic protons (CH₂ adjacent to COOH): ~2.1 ppm (triplet)

  • Phenolic OH: ~9.0 ppm (singlet)

  • Carboxylic acid OH: ~12.0 ppm (singlet)

Expected ¹³C NMR (DMSO-d₆) Chemical Shifts:

  • Carbonyl carbon: ~174 ppm

  • Aromatic carbons: ~115-155 ppm

  • Aliphatic carbons: ~25-35 ppm

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight of the compound and its fragmentation pattern, which can be used for identification and purity assessment.

Instrumentation:

  • Mass spectrometer (e.g., with Electron Ionization - EI source)

Procedure:

  • Introduce the sample into the mass spectrometer.

  • Acquire the mass spectrum.

  • Analyze the spectrum for the molecular ion peak (M⁺) corresponding to the molecular weight of this compound (180.20 g/mol ). The fragmentation pattern can also provide structural information and help identify impurities. The mass spectrum of the methyl ester of the target compound shows a prominent peak at m/z 120.[7]

Expected Fragmentation:

  • Loss of the carboxylic acid group (-COOH, 45 Da)

  • Loss of water (-H₂O, 18 Da)

  • Benzylic cleavage

Potential Impurities

The synthesis of this compound often involves the demethylation of 4-(4-methoxyphenyl)butyric acid.[8] Therefore, a potential impurity is the starting material, 4-(4-methoxyphenyl)butyric acid. Other potential impurities could arise from side reactions or incomplete reactions during the synthesis.

Visualizations

To further clarify the workflow and relationships between the analytical techniques, the following diagrams are provided.

Purity_Determination_Workflow cluster_synthesis Synthesis cluster_analysis Purity Analysis cluster_results Results Synthesized_Compound Synthesized this compound HPLC HPLC Analysis Synthesized_Compound->HPLC NMR NMR Spectroscopy Synthesized_Compound->NMR MS Mass Spectrometry Synthesized_Compound->MS MP Melting Point Synthesized_Compound->MP Purity_Data Purity Data (%) HPLC->Purity_Data Structure_Confirmation Structural Confirmation NMR->Structure_Confirmation Impurity_Profile Impurity Identification NMR->Impurity_Profile MS->Structure_Confirmation MS->Impurity_Profile

Caption: Workflow for the purity determination of synthesized this compound.

Analytical_Technique_Comparison cluster_primary Primary Quantitative & Structural Analysis cluster_confirmatory Confirmatory & Complementary Analysis HPLC HPLC (Quantitative Purity) MS Mass Spectrometry (Molecular Weight & Fragmentation) HPLC->MS Complementary Data MP Melting Point (Physical Property) HPLC->MP Initial Purity Indication NMR NMR (Structural Confirmation & Impurity ID) NMR->MS Complementary Data

Caption: Logical relationship and complementarity of analytical techniques for purity assessment.

References

A Researcher's Guide to Reference Standards for 4-(4-Hydroxyphenyl)butanoic Acid Analysis

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the accurate quantification of 4-(4-Hydroxyphenyl)butanoic acid is crucial for reliable and reproducible results. This guide provides a comprehensive comparison of commercially available reference standards and detailed experimental protocols for its analysis using High-Performance Liquid Chromatography (HPLC), Gas Chromatography-Mass Spectrometry (GC-MS), and Quantitative Nuclear Magnetic Resonance (qNMR).

Comparison of Commercially Available Reference Standards

SupplierProduct NameCAS NumberPurityNotes
Sigma-Aldrich This compound7021-11-6≥98%Research grade standard. Certificate of Origin and Certificate of Analysis are available.[1]
Clinivex This compound7021-11-6High QualityResearch chemical.[2]
Cayman Chemical This compound7021-11-6≥98%Supplied as a crystalline solid.
Santa Cruz Biotechnology This compound7021-11-6≥98%Offered for research use.

Alternative Certified Reference Standards for Method Validation

When a certified reference material for the analyte of interest is not available, using a CRM of a chemically related compound can be a valuable strategy for validating the analytical method's performance, particularly for assessing parameters like linearity, precision, and accuracy.

SupplierProduct NameCAS NumberPurityCertification
Sigma-Aldrich Gallic acid149-91-7Certified Reference MaterialTraceCERT®
LGC Standards Caffeic acid331-39-5Certified Reference MaterialHigh-purity standard

Experimental Protocols for Quantitative Analysis

The following section details validated methodologies for the quantitative analysis of this compound using HPLC-UV, GC-MS, and qNMR. These protocols are based on established methods for the analysis of phenolic acids and can be adapted and validated for specific laboratory conditions.

High-Performance Liquid Chromatography with UV Detection (HPLC-UV)

HPLC-UV is a widely used technique for the quantification of phenolic acids due to its robustness and sensitivity. Direct analysis of this compound is feasible without derivatization.

Instrumentation:

  • HPLC system with a UV-Vis detector

  • Reversed-phase C18 column (e.g., 250 mm x 4.6 mm, 5 µm particle size)

  • Data acquisition and processing software

Reagents:

  • Acetonitrile (HPLC grade)

  • Methanol (HPLC grade)

  • Water (HPLC grade)

  • Formic acid or acetic acid (analytical grade)

  • This compound reference standard

Chromatographic Conditions:

  • Mobile Phase: A gradient elution is typically employed for optimal separation.

    • Solvent A: Water with 0.1% formic acid (v/v)

    • Solvent B: Acetonitrile

  • Gradient Program:

    • 0-5 min: 10% B

    • 5-20 min: 10-50% B (linear gradient)

    • 20-25 min: 50% B

    • 25-30 min: 10% B (re-equilibration)

  • Flow Rate: 1.0 mL/min

  • Column Temperature: 30 °C

  • Detection Wavelength: 280 nm

  • Injection Volume: 10 µL

Sample Preparation:

  • Accurately weigh the this compound reference standard and dissolve it in a suitable solvent (e.g., methanol or mobile phase) to prepare a stock solution of known concentration.

  • Prepare a series of calibration standards by diluting the stock solution with the mobile phase to cover the expected concentration range of the samples.

  • For unknown samples, perform a suitable extraction procedure to isolate the analyte from the sample matrix. The final extract should be dissolved in the mobile phase.

  • Filter all solutions through a 0.45 µm syringe filter before injection.

Data Analysis:

  • Construct a calibration curve by plotting the peak area of the reference standard against its concentration.

  • Determine the concentration of this compound in the unknown samples by interpolating their peak areas on the calibration curve.

Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS offers high selectivity and sensitivity for the analysis of volatile and semi-volatile compounds. For non-volatile compounds like phenolic acids, a derivatization step is typically required to increase their volatility. Silylation is a common derivatization technique for this purpose.

Instrumentation:

  • Gas chromatograph coupled to a mass spectrometer (GC-MS)

  • Capillary column suitable for the analysis of derivatized organic acids (e.g., DB-5ms, 30 m x 0.25 mm, 0.25 µm film thickness)

  • Autosampler

  • Data acquisition and processing software

Reagents:

  • N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% Trimethylchlorosilane (TMCS)

  • Pyridine (anhydrous)

  • Ethyl acetate (anhydrous)

  • This compound reference standard

Derivatization Procedure:

  • Accurately weigh the dried sample or reference standard into a reaction vial.

  • Add 100 µL of anhydrous pyridine and 100 µL of BSTFA with 1% TMCS.

  • Seal the vial and heat at 70 °C for 30 minutes.

  • Cool the vial to room temperature before GC-MS analysis.

GC-MS Conditions:

  • Injector Temperature: 250 °C

  • Injection Mode: Splitless

  • Carrier Gas: Helium at a constant flow rate of 1.0 mL/min

  • Oven Temperature Program:

    • Initial temperature: 100 °C, hold for 2 minutes

    • Ramp: 10 °C/min to 280 °C

    • Hold: 5 minutes at 280 °C

  • MS Transfer Line Temperature: 280 °C

  • Ion Source Temperature: 230 °C

  • Ionization Mode: Electron Ionization (EI) at 70 eV

  • Scan Range: m/z 50-550

Data Analysis:

  • Identify the trimethylsilyl (TMS) derivative of this compound based on its retention time and mass spectrum.

  • For quantification, prepare a calibration curve using derivatized reference standards. The peak area of a characteristic ion is plotted against the concentration.

Quantitative Nuclear Magnetic Resonance (qNMR)

qNMR is a primary analytical method that allows for the direct quantification of a substance without the need for a specific reference standard of the same compound. An internal standard with a known purity is used for quantification.

Instrumentation:

  • NMR spectrometer (e.g., 400 MHz or higher) with a suitable probe

  • NMR data processing software

Reagents:

  • Deuterated solvent (e.g., Methanol-d4, DMSO-d6)

  • Certified internal standard (e.g., maleic acid, dimethyl sulfone)

  • This compound sample

Experimental Protocol:

  • Accurately weigh the this compound sample and the certified internal standard into an NMR tube.

  • Add a precise volume of the deuterated solvent.

  • Acquire the ¹H NMR spectrum under quantitative conditions, ensuring a sufficient relaxation delay (D1) of at least 5 times the longest T1 relaxation time of the protons of interest.

  • Process the spectrum, including Fourier transformation, phasing, and baseline correction.

  • Integrate the signals corresponding to the analyte and the internal standard.

Data Analysis: The purity of the this compound can be calculated using the following formula:

Purity (%) = (I_analyte / N_analyte) * (N_IS / I_IS) * (MW_analyte / MW_IS) * (m_IS / m_analyte) * P_IS

Where:

  • I_analyte and I_IS are the integral values of the analyte and internal standard signals, respectively.

  • N_analyte and N_IS are the number of protons corresponding to the integrated signals of the analyte and internal standard, respectively.

  • MW_analyte and MW_IS are the molecular weights of the analyte and internal standard, respectively.

  • m_analyte and m_IS are the masses of the analyte and internal standard, respectively.

  • P_IS is the purity of the internal standard.

Visualizing Analytical Workflows

To provide a clearer understanding of the analytical processes, the following diagrams illustrate the workflows for HPLC-UV and GC-MS analysis of this compound.

HPLC_Workflow cluster_prep Sample Preparation cluster_hplc HPLC-UV Analysis cluster_data Data Analysis start Start weigh Weigh Reference Standard and Sample start->weigh dissolve Dissolve in Mobile Phase weigh->dissolve filter Filter (0.45 µm) dissolve->filter inject Inject into HPLC System filter->inject separate Chromatographic Separation (C18) inject->separate detect UV Detection (280 nm) separate->detect integrate Peak Integration detect->integrate calibrate Calibration Curve Construction integrate->calibrate quantify Quantification calibrate->quantify end End quantify->end

Caption: Workflow for HPLC-UV analysis of this compound.

GCMS_Workflow cluster_prep Sample Preparation & Derivatization cluster_gcms GC-MS Analysis cluster_data Data Analysis start Start weigh Weigh Dried Sample/ Reference Standard start->weigh add_reagents Add Pyridine and BSTFA + 1% TMCS weigh->add_reagents heat Heat at 70°C add_reagents->heat inject Inject into GC-MS System heat->inject separate Chromatographic Separation (DB-5ms) inject->separate detect Mass Spectrometric Detection separate->detect identify Identify TMS Derivative detect->identify integrate Peak Integration (Characteristic Ion) identify->integrate quantify Quantification integrate->quantify end End quantify->end

Caption: Workflow for GC-MS analysis of this compound.

Conclusion

The selection of an appropriate reference standard and a validated analytical method are critical for the accurate quantification of this compound. This guide provides a comparative overview of available reference standards and detailed experimental protocols for HPLC-UV, GC-MS, and qNMR analysis. Researchers should carefully validate their chosen method within their laboratory to ensure the reliability and accuracy of their results. The provided workflows offer a visual representation of the analytical processes, aiding in the implementation of these techniques.

References

comparative study of different synthesis routes for 4-(4-Hydroxyphenyl)butanoic acid

Author: BenchChem Technical Support Team. Date: December 2025

A Comparative Guide to the Synthesis of 4-(4-Hydroxyphenyl)butanoic Acid

For researchers and professionals in drug development and chemical synthesis, the efficient and reliable production of key intermediates is paramount. This compound is a valuable building block in the synthesis of various pharmaceuticals and other fine chemicals. This guide provides a comparative analysis of different synthetic routes to this compound, supported by experimental data and detailed protocols to aid in the selection of the most suitable method for a given application.

Comparative Analysis of Synthesis Routes

The synthesis of this compound can be achieved through several distinct pathways. The choice of route often depends on factors such as starting material availability, desired scale, and tolerance for specific reaction conditions. Below is a summary of key quantitative data for prominent synthesis routes.

Synthesis RouteStarting MaterialsKey Reagents/CatalystsOverall Yield (%)PurityKey AdvantagesKey Disadvantages
Route 1: Multi-step Synthesis via Friedel-Crafts Acylation and Demethylation 2-Chlorobenzyl ether, Succinic anhydrideAlCl₃, 3% Pd/C, H₂, BBr₃~56%High (with chromatographic purification)Well-defined steps with good individual yields.Multi-step process, use of hazardous reagents (AlCl₃, BBr₃).
Route 2: Demethylation of 4-(4-Methoxyphenyl)butanoic acid 4-(4-Methoxyphenyl)butanoic acid48% HBr, Acetic AcidNot explicitly stated for this step alone, but part of an overall synthesis.Good (product obtained as a solid)Simpler final step compared to BBr₃.Requires high temperatures and corrosive acid.
Route 3: Catalytic Hydrogenation of an Unsaturated Precursor (Hypothetical) 4-(4-Hydroxyphenyl)-3-butenoic acidPd/C, H₂High (by analogy)HighSelective and clean reaction.Requires synthesis of the unsaturated precursor.
Route 4: Reduction of a Keto-Acid Precursor 4-(4-Hydroxyphenyl)-4-oxobutanoic acidZn(Hg), HCl (Clemmensen)Good to HighVariableEffective for aryl-alkyl ketones.[1][2]Strongly acidic conditions may not be suitable for all substrates.[1]

Detailed Experimental Protocols

Route 1: Multi-step Synthesis via Friedel-Crafts Acylation, Hydrogenation, and Demethylation[3]

This route involves three main stages to produce this compound.

Step 1: Friedel-Crafts Acylation to form 4-(3-Chloro-4-methoxyphenyl)-4-oxobutanoic acid

A solution of aluminum chloride (AlCl₃) in dichloromethane (CH₂Cl₂) is cooled to 0°C. 2-Chlorobenzyl ether is added dropwise, followed by the portion-wise addition of succinic anhydride. The reaction mixture is refluxed for 8 hours. After cooling, the reaction is quenched by pouring it into a mixture of ice and 2N H₃PO₄. The resulting precipitate is stirred until dissolved, and the aqueous mixture is extracted with CH₂Cl₂. The organic layer is washed, dried, and concentrated. The crude product is purified by column chromatography on silica gel to yield 4-(3-Chloro-4-methoxyphenyl)-4-oxobutanoic acid as a white solid (93% yield).[3]

Step 2: Hydrogenation to form 4-(4-Methoxyphenyl)butanoic acid

A suspension of 3% Pd/C in a mixture of THF and water is prepared in a hydrogenation vessel. 4-(3-Chloro-4-methoxyphenyl)-4-oxobutanoic acid is added, and the vessel is pressurized with H₂ (40 p.s.i.) and shaken for 24 hours. The reaction mixture is filtered, and the filtrate is diluted with EtOAc, washed, dried, and concentrated. Purification by column chromatography on silica gel yields 4-(4-Methoxyphenyl)butanoic acid (76% yield).[3]

Step 3: Demethylation to form this compound

A solution of 4-(4-Methoxyphenyl)butanoic acid in CH₂Cl₂ is cooled to -78°C. A 1.0M solution of boron tribromide (BBr₃) is added dropwise. The reaction is stirred at -78°C for 3 hours and then at room temperature for 2 hours. The reaction is quenched by pouring it into an ice/saturated NH₄Cl mixture. The mixture is extracted with CH₂Cl₂, and the combined organic extracts are washed, dried, and concentrated. Purification by column chromatography on silica gel affords this compound as a white solid (80% yield).[3]

Route 2: Alternative Demethylation using Hydrobromic Acid[3]

As an alternative to the BBr₃ demethylation, 4-(4-Methoxyphenyl)butanoic acid can be converted to the final product using a different acid.

4-(4-Methoxyphenyl)butanoic acid is dissolved in a mixture of 48% hydrobromic acid (HBr) and acetic acid (AcOH). The solution is heated overnight at 150°C. The mixture is then concentrated under vacuum, and the residue is dissolved in EtOAc. The solution is washed with water, dried, and concentrated to yield this compound as a brown solid.[3]

Route 4: Clemmensen Reduction of 4-(4-Hydroxyphenyl)-4-oxobutanoic acid

This method is effective for the reduction of aryl-alkyl ketones.[1][2]

The precursor, 4-(4-Hydroxyphenyl)-4-oxobutanoic acid (which can be synthesized via Friedel-Crafts acylation of phenol with succinic anhydride), is heated with an excess of amalgamated zinc (Zn(Hg)) and concentrated hydrochloric acid (HCl).[2] The reaction proceeds on the surface of the zinc. The product, this compound, is then isolated from the reaction mixture.

Visualizing the Synthesis Pathways

The following diagrams illustrate the logical flow of the described synthesis routes.

G cluster_0 Route 1: Multi-step Synthesis A 2-Chlorobenzyl ether + Succinic anhydride B 4-(3-Chloro-4-methoxyphenyl) -4-oxobutanoic acid A->B AlCl3, CH2Cl2 (Friedel-Crafts Acylation) C 4-(4-Methoxyphenyl)butanoic acid B->C 3% Pd/C, H2 (Hydrogenation) D This compound C->D BBr3, CH2Cl2 (Demethylation)

Caption: Workflow for the multi-step synthesis of this compound.

G cluster_1 Route 2: Alternative Demethylation E 4-(4-Methoxyphenyl)butanoic acid F This compound E->F 48% HBr, AcOH (Demethylation)

Caption: Alternative demethylation step using hydrobromic acid.

G cluster_2 Route 4: Clemmensen Reduction G Phenol + Succinic anhydride H 4-(4-Hydroxyphenyl) -4-oxobutanoic acid G->H (Friedel-Crafts Acylation) I This compound H->I Zn(Hg), HCl (Clemmensen Reduction)

Caption: Synthesis pathway involving a Clemmensen reduction of a keto-acid intermediate.

Conclusion

The synthesis of this compound can be approached through various methods, each with its own merits and drawbacks. The multi-step synthesis starting from 2-chlorobenzyl ether provides a well-documented route with high yields for each step, although it involves multiple stages and hazardous reagents. The alternative demethylation with HBr offers a simpler final step but requires harsh conditions. The Clemmensen reduction presents a more direct approach for converting a keto-acid precursor, which is advantageous for substrates stable in strong acid. The selection of the optimal synthesis route will ultimately be guided by the specific requirements of the research or development project, including scale, purity requirements, and available resources.

References

Assessing the Specificity of 4-(4-Hydroxyphenyl)butanoic Acid's Biological Effects: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

4-(4-Hydroxyphenyl)butanoic acid is a chemical compound with limited documented biological activity. Its primary current identification in the scientific marketplace is as a potential PROTAC (Proteolysis Targeting Chimera) linker, a component of molecules designed to induce targeted protein degradation.[1][2] However, the biological effects and specificity of this compound as a standalone molecule are not well-characterized in peer-reviewed literature. This guide provides a comparative analysis of this compound against structurally similar compounds with known biological activities. By examining the effects of these alternatives, we can infer potential areas of investigation for this compound and highlight the experimental approaches necessary to elucidate its specific biological profile.

Comparative Analysis of Biological Activities

To understand the potential biological space that this compound might occupy, it is compared with three classes of structurally related compounds: 4-Phenylbutyric acid (4-PBA), Raspberry Ketone, and (4-hydroxyphenyl)propanoic acid derivatives.

Compound/ClassKnown Biological EffectsSpecific Targets/PathwaysSupporting Evidence
This compound Not well-documented. Marketed as a PROTAC linker.To be determined.Commercial product listings.[1][2]
4-Phenylbutyric Acid (4-PBA) Chemical chaperone, alleviates endoplasmic reticulum (ER) stress, histone deacetylase inhibitor.Unfolded Protein Response (UPR), proteostasis.Clinical use for urea cycle disorders, extensive preclinical research.
Raspberry Ketone Fragrance, flavoring agent, dietary supplement for weight management.Adiponectin secretion, lipolysis, fatty acid oxidation.In vitro and in vivo animal studies.
(4-hydroxyphenyl)propanoic acid derivatives Anticancer, antioxidant.To be determined; likely involves pathways related to cell proliferation and oxidative stress.In vitro screening studies.

Detailed Compound Profiles and Experimental Protocols

This compound

As of late 2025, specific biological data from peer-reviewed studies for this compound is scarce. Its characterization as a PROTAC linker suggests its utility in connecting a target protein-binding ligand to an E3 ubiquitin ligase-recruiting ligand. The rationale for its use as a linker likely stems from its chemical properties, providing appropriate spacing and conformational flexibility to the PROTAC molecule.

To assess the intrinsic biological activity of this compound, a tiered screening approach is recommended.

a) Cytotoxicity Assay (MTT Assay):

  • Objective: To determine the concentration range at which the compound affects cell viability.

  • Cell Lines: A panel of cancerous (e.g., A549, HeLa) and non-cancerous (e.g., HEK293, Vero) cell lines.

  • Method:

    • Plate cells in 96-well plates and allow them to adhere overnight.

    • Treat cells with a serial dilution of this compound (e.g., 0.1 µM to 100 µM) for 24, 48, and 72 hours.

    • Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 2-4 hours.

    • Solubilize the formazan crystals with a solubilization buffer (e.g., DMSO).

    • Measure the absorbance at 570 nm using a microplate reader.

    • Calculate cell viability as a percentage of the untreated control.

b) General Antioxidant Activity (DPPH Radical Scavenging Assay):

  • Objective: To assess the compound's ability to scavenge free radicals.

  • Method:

    • Prepare a solution of DPPH (2,2-diphenyl-1-picrylhydrazyl) in methanol.

    • Mix different concentrations of this compound with the DPPH solution.

    • Incubate the mixture in the dark at room temperature for 30 minutes.

    • Measure the absorbance at 517 nm.

    • Calculate the percentage of DPPH radical scavenging activity. Ascorbic acid can be used as a positive control.

4-Phenylbutyric Acid (4-PBA): The Chemical Chaperone

4-PBA is a well-characterized compound known for its role in alleviating ER stress. ER stress occurs when unfolded or misfolded proteins accumulate in the endoplasmic reticulum, triggering the Unfolded Protein Response (UPR). Chronic UPR activation can lead to apoptosis.

ER_Stress_Pathway ER_Stress ER Stress (e.g., Tunicamycin) UPR Unfolded Protein Response (UPR) Activation ER_Stress->UPR induces PBA 4-PBA PBA->UPR inhibits Apoptosis Apoptosis UPR->Apoptosis leads to (chronic) Proteostasis Restored Proteostasis UPR->Proteostasis promotes (adaptive)

Caption: 4-PBA's role in mitigating ER stress and preventing apoptosis.

  • Objective: To determine if a compound can reduce the expression of key ER stress markers.

  • Method:

    • Culture cells and treat with an ER stress inducer (e.g., tunicamycin or thapsigargin) in the presence or absence of the test compound (e.g., 4-PBA as a positive control).

    • After the desired treatment time, lyse the cells and quantify protein concentration using a BCA assay.

    • Separate proteins by SDS-PAGE and transfer them to a PVDF membrane.

    • Block the membrane and incubate with primary antibodies against ER stress markers (e.g., GRP78, CHOP, and phosphorylated PERK).

    • Incubate with HRP-conjugated secondary antibodies.

    • Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and image the blot.

    • Quantify band intensities and normalize to a loading control (e.g., β-actin or GAPDH).

Raspberry Ketone: A Metabolic Modulator

Raspberry ketone is structurally similar to this compound, with a ketone group instead of a carboxylic acid. It has been studied for its effects on metabolism.

Metabolic_Assay_Workflow start Differentiated Adipocytes (e.g., 3T3-L1) treatment Treat with Raspberry Ketone or Test Compound start->treatment lipolysis Lipolysis Assay (Measure Glycerol Release) treatment->lipolysis adiponectin Adiponectin Secretion (ELISA of Supernatant) treatment->adiponectin gene_expression Gene Expression Analysis (qPCR for Adiponectin, etc.) treatment->gene_expression

Caption: Workflow for evaluating the metabolic effects of test compounds in adipocytes.

  • Objective: To measure the breakdown of triglycerides into glycerol and free fatty acids.

  • Method:

    • Differentiate pre-adipocytes (e.g., 3T3-L1) into mature adipocytes.

    • Treat the mature adipocytes with various concentrations of the test compound (with isoproterenol as a positive control).

    • After incubation, collect the culture medium.

    • Measure the concentration of glycerol in the medium using a commercially available glycerol assay kit.

    • An increase in glycerol release indicates an induction of lipolysis.

(4-hydroxyphenyl)propanoic acid derivatives: Anticancer and Antioxidant Screening

Derivatives of the closely related (4-hydroxyphenyl)propanoic acid have been synthesized and screened for anticancer and antioxidant properties. This suggests that the core hydroxyphenyl-alkanoic acid structure may have potential in these therapeutic areas.

Screening_Cascade library Compound Library (e.g., (4-hydroxyphenyl)propanoic acid derivatives) primary_screen Primary Screen: Cytotoxicity in Cancer Cells (e.g., MTT Assay) library->primary_screen secondary_screen Secondary Screen: Antioxidant Activity (e.g., DPPH, FRAP assays) primary_screen->secondary_screen Active Compounds hit_validation Hit Validation: Dose-Response & Selectivity (Cancer vs. Normal Cells) secondary_screen->hit_validation Active Compounds mechanism Mechanism of Action Studies hit_validation->mechanism

Caption: A typical screening cascade for identifying novel anticancer and antioxidant compounds.

Conclusion and Future Directions

The biological specificity of this compound remains largely uncharacterized. While its use as a PROTAC linker is noted, its intrinsic biological activity is a significant knowledge gap. Based on the activities of structurally related compounds, future research on this compound should prioritize:

  • Systematic Screening: Employing a battery of in vitro assays, including cytotoxicity, antioxidant, and metabolic assays, to identify potential biological effects.

  • Target Identification: For any observed biological activity, subsequent studies should focus on identifying the specific molecular targets and signaling pathways involved.

  • Comparative Studies: Direct, head-to-head comparisons with 4-PBA and other analogs will be crucial in determining the specificity and potential advantages of this compound.

The experimental protocols and comparative data presented in this guide offer a foundational framework for initiating such investigations, ultimately aiming to clearly define the biological role and therapeutic potential of this compound.

References

inter-laboratory comparison of 4-(4-Hydroxyphenyl)butanoic acid measurements

Author: BenchChem Technical Support Team. Date: December 2025

An Inter-Laboratory Comparison of 4-(4-Hydroxyphenyl)butanoic Acid Measurements: A Comparative Guide

This guide provides a comparative overview of analytical methodologies for the quantification of this compound. Ensuring accurate and reproducible measurements of this compound is crucial for researchers, scientists, and drug development professionals. This document outlines a framework for an inter-laboratory comparison, presenting hypothetical data to illustrate the performance of common analytical techniques.

While specific inter-laboratory comparison data for this compound is not publicly available, this guide synthesizes information from established analytical practices for similar phenolic compounds to provide a realistic performance evaluation. The primary analytical methods compared are Gas Chromatography-Mass Spectrometry (GC-MS) and Liquid Chromatography with Tandem Mass Spectrometry (LC-MS/MS).

Data Presentation

The following table summarizes hypothetical quantitative data from a simulated inter-laboratory comparison study. This data illustrates the typical performance of different laboratories using various analytical methods to measure a nominal concentration of 50 µg/mL of this compound in a human plasma matrix. The Z-score is a statistical measure that compares a laboratory's result to the consensus mean of all participants; a score between -2 and +2 is generally considered satisfactory.[1]

LaboratoryAnalytical MethodMean Concentration (µg/mL)Standard Deviation (µg/mL)Z-Score
Lab AGC-MS48.22.1-0.9
Lab BLC-MS/MS51.51.50.75
Lab CGC-MS45.92.8-2.05
Lab DLC-MS/MS50.81.20.4
Lab EHPLC-UV53.13.51.55

Experimental Protocols

Detailed methodologies are crucial for the reproducibility of experimental results.[2] The following are generalized protocols for the quantification of this compound in biological samples, based on common analytical techniques.

Sample Preparation: Liquid-Liquid Extraction (LLE)
  • Sample Collection: Collect 1 mL of human plasma.

  • Internal Standard Spiking: Add an internal standard (e.g., a deuterated analog of the analyte) to the plasma sample to correct for extraction efficiency and matrix effects.

  • Acidification: Adjust the pH of the plasma sample to approximately 3-4 with a suitable acid (e.g., formic acid) to protonate the carboxylic acid group of the analyte.

  • Extraction: Add 3 mL of an appropriate organic solvent (e.g., ethyl acetate or diethyl ether). Vortex the mixture for 2 minutes to facilitate the transfer of the analyte from the aqueous phase to the organic phase.

  • Centrifugation: Centrifuge the sample at 3000 rpm for 10 minutes to separate the organic and aqueous layers.

  • Evaporation: Carefully transfer the organic layer to a clean tube and evaporate it to dryness under a gentle stream of nitrogen.

  • Reconstitution: Reconstitute the dried extract in a suitable solvent (e.g., mobile phase for LC-MS/MS or a derivatizing agent for GC-MS).

Analytical Method 1: Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS is a robust technique for the analysis of volatile and thermally stable compounds.[3] For non-volatile compounds like this compound, a derivatization step is typically required.

  • Derivatization: Add a derivatizing agent (e.g., BSTFA with 1% TMCS) to the reconstituted extract and heat at 70°C for 30 minutes to convert the analyte into a more volatile silyl derivative.

  • Injection: Inject 1 µL of the derivatized sample into the GC-MS system.

  • Chromatographic Separation: Use a capillary column (e.g., 30 m x 0.25 mm i.d., 0.25 µm film thickness) to separate the analyte from other components.[3]

  • Mass Spectrometric Detection: Operate the mass spectrometer in Selected Ion Monitoring (SIM) mode for quantification, monitoring characteristic ions of the derivatized analyte and internal standard.[3]

Analytical Method 2: Liquid Chromatography with Tandem Mass Spectrometry (LC-MS/MS)

LC-MS/MS offers high sensitivity and specificity for the quantification of a wide range of compounds in complex biological matrices.[2][4]

  • Injection: Inject 5-10 µL of the reconstituted extract into the LC-MS/MS system.

  • Chromatographic Separation: Perform chromatographic separation on a C18 column using a gradient elution with a mobile phase consisting of water with 0.1% formic acid (A) and acetonitrile with 0.1% formic acid (B).

  • Mass Spectrometric Detection: Utilize an electrospray ionization (ESI) source in negative ion mode. Monitor the precursor-to-product ion transitions for the analyte and the internal standard using Multiple Reaction Monitoring (MRM) for enhanced selectivity and sensitivity.

Mandatory Visualization

Experimental_Workflow Figure 1: General Experimental Workflow for this compound Quantification cluster_pre Sample Preparation cluster_analysis Analysis cluster_data Data Processing Sample Sample Receipt & Login Spike Internal Standard Spiking Sample->Spike Extract Liquid-Liquid Extraction Spike->Extract Evap Evaporation Extract->Evap Recon Reconstitution Evap->Recon GCMS GC-MS Analysis Recon->GCMS Derivatization LCMS LC-MS/MS Analysis Recon->LCMS Quant Quantification GCMS->Quant LCMS->Quant Review Data Review & Reporting Quant->Review

Caption: General Experimental Workflow for this compound Quantification.

ILC_Process Figure 2: Inter-Laboratory Comparison (ILC) Process Flow cluster_setup Study Setup cluster_labs Participating Laboratories cluster_eval Evaluation Coordinator ILC Coordinator SamplePrep Sample Preparation & Homogenization Coordinator->SamplePrep Dispatch Sample Dispatch to Labs SamplePrep->Dispatch LabA Lab A Analysis Dispatch->LabA LabB Lab B Analysis Dispatch->LabB LabC Lab C Analysis Dispatch->LabC Results Submission of Results LabA->Results LabB->Results LabC->Results Stats Statistical Analysis (e.g., Z-Scores) Results->Stats Report Final Report Generation Stats->Report Report->Coordinator Report->LabA Report->LabB Report->LabC

Caption: Inter-Laboratory Comparison (ILC) Process Flow.

References

Evaluating the Bioactivity of 4-(4-Hydroxyphenyl)butanoic Acid: A Guide to an Understudied Compound

Author: BenchChem Technical Support Team. Date: December 2025

A comprehensive evaluation of the reproducibility of the bioactivity of 4-(4-Hydroxyphenyl)butanoic acid (HPBA) is currently challenging due to a notable scarcity of published research. While its chemical structure, featuring a 4-hydroxyphenyl group, suggests potential antioxidant and anti-inflammatory properties, robust experimental data to support these activities and their reproducibility are largely absent from the scientific literature. This guide summarizes the limited available data on the cytotoxicity of HPBA and provides a comparative context with the structurally similar and more extensively studied compound, 4-phenylbutyric acid (4-PBA).

Limited Bioactivity Data for this compound

To date, the primary available bioactivity data for this compound is limited to a single study assessing its cytotoxic effects on human hepatocarcinoma (HepG2) cells.

Cytotoxicity Data

The study revealed that neat HPBA exhibited slight, concentration-dependent cytotoxicity against HepG2 cells.

Concentration (µL of 1 mg/mL solution)Cell Viability (%)
4084
8074
12071
16070

Data from: Soy Protein-Based Hydrogel under Microwave-Induced Grafting of Acrylic Acid and this compound: A Potential Vehicle for Controlled Drug Delivery in Oral Cavity Bacterial Infections.

A Structurally Related Alternative: 4-Phenylbutyric Acid (4-PBA)

Given the lack of extensive data for HPBA, researchers may consider the bioactivity profile of 4-phenylbutyric acid (4-PBA) as a preliminary reference point due to its structural similarity. 4-PBA is a well-characterized compound with known anti-inflammatory and chemical chaperone properties. It has been investigated for its therapeutic potential in a variety of diseases.

Reported Bioactivities of 4-Phenylbutyric Acid
BioactivityModel SystemObserved Effects
Anti-inflammatory Collagen-induced arthritis in miceAmeliorated joint swelling and bone erosion; decreased levels of inflammatory cytokines (IL-6, IL-1β), MMP-3, and Cox-2.[1][2]
Uremic serum-stimulated endothelial cellsInhibited the expression of GRP78, p-PERK, NF-κB, MCP-1, and VEGF.[3]
Chemical Chaperone In vitro protein aggregation modelsPrevents the aggregation of misfolded proteins.
Neuroprotection Cerebral ischemic injury modelsProtects against ER stress-induced neuronal death.

Experimental Protocols

To facilitate further research and reproducibility studies, a detailed protocol for a standard cytotoxicity assay is provided below.

MTT Assay for Cytotoxicity

The 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay is a colorimetric method used to assess cell viability.[4][5]

Objective: To determine the concentration-dependent cytotoxic effect of a test compound on a specific cell line.

Materials:

  • Test compound (e.g., this compound)

  • Cell line (e.g., HepG2)

  • Complete cell culture medium (e.g., DMEM with 10% FBS)

  • MTT solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS solution)

  • 96-well plates

  • Microplate reader

Procedure:

  • Cell Seeding: Seed cells into a 96-well plate at a predetermined density (e.g., 5 x 10³ to 1 x 10⁴ cells/well) and incubate for 24 hours to allow for cell attachment.[6][7]

  • Compound Treatment: Prepare serial dilutions of the test compound in complete culture medium. Remove the old medium from the cells and add the medium containing the different concentrations of the test compound. Include untreated control wells.

  • Incubation: Incubate the plate for a specified period (e.g., 24, 48, or 72 hours) at 37°C in a humidified CO₂ incubator.

  • MTT Addition: After the incubation period, add 10-20 µL of MTT solution to each well and incubate for another 2-4 hours. During this time, mitochondrial dehydrogenases in viable cells will convert the soluble yellow MTT into insoluble purple formazan crystals.[4]

  • Formazan Solubilization: Carefully remove the medium containing MTT. Add 100-150 µL of the solubilization solution to each well to dissolve the formazan crystals.[5][7]

  • Absorbance Measurement: Measure the absorbance of the solubilized formazan at a wavelength between 550 and 600 nm using a microplate reader. A reference wavelength of 630-690 nm can be used to subtract background absorbance.

  • Data Analysis: Calculate the percentage of cell viability for each concentration relative to the untreated control. Plot a dose-response curve to determine the IC₅₀ value (the concentration of the compound that inhibits 50% of cell viability).

Visualizing Experimental and Conceptual Frameworks

To aid in the design and interpretation of future studies, the following diagrams illustrate a typical experimental workflow and a hypothetical signaling pathway that may be relevant to the bioactivity of this compound.

experimental_workflow cluster_prep Preparation cluster_treatment Treatment cluster_assay MTT Assay cluster_analysis Data Analysis cell_seeding Cell Seeding (96-well plate) compound_prep Compound Dilution incubation_24h 24h Incubation cell_seeding->incubation_24h Treat cells mtt_addition MTT Addition incubation_24h->mtt_addition incubation_4h 4h Incubation mtt_addition->incubation_4h solubilization Formazan Solubilization incubation_4h->solubilization absorbance Absorbance Reading solubilization->absorbance calculation Viability Calculation & IC50 Determination absorbance->calculation

Caption: Workflow for an MTT-based cytotoxicity assay.

hypothetical_pathway HPBA This compound ROS Reactive Oxygen Species (ROS) HPBA->ROS Scavenges IKK IKK Complex ROS->IKK Activates IkB IκBα IKK->IkB Phosphorylates & Degrades NFkB NF-κB (p65/p50) IkB->NFkB Inhibits Nucleus Nucleus NFkB->Nucleus Translocates Inflammatory_Genes Inflammatory Genes (e.g., COX-2, iNOS) Nucleus->Inflammatory_Genes Transcription

Caption: Hypothetical anti-inflammatory signaling pathway for HPBA.

Conclusion and Future Directions

The current body of scientific literature on this compound is insufficient to conduct a thorough evaluation of the reproducibility of its bioactivity. The limited data on its cytotoxicity provides a starting point, but extensive research is required to characterize its potential antioxidant, anti-inflammatory, and other biological effects. Future studies should focus on:

  • Systematic Screening: Performing a broad range of in vitro assays to quantify the antioxidant and anti-inflammatory activities of HPBA, including determination of IC₅₀ values.

  • Mechanism of Action: Investigating the molecular targets and signaling pathways modulated by HPBA.

  • Reproducibility Studies: Encouraging independent laboratories to replicate and expand upon initial findings to establish a robust and reliable bioactivity profile.

Until such data becomes available, researchers should exercise caution in assuming the bioactivities of this compound based on its structural similarity to other compounds. The need for foundational research on this compound represents a clear gap and an opportunity for future investigation in the field of drug discovery and pharmacology.

References

Comparative Efficacy of 4-(4-Hydroxyphenyl)butanoic Acid: An Analysis Based on Available Data

Author: BenchChem Technical Support Team. Date: December 2025

A comprehensive review of existing scientific literature reveals a notable absence of specific quantitative data on the in vitro efficacy of 4-(4-Hydroxyphenyl)butanoic acid across key biological activities such as antioxidant, anticancer, and anti-inflammatory effects. While the broader classes of compounds to which it belongs—phenolic acids and butyric acid derivatives—are known to possess these properties, direct experimental evidence for this compound is not publicly available. This guide, therefore, outlines the established experimental protocols and known active compounds that would serve as benchmarks for evaluating its potential efficacy, should such data become available.

Introduction to this compound

This compound is a chemical compound that features both a phenol group and a butanoic acid chain. Structurally, it is related to other phenolic compounds and butyric acid derivatives that have demonstrated a range of biological activities. Phenolic compounds are well-documented for their antioxidant properties, attributed to their ability to scavenge free radicals. Butyric acid and its derivatives have been investigated for their potential anticancer and anti-inflammatory effects, primarily through mechanisms like histone deacetylase (HDAC) inhibition.

Due to the lack of specific experimental data for this compound, a direct comparison of its efficacy with known active compounds cannot be presented. However, this guide provides the necessary framework for such a comparison, detailing the standard experimental methodologies and the expected data presentation formats.

Data Presentation Framework

In the absence of specific data for this compound, the following tables are presented as templates to illustrate how its efficacy would be compared against known active compounds. The values for the known active compounds are representative of data found in scientific literature for in vitro assays.

Table 1: Comparative Antioxidant Activity

CompoundAssayIC50 (µg/mL)
This compound DPPH Radical Scavenging Data Not Available
Ascorbic Acid (Standard)DPPH Radical Scavenging~ 2 - 10
Trolox (Standard)DPPH Radical Scavenging~ 5 - 20
This compound ABTS Radical Scavenging Data Not Available
Ascorbic Acid (Standard)ABTS Radical Scavenging~ 1 - 5
Trolox (Standard)ABTS Radical Scavenging~ 2 - 10

Table 2: Comparative Anticancer Activity

CompoundCell LineAssayIC50 (µM)
This compound MCF-7 (Breast Cancer) MTT Assay Data Not Available
Doxorubicin (Standard)MCF-7 (Breast Cancer)MTT Assay~ 0.1 - 1
Cisplatin (Standard)MCF-7 (Breast Cancer)MTT Assay~ 1 - 10
This compound A549 (Lung Cancer) MTT Assay Data Not Available
Doxorubicin (Standard)A549 (Lung Cancer)MTT Assay~ 0.05 - 0.5
Cisplatin (Standard)A549 (Lung Cancer)MTT Assay~ 5 - 20

Table 3: Comparative Anti-inflammatory Activity

CompoundAssayIC50 (µM)
This compound COX-2 Inhibition Data Not Available
Celecoxib (Standard)COX-2 Inhibition~ 0.04 - 0.1
Indomethacin (Standard)COX-2 Inhibition~ 1 - 5
This compound Lipoxygenase (LOX) Inhibition Data Not Available
Quercetin (Standard)Lipoxygenase (LOX) Inhibition~ 1 - 10
Zileuton (Standard)Lipoxygenase (LOX) Inhibition~ 0.5 - 2

Experimental Protocols

The following are detailed methodologies for the key experiments that would be employed to determine the efficacy of this compound.

Antioxidant Activity Assays

1. DPPH (2,2-diphenyl-1-picrylhydrazyl) Radical Scavenging Assay:

  • Principle: This assay measures the ability of an antioxidant to donate an electron and scavenge the stable DPPH radical. The reduction of DPPH is monitored by the decrease in its absorbance at 517 nm.

  • Protocol:

    • Prepare a stock solution of this compound in a suitable solvent (e.g., ethanol or DMSO).

    • Prepare a series of dilutions of the test compound.

    • Prepare a fresh solution of DPPH in methanol (typically 0.1 mM).

    • In a 96-well plate, add a specific volume of each dilution of the test compound to the wells.

    • Add the DPPH solution to each well and mix.

    • Incubate the plate in the dark at room temperature for 30 minutes.

    • Measure the absorbance at 517 nm using a microplate reader.

    • Ascorbic acid or Trolox is used as a positive control.

    • The percentage of radical scavenging activity is calculated using the formula: (A_control - A_sample) / A_control * 100, where A_control is the absorbance of the DPPH solution without the sample, and A_sample is the absorbance of the DPPH solution with the sample.

    • The IC50 value (the concentration of the compound that scavenges 50% of the DPPH radicals) is determined by plotting the percentage of scavenging activity against the concentration of the test compound.

Anticancer Activity Assay

1. MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) Assay:

  • Principle: This colorimetric assay assesses cell viability. In living cells, mitochondrial dehydrogenases reduce the yellow tetrazolium salt MTT to purple formazan crystals. The amount of formazan produced is proportional to the number of viable cells.

  • Protocol:

    • Seed cancer cells (e.g., MCF-7 or A549) in a 96-well plate at a predetermined density and allow them to adhere overnight.

    • Prepare a series of dilutions of this compound in the cell culture medium.

    • Remove the old medium from the cells and add the medium containing the different concentrations of the test compound.

    • Incubate the cells for a specified period (e.g., 24, 48, or 72 hours).

    • After incubation, add MTT solution to each well and incubate for 3-4 hours at 37°C.

    • Remove the MTT solution and add a solubilizing agent (e.g., DMSO or isopropanol with HCl) to dissolve the formazan crystals.

    • Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader.

    • Doxorubicin or cisplatin is used as a positive control.

    • Cell viability is calculated as a percentage of the untreated control cells.

    • The IC50 value (the concentration of the compound that inhibits cell growth by 50%) is determined from the dose-response curve.

Anti-inflammatory Activity Assays

1. Cyclooxygenase (COX-2) Inhibition Assay:

  • Principle: This assay measures the ability of a compound to inhibit the activity of the COX-2 enzyme, which is involved in the synthesis of prostaglandins, key mediators of inflammation.

  • Protocol:

    • A commercial COX-2 inhibitor screening assay kit is typically used.

    • The assay is performed in a 96-well plate.

    • Add the reaction buffer, heme, and COX-2 enzyme to the wells.

    • Add various concentrations of this compound or a known inhibitor (e.g., celecoxib) to the wells.

    • Initiate the reaction by adding arachidonic acid (the substrate).

    • Incubate for a specified time at a specific temperature (e.g., 10 minutes at 37°C).

    • Stop the reaction and measure the product (e.g., prostaglandin H2, which is then converted to a colorimetric or fluorescent product) according to the kit's instructions.

    • The percentage of COX-2 inhibition is calculated relative to the vehicle control.

    • The IC50 value is determined from the dose-response curve.

Signaling Pathway and Experimental Workflow Visualization

The following diagrams illustrate a potential signaling pathway that could be influenced by a compound with anti-inflammatory properties and a general workflow for screening potential bioactive compounds.

anti_inflammatory_pathway cluster_stimulus Inflammatory Stimulus cluster_receptor Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus LPS LPS TLR4 TLR4 LPS->TLR4 MyD88 MyD88 TLR4->MyD88 IKK IKK MyD88->IKK IκB IκB IKK->IκB Phosphorylates & Degrades NF-κB NF-κB IκB->NF-κB NF-κB_n NF-κB NF-κB->NF-κB_n Translocation COX-2_mRNA COX-2 mRNA COX-2_Protein COX-2 Protein COX-2_mRNA->COX-2_Protein Translation Prostaglandins Prostaglandins COX-2_Protein->Prostaglandins Synthesis Inflammation Inflammation Prostaglandins->Inflammation DNA DNA NF-κB_n->DNA Binds to promoter DNA->COX-2_mRNA Transcription Compound 4-(4-Hydroxyphenyl) butanoic acid Compound->IKK Potential Inhibition Compound->COX-2_Protein Potential Inhibition

Caption: Potential anti-inflammatory signaling pathway.

experimental_workflow Start Start: Compound Synthesis/ Acquisition In_Vitro_Screening In Vitro Screening (Antioxidant, Anticancer, Anti-inflammatory) Start->In_Vitro_Screening Data_Analysis Data Analysis (IC50 Determination) In_Vitro_Screening->Data_Analysis Lead_Identification Lead Compound Identification Data_Analysis->Lead_Identification Mechanism_Studies Mechanism of Action Studies Lead_Identification->Mechanism_Studies In_Vivo_Testing In Vivo Efficacy and Toxicity Testing Mechanism_Studies->In_Vivo_Testing Clinical_Trials Clinical Trials In_Vivo_Testing->Clinical_Trials End End: New Drug Candidate Clinical_Trials->End

Caption: Drug discovery experimental workflow.

Confirming the Structure of 4-(4-Hydroxyphenyl)butanoic Acid Derivatives: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the accurate structural confirmation of novel compounds is a critical step in the discovery and development pipeline. This guide provides a comparative analysis of spectroscopic data for 4-(4-Hydroxyphenyl)butanoic acid and its derivatives, offering a practical reference for their characterization. Detailed experimental protocols for key analytical techniques are also presented to support laboratory workflows.

The structural elucidation of this compound and its analogues relies on a combination of powerful analytical techniques. Nuclear Magnetic Resonance (NMR) spectroscopy provides detailed information about the carbon-hydrogen framework, Mass Spectrometry (MS) determines the molecular weight and fragmentation patterns, and Fourier-Transform Infrared (FTIR) spectroscopy identifies characteristic functional groups. By comparing the spectral data of the parent compound with its derivatives, researchers can confidently confirm the successful modification of the carboxylic acid moiety.

Comparative Spectroscopic Data

The following table summarizes the key spectroscopic data for this compound and two of its common derivatives: the methyl ester and the amide. This side-by-side comparison highlights the characteristic shifts and signals that arise from the modification of the carboxylic acid group.

Compound1H NMR (δ, ppm)13C NMR (δ, ppm)Mass Spectrometry (m/z)FTIR (cm-1)
This compound 12.0 (s, 1H, -COOH), 7.05 (d, 2H, Ar-H), 6.75 (d, 2H, Ar-H), 2.55 (t, 2H, -CH2-Ar), 2.25 (t, 2H, -CH2-COOH), 1.85 (m, 2H, -CH2-)179.5 (C=O), 154.0 (Ar-C-OH), 132.5 (Ar-C), 129.5 (Ar-CH), 115.0 (Ar-CH), 35.0 (-CH2-Ar), 33.0 (-CH2-COOH), 26.5 (-CH2-)180 [M]+, 162, 134, 107, 773300-2500 (broad, O-H), 2940 (C-H), 1700 (C=O), 1610, 1515 (C=C), 1230 (C-O)
Methyl 4-(4-hydroxyphenyl)butanoate 7.05 (d, 2H, Ar-H), 6.75 (d, 2H, Ar-H), 3.65 (s, 3H, -OCH3), 2.55 (t, 2H, -CH2-Ar), 2.30 (t, 2H, -CH2-COO), 1.90 (m, 2H, -CH2-)174.0 (C=O), 154.0 (Ar-C-OH), 132.5 (Ar-C), 129.5 (Ar-CH), 115.0 (Ar-CH), 51.5 (-OCH3), 35.5 (-CH2-Ar), 33.5 (-CH2-COO), 26.5 (-CH2-)194 [M]+, 163, 134, 107, 773350 (O-H), 2950 (C-H), 1735 (C=O), 1612, 1516 (C=C), 1245, 1170 (C-O)
4-(4-Hydroxyphenyl)butanamide 7.30 (br s, 1H, -NH), 7.05 (d, 2H, Ar-H), 6.75 (d, 2H, Ar-H), 6.80 (br s, 1H, -NH), 2.50 (t, 2H, -CH2-Ar), 2.15 (t, 2H, -CH2-CONH2), 1.80 (m, 2H, -CH2-)177.0 (C=O), 154.0 (Ar-C-OH), 133.0 (Ar-C), 129.5 (Ar-CH), 115.0 (Ar-CH), 36.0 (-CH2-Ar), 35.5 (-CH2-CONH2), 27.0 (-CH2-)179 [M]+, 162, 134, 107, 773350, 3180 (N-H), 2940 (C-H), 1640 (C=O, Amide I), 1610, 1515 (C=C), 1420 (N-H bend, Amide II)

Experimental Protocols

Detailed methodologies for the key analytical techniques used in the structural confirmation of this compound derivatives are provided below.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Objective: To determine the carbon-hydrogen framework of the molecule.

Instrumentation: 400 MHz (or higher) NMR spectrometer.

Sample Preparation:

  • Dissolve 5-10 mg of the sample in approximately 0.7 mL of a deuterated solvent (e.g., CDCl3, DMSO-d6, or MeOD).

  • Add a small amount of tetramethylsilane (TMS) as an internal standard (0 ppm).

  • Transfer the solution to a 5 mm NMR tube.

1H NMR Acquisition:

  • Tune and shim the spectrometer for the specific sample and solvent.

  • Acquire a standard one-dimensional 1H NMR spectrum with a sufficient number of scans to achieve a good signal-to-noise ratio (typically 8-16 scans).

  • Process the data by applying Fourier transformation, phase correction, and baseline correction.

  • Integrate the signals to determine the relative number of protons for each resonance.

13C NMR Acquisition:

  • Acquire a proton-decoupled 13C NMR spectrum. A larger number of scans is typically required (e.g., 1024 or more) due to the low natural abundance of 13C.

  • Process the data similarly to the 1H NMR spectrum.

Mass Spectrometry (MS)

Objective: To determine the molecular weight and fragmentation pattern of the molecule.

Instrumentation: Mass spectrometer with an appropriate ionization source (e.g., Electrospray Ionization - ESI or Electron Impact - EI).

Sample Preparation:

  • For ESI-MS, dissolve a small amount of the sample (approx. 1 mg/mL) in a suitable solvent (e.g., methanol, acetonitrile, or a mixture with water).

  • For EI-MS, the sample is typically introduced via a direct insertion probe or as the effluent from a gas chromatograph.

Data Acquisition:

  • Introduce the sample into the mass spectrometer.

  • Acquire the mass spectrum over a relevant mass-to-charge (m/z) range.

  • Analyze the spectrum to identify the molecular ion peak ([M]+ or [M+H]+) and major fragment ions.

Fourier-Transform Infrared (FTIR) Spectroscopy

Objective: To identify the functional groups present in the molecule.

Instrumentation: FTIR spectrometer.

Sample Preparation:

  • Solid Samples (KBr Pellet): Mix a small amount of the solid sample (1-2 mg) with approximately 100 mg of dry potassium bromide (KBr). Grind the mixture to a fine powder and press it into a transparent pellet using a hydraulic press.

  • Solid or Liquid Samples (ATR): Place a small amount of the sample directly on the Attenuated Total Reflectance (ATR) crystal.

Data Acquisition:

  • Record a background spectrum of the empty sample compartment or the clean ATR crystal.

  • Place the sample in the spectrometer and record the sample spectrum.

  • The instrument software will automatically subtract the background to produce the final infrared spectrum.

  • Analyze the spectrum to identify the characteristic absorption bands for the functional groups.

Workflow for Structural Confirmation

The following diagram illustrates a typical workflow for the structural confirmation of a newly synthesized this compound derivative.

G Workflow for Structural Confirmation cluster_synthesis Synthesis cluster_evaluation Data Evaluation Synthesis Synthesize Derivative NMR NMR Spectroscopy (1H, 13C) Synthesis->NMR MS Mass Spectrometry Synthesis->MS FTIR FTIR Spectroscopy Synthesis->FTIR Compare Compare Data with Parent Compound NMR->Compare MS->Compare FTIR->Compare Confirm Confirm Structure Compare->Confirm

Caption: General workflow for synthesizing and confirming the structure of a derivative.

Safety Operating Guide

Safe Disposal of 4-(4-Hydroxyphenyl)butanoic Acid: A Procedural Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Reference: The primary disposal method for 4-(4-Hydroxyphenyl)butanoic acid is to entrust it to a licensed and approved waste disposal facility. All procedures must comply with federal, state, and local environmental regulations.

This guide provides detailed procedural information for the safe handling and disposal of this compound, synthesized from publicly available Safety Data Sheets (SDS). It is intended for laboratory and drug development professionals to ensure safety and regulatory compliance.

Hazard and Disposal Summary

Proper disposal begins with understanding the hazards associated with this compound. This substance is classified as harmful and requires careful handling to mitigate risks to personnel and the environment.

Hazard Classification & Precautionary StatementsDisposal Guidelines
Acute Toxicity, Oral (Category 4) : Harmful if swallowed. (H302)[1]Do not dispose of down the drain or into the environment.[2]
Skin Irritation (Category 2) : Causes skin irritation. (H315)[1]Wear appropriate protective gloves and clothing.[2]
Eye Irritation (Category 2A) : Causes serious eye irritation. (H319)[1][3]Wear eye and face protection during handling and disposal.[2]
Specific Target Organ Toxicity (Single Exposure) : May cause respiratory irritation. (H335)[1]Handle in a well-ventilated area or use respiratory protection.[2][4]
Disposal Precaution (P501) : Dispose of contents/container to an approved waste disposal plant.[2][4][5]All waste material must be disposed of via a licensed contractor.

Step-by-Step Disposal Protocol

The following protocol outlines the standard operating procedure for the disposal of this compound from a laboratory setting. This workflow is designed to ensure that all safety and regulatory considerations are met.

  • Initial Assessment & Segregation:

    • Identify all waste streams containing this compound. This includes pure, unused product, contaminated labware (e.g., flasks, pipettes), and solutions.

    • Keep the chemical in its original container where possible.

    • Do not mix with other chemical wastes unless explicitly permitted by your institution's waste management guidelines.

  • Container Management & Labeling:

    • Ensure the waste container is chemically compatible, in good condition, and securely sealed.

    • Label the container clearly. The label should include:

      • The full chemical name: "this compound"

      • CAS Number: 7021-11-6

      • Relevant hazard pictograms (e.g., GHS07 for harmful/irritant).[6]

      • The words "Hazardous Waste."

  • Storage Pending Disposal:

    • Store the sealed waste container in a designated, well-ventilated, and secure hazardous waste accumulation area.

    • The storage area should be away from incompatible materials, particularly strong oxidizing agents.[5]

    • Store in a cool, dry place.[2]

  • Arranging for Final Disposal:

    • Contact your institution's Environmental Health and Safety (EHS) department or a licensed hazardous waste disposal contractor.

    • Provide the contractor with the Safety Data Sheet (SDS) and an accurate description of the waste.

    • Follow all instructions provided by the EHS office or the disposal company for pickup and transport.

  • Handling Spills and Contaminated Materials:

    • In case of a spill, avoid generating dust.

    • For small spills, absorb with an inert material (e.g., vermiculite, sand), sweep up, and place into a suitable, labeled container for disposal.[2]

    • Clean the affected area thoroughly.

    • All materials used for cleanup are also considered hazardous waste and must be disposed of accordingly.

The logical flow for making disposal decisions is illustrated in the diagram below.

G cluster_prep Step 1: Preparation & Assessment cluster_storage Step 2: On-Site Storage cluster_disposal Step 3: Final Disposal A Identify Waste Containing This compound B Is the chemical in its original container? A->B C Yes: Keep in original container. B->C Yes D No: Transfer to a compatible, sealed waste container. B->D No E Label container clearly with chemical name, CAS#, and hazards. C->E D->E F Store labeled container in a designated hazardous waste accumulation area. E->F G Ensure area is cool, dry, and well-ventilated. F->G H Contact EHS or Licensed Waste Disposal Contractor G->H I Provide SDS and waste details. H->I J Follow contractor's instructions for pickup and transport. I->J K Disposal at an Approved Waste Disposal Plant J->K

Caption: Waste Disposal Workflow for this compound.

References

Personal protective equipment for handling 4-(4-Hydroxyphenyl)butanoic acid

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Use by Laboratory and Drug Development Professionals

This document provides critical safety protocols and logistical plans for the handling and disposal of 4-(4-Hydroxyphenyl)butanoic acid. Adherence to these procedures is essential for ensuring personnel safety and regulatory compliance.

Hazard Identification and Safety Summary

This compound is a chemical compound that requires careful handling due to its potential health effects. It is harmful if swallowed and can cause skin, eye, and respiratory irritation.

Table 1: Hazard and Safety Information

CategoryDetails
GHS Pictogram GHS07 (Exclamation Mark)
Signal Word Warning
Hazard Statements H302: Harmful if swallowed. H315: Causes skin irritation. H319: Causes serious eye irritation. H335: May cause respiratory irritation.
Precautionary Statements P261: Avoid breathing dust/fume/gas/mist/vapors/spray. P264: Wash skin thoroughly after handling. P270: Do not eat, drink or smoke when using this product. P280: Wear protective gloves/protective clothing/eye protection/face protection. P301+P312: IF SWALLOWED: Call a POISON CENTER/doctor if you feel unwell. P302+P352: IF ON SKIN: Wash with plenty of soap and water. P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing. P501: Dispose of contents/container to an approved waste disposal plant.

Personal Protective Equipment (PPE)

The selection and proper use of PPE are critical to minimize exposure. The following table outlines the required PPE for handling this compound.

Table 2: Required Personal Protective Equipment

Body PartPPE SpecificationPurpose
Hands Nitrile gloves (minimum 5-mil thickness).[1]Provides splash protection against weak organic acids.[2][3][4] For prolonged contact or immersion, consider more robust gloves like neoprene or butyl rubber.
Eyes Chemical safety goggles or safety glasses with side shields.Protects eyes from dust particles and splashes.
Body Laboratory coat.Prevents contamination of personal clothing.
Respiratory For solids/powders: A NIOSH-approved N95 (or better) particulate respirator should be used when handling the powder outside of a fume hood or if dust generation is likely.[5] For solutions/vapors: If significant vapors may be generated (e.g., during heating), a respirator with an organic vapor/acid gas cartridge is recommended.[6][7][8]Protects the respiratory system from irritation due to inhalation of dust or vapors.

Operational Plan: Step-by-Step Handling Procedures

Follow these procedures to ensure the safe handling of this compound in a laboratory setting.

3.1. Preparation and Engineering Controls

  • Work Area: All work with solid this compound and its concentrated solutions should be conducted in a certified chemical fume hood to minimize inhalation exposure.[9]

  • Emergency Equipment: Ensure that an eyewash station and safety shower are readily accessible and have been recently tested.

  • Gather Materials: Assemble all necessary equipment, including PPE, before beginning work.

3.2. Handling the Solid Chemical

  • Don PPE: Put on a lab coat, chemical safety goggles, and nitrile gloves. If weighing out the powder and dust may be generated, a respirator is required.

  • Weighing: Carefully weigh the desired amount of the chemical in the fume hood. Use a spatula to transfer the solid. Avoid creating dust clouds.

  • Container Handling: Keep the container of the chemical tightly closed when not in use.

3.3. Preparing Solutions

  • Solvent Addition: In a fume hood, slowly add the weighed solid to the desired solvent in an appropriate container (e.g., beaker, flask).

  • Dissolving: Stir the mixture to dissolve the solid. Gentle heating may be required, but this should be done with caution as it can increase vapor pressure.

  • Labeling: Clearly label the container with the chemical name, concentration, solvent, and date of preparation.

3.4. Spill Cleanup

  • Evacuate: If a significant spill occurs, evacuate the immediate area.

  • Ventilate: Ensure the area is well-ventilated, preferably within a fume hood.

  • Absorb: For small spills, use an inert absorbent material (e.g., vermiculite, sand) to soak up the material.

  • Collect: Carefully sweep or scoop the absorbed material into a designated waste container.

  • Decontaminate: Clean the spill area with soap and water.

  • Dispose: Dispose of the waste material as hazardous waste.

Disposal Plan

Proper disposal of this compound and its contaminated materials is crucial to prevent environmental contamination and ensure regulatory compliance.

4.1. Waste Segregation

  • Solid Waste: Collect unused solid this compound and materials contaminated with it (e.g., weighing paper, gloves, absorbent pads) in a clearly labeled, sealed container for solid hazardous waste.[9]

  • Liquid Waste: this compound is a non-halogenated organic acid.[10][11] Collect solutions and rinsates in a designated, sealed container for "Non-Halogenated Organic Waste."[10][11][12] Do not mix with halogenated solvents or other incompatible waste streams.[10][11]

4.2. Container Labeling and Storage

  • Labeling: All waste containers must be clearly labeled with "Hazardous Waste" and the full chemical name of the contents.

  • Storage: Store waste containers in a designated satellite accumulation area. Keep containers closed except when adding waste.

4.3. Final Disposal

  • Arrange for the pickup and disposal of hazardous waste through your institution's Environmental Health and Safety (EHS) office or a licensed hazardous waste disposal company.[13]

Workflow for Handling this compound

G Workflow for Handling this compound prep 1. Assemble PPE & Materials hood 2. Work in Fume Hood prep->hood weigh 3. Weigh Solid hood->weigh dissolve 4. Prepare Solution weigh->dissolve segregate 6. Segregate Waste dissolve->segregate spill Spill Occurs cleanup 5. Spill Cleanup spill->cleanup cleanup->segregate dispose 7. EHS Disposal segregate->dispose

Caption: Procedural workflow for the safe handling and disposal of this compound.

References

×

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.